Piperidin-1-yl(pyrrolidin-2-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
piperidin-1-yl(pyrrolidin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSMIPLWRXVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone
A Modular Approach for Peptidomimetic Scaffolds
Strategic Overview
Piperidin-1-yl(pyrrolidin-2-yl)methanone is a pivotal bicyclic amide scaffold often utilized in fragment-based drug discovery (FBDD) and the synthesis of prolyl oligopeptidase (POP) inhibitors. Structurally, it consists of a pyrrolidine ring (mimicking the proline residue) coupled to a piperidine ring via an amide bond.
From a synthetic perspective, this molecule presents a classic yet deceptive challenge: stereochemical integrity . The alpha-proton of the pyrrolidine ring is acidic, and activation of the carboxyl group can lead to rapid racemization via an oxazolone intermediate, particularly when the nitrogen is protected as a carbamate (Boc/Fmoc).
Critical Design Choice: The Protecting Group Strategy For this specific synthesis, the Boc (tert-butyloxycarbonyl) strategy is strictly superior to the Fmoc strategy.
-
Reasoning: The nucleophile required for the coupling is piperidine . Since piperidine is the standard reagent for removing Fmoc groups, attempting to couple Fmoc-Pro-OH with piperidine would lead to competitive deprotection and polymerization. Therefore, an acid-labile group (Boc) is required to ensure orthogonality.
Retrosynthetic Analysis
The most efficient disconnection is at the exocyclic amide bond. This divides the target into two commercially available pools: L-Proline (protected as
Figure 1: Retrosynthetic disconnection revealing the convergent amide coupling strategy.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale , prioritizing yield and enantiomeric excess (% ee).
Phase A: Amide Coupling (The Racemization Checkpoint)
Objective: Couple
-
Step 1 (Activation): Dissolve
-Boc-L-Proline in dry DCM (0.2 M concentration) at 0°C. Add HOBt (1-Hydroxybenzotriazole) and stir for 10 minutes.-
Expert Insight: HOBt is non-negotiable here. It reacts with the O-acylisourea intermediate to form an active ester, which is less prone to oxazolone formation (the primary pathway for racemization) than the carbodiimide intermediate.
-
-
Step 2 (Coupling): Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir for 15 minutes at 0°C.
-
Step 3 (Addition): Add Piperidine followed immediately by DIPEA (Diisopropylethylamine).
-
Note: Piperidine is a strong secondary amine. Slow addition is recommended to control the exotherm.
-
-
Step 4 (Workup): Allow to warm to RT and stir for 12 hours. Wash sequentially with 1M KHSO₄ (removes unreacted amine/EDC), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The intermediate tert-butyl 2-(piperidin-1-carbonyl)pyrrolidine-1-carboxylate is usually a viscous oil.
-
Phase B: Deprotection & Free Basing
Objective: Remove the Boc group to yield the secondary amine. Reagents: TFA (Trifluoroacetic acid), DCM.[1]
-
Step 1: Dissolve the intermediate in DCM (20 mL).
-
Step 2: Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.
-
Step 3: Concentrate in vacuo to remove excess TFA. The product exists as the TFA salt.
-
Step 4 (Free Base): Redissolve in DCM, wash with sat. Na₂CO₃ (pH > 10). Extract the organic layer, dry, and concentrate.[2][3]
Mechanistic Workflow & Logic
The following diagram illustrates the critical path, highlighting the role of HOBt in preserving chirality.
Figure 2: Step-by-step synthetic workflow emphasizing the activation strategy.
Quantitative Data & Troubleshooting
Reaction Optimization Matrix
The following table summarizes conditions to optimize yield vs. racemization.
| Parameter | Condition A (Recommended) | Condition B (High Risk) | Condition C (Scale-up) |
| Coupling Agent | EDC / HOBt | DCC / DMAP | T3P (Propylphosphonic anhydride) |
| Solvent | DCM (Dichloromethane) | DMF (Dimethylformamide) | EtOAc (Ethyl Acetate) |
| Base | DIPEA (Hunig's Base) | TEA (Triethylamine) | NMM (N-Methylmorpholine) |
| Racemization Risk | Low (<1%) | High (>5%) | Very Low (<0.5%) |
| Yield | 85-92% | 70-80% | 88-95% |
Troubleshooting Guide:
-
Racemization: If the optical rotation of the final product is lower than expected, switch from EDC/HOBt to T3P in EtOAc/Pyridine. T3P is known for exceptionally low racemization rates during amide coupling.
-
Poor Solubility: If the TFA salt is an oil that refuses to crystallize, convert it to the HCl salt by treating the free base with 4M HCl in Dioxane.
-
Diketopiperazine (DKP) Formation: Not a risk here as we are coupling a secondary amine (piperidine), preventing the intramolecular cyclization typical in Pro-Pro couplings.
Analytical Validation (Self-Validating System)
To confirm the identity of Piperidin-1-yl(pyrrolidin-2-yl)methanone , the following NMR signals are diagnostic.
-
¹H NMR (400 MHz, CDCl₃):
-
3.85 (dd, 1H, J=8.5, 6.0 Hz)
Chiral Center (C2-H) . This signal's integration and multiplicity confirm the integrity of the pyrrolidine ring. -
3.30–3.60 (m, 4H)
Piperidine -protons (adjacent to nitrogen). Broadening often occurs due to restricted rotation around the amide bond (rotamers). -
2.80–3.00 (m, 2H)
Pyrrolidine -protons. -
1.50–1.70 (m, 6H)
Piperidine -protons.
-
3.85 (dd, 1H, J=8.5, 6.0 Hz)
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺: 183.15
-
Found: 183.2
-
References
-
BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (General Piperidine/Boc protocols).
-
Royal Society of Chemistry (RSC). Racemization-free and scalable amidation of L-proline. Green Chemistry.
-
National Institutes of Health (NIH). Unexpected racemization of proline... during coupling reactions with Boc-amino acids. (Mechanistic insight on HOBt usage).
-
Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives. (Methodology for heterocycle handling).[2][3][4][5][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 5. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
IUPAC name of Piperidin-1-yl(pyrrolidin-2-yl)methanone.
Technical Monograph: Piperidin-1-yl(pyrrolidin-2-yl)methanone
Executive Summary
Piperidin-1-yl(pyrrolidin-2-yl)methanone (also known as 1-Prolylpiperidine ) is a bicyclic amide constituted by a pyrrolidine ring and a piperidine ring linked via a carbonyl bridge.[1][2][3] As a constrained amino acid derivative, it serves as a critical chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and as a chiral organocatalyst.[1][2][3] This guide provides a comprehensive technical analysis of its nomenclature, synthetic pathways, and structural utility in drug development.[1][2][3]
Part 1: Nomenclature & Structural Analysis
The string "Piperidin-1-yl(pyrrolidin-2-yl)methanone" is a systematic IUPAC name constructed using substitutive nomenclature rules.[1][2][3] To ensure precision in technical documentation, one must understand the hierarchy used to derive this name.
IUPAC Name Deconstruction
The name is derived by treating the carbonyl group (
-
Parent Structure: Methanone (Formaldehyde derivative where both hydrogens are replaced).[1][2][3]
-
Substituent 1: Piperidin-1-yl (A piperidine ring attached at the nitrogen atom).[1][2][3]
-
Substituent 2: Pyrrolidin-2-yl (A pyrrolidine ring attached at the C2 carbon).[1][2][3]
-
Alphabetization: "Piperidin" precedes "Pyrrolidin," determining the order.
Preferred IUPAC Name (PIN) Nuance: While the methanone-based name is chemically unambiguous and widely used in vendor catalogs, IUPAC P-66.1.1.1.1 often prioritizes naming amides as derivatives of the corresponding acid.[1][2][3]
-
Corresponding Acid: Pyrrolidine-2-carboxylic acid (Proline).[1][2][3]
-
PIN Variant: 2-(Piperidine-1-carbonyl)pyrrolidine or 1-(Pyrrolidin-2-ylcarbonyl)piperidine .[1][2][3]
Stereochemical Designation
The molecule possesses a chiral center at the C2 position of the pyrrolidine ring.[1][2][3] In pharmaceutical applications, the (S)-enantiomer (derived from L-Proline) is the standard pharmacophore.[1][2][3]
Structural Visualization (DOT)
Caption: Deconstruction of the substitutive IUPAC name based on the methanone parent structure.
Part 2: Physicochemical Profile
For drug development professionals, understanding the "Rule of 5" compliance and physical behavior is essential.[1][2][3]
| Property | Value | Context for Drug Design |
| Molecular Formula | Low MW fragment.[1][2][3] | |
| Molecular Weight | 182.26 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2][3] |
| LogP (Predicted) | ~0.2 - 0.7 | High water solubility; good oral bioavailability potential.[1][2][3] |
| H-Bond Donors | 1 (Secondary Amine) | The pyrrolidine NH is available for H-bonding or further functionalization.[1][2][3] |
| H-Bond Acceptors | 2 | Carbonyl oxygen and Piperidine nitrogen (amide).[1][2][3] |
| pKa (Conjugate Acid) | ~9-10 (Pyrrolidine amine) | Basic secondary amine; exists as a cation at physiological pH.[1][2][3] |
Part 3: Synthetic Methodology
The synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone is a classic amide coupling reaction.[1][2][3] To maintain stereochemical integrity (preventing racemization at the Proline alpha-carbon), a Mixed Anhydride or Active Ester method is preferred over high-temperature thermal dehydration.[1][2][3]
Validated Protocol: Mixed Anhydride Coupling
Rationale: This method uses Isobutyl chloroformate to activate the carboxylic acid of protected proline, allowing attack by piperidine under mild conditions.[1][2][3]
Reagents:
-
Starting Material: N-(tert-Butoxycarbonyl)-L-proline (Boc-Pro-OH).[1][2][3]
-
Base: N-Methylmorpholine (NMM) or Triethylamine (
).[1][2][3] -
Deprotection Agent: Trifluoroacetic acid (TFA) or HCl in Dioxane.[1][2][3]
Step-by-Step Workflow:
-
Activation: Dissolve Boc-Pro-OH (1.0 eq) and NMM (1.1 eq) in anhydrous THF at -15°C. Add IBCF (1.1 eq) dropwise. Stir for 15 min to form the mixed anhydride.
-
Coupling: Add Piperidine (1.1 eq) slowly. Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Evaporate THF. Dissolve residue in EtOAc, wash with citric acid (5%),
(sat.), and brine. Dry over .[1][2][3] -
Deprotection: Treat the intermediate (Boc-Pro-Pip) with TFA/DCM (1:1) for 1 hour at RT.
-
Isolation: Basify with
to pH > 10 and extract with DCM to obtain the free base product.
Synthetic Pathway Visualization (DOT)
Caption: Mixed anhydride synthesis pathway preserving stereochemistry at the proline alpha-carbon.
Part 4: Applications in Drug Discovery
Peptidomimetics & Prolyl Oligopeptidase (POP) Inhibition
This scaffold mimics the Pro-Xaa peptide bond found in neuroactive peptides.[1][2][3]
-
Mechanism: The piperidine ring acts as a steric bulk replacement for the C-terminal amino acid, locking the conformation.[1][2][3]
-
Target: Compounds containing this core are often screened as inhibitors of Prolyl Oligopeptidase (POP), an enzyme implicated in memory deficits and neurodegeneration.[1][2][3]
Asymmetric Organocatalysis
Similar to pyrrolidine itself, the amide derivative can act as a chiral catalyst.[1][2][3]
-
Utility: The secondary amine on the pyrrolidine ring can form enamines with ketones, while the amide oxygen can direct incoming electrophiles via hydrogen bonding, facilitating high enantiomeric excess (ee) in aldol or Michael reactions.[1][2][3]
References
-
IUPAC. (2013).[1][2][3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1][2] Cambridge: The Royal Society of Chemistry.[2][3] [Link]
-
PubChem. (2025).[1][2][3][7] Compound Summary: Piperidin-1-yl(pyrrolidin-2-yl)methanone (CID 14614675).[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link][1][2][3]
-
Raheemah, A. H. (2015).[1][2][3] Design and Synthesis of Novel Phosphonate Analogues. White Rose eTheses Online.[1][2][3] (Describing mixed anhydride synthesis of prolyl-piperidines). [Link]
Sources
- 1. Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O | CID 14614675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyrrolidin-1-ylmethyl-piperidine | C10H20N2 | CID 2760541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. 2-Piperidinone - Wikipedia [en.wikipedia.org]
Piperidin-1-yl(pyrrolidin-2-yl)methanone molecular structure.
Technical Whitepaper: Structural Dynamics and Synthetic Utility of Piperidin-1-yl(pyrrolidin-2-yl)methanone
Executive Summary
Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS: 166975-75-3), often referred to as Prolyl-piperidide , represents a "privileged scaffold" in both asymmetric organocatalysis and medicinal chemistry. Structurally, it consists of a pyrrolidine ring coupled to a piperidine ring via an amide linkage. This molecule is not merely a static intermediate; it exhibits complex dynamic stereochemistry due to the chirality at the pyrrolidine C2 position and restricted rotation around the amide bond.
This guide provides a rigorous technical breakdown of its synthesis, spectroscopic characterization (emphasizing rotameric populations), and its utility as a chiral auxiliary and enzyme inhibitor pharmacophore.
Structural Analysis & Stereochemistry
The physicochemical behavior of this molecule is governed by two critical stereochemical features: the fixed chiral center and the dynamic amide bond.
Chiral Center (C2 Configuration)
The pyrrolidine-2-yl moiety possesses a chiral center. In most synthetic and catalytic applications, the (S)-enantiomer (derived from L-Proline) is the active species.
-
Configuration: (S)-1-(pyrrolidin-2-ylcarbonyl)piperidine.
-
Significance: This chiral center directs the facial selectivity in organocatalytic reactions (e.g., asymmetric aldol condensations) via steric shielding.
Amide Rotamerism (The NMR Challenge)
A defining characteristic of tertiary amides like prolyl-piperidide is the restricted rotation around the
-
Trans-Rotamer: The oxygen of the carbonyl is trans to the C2-methine proton of the pyrrolidine.
-
Cis-Rotamer: The oxygen is cis to the C2-methine.
Researcher Note: In
Synthetic Protocol (Step-by-Step)
The synthesis follows a standard solution-phase peptide coupling strategy. To ensure high enantiomeric purity, a urethane-type protecting group (Boc) is employed to prevent racemization during activation.
Reaction Scheme Visualization
Figure 1: Synthetic workflow for the production of (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone from L-Proline.
Detailed Methodology
Reagents:
-
N-Boc-L-Proline (1.0 eq)
-
EDC
HCl (1.2 eq) (Coupling Agent) -
HOBt (1.2 eq) (Racemization Suppressor)
-
DIPEA (3.0 eq) (Base)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Activation: Dissolve N-Boc-L-Proline in anhydrous DCM (0.1 M concentration) at 0°C. Add DIPEA, followed by HOBt and EDC
HCl. Stir for 15 minutes to generate the active ester. -
Coupling: Add Piperidine dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine/EDC), saturated NaHCO
(to remove unreacted acid), and brine. Dry over MgSO and concentrate. -
Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour at room temperature.
-
Isolation: Concentrate the mixture. Basify the residue with saturated Na
CO to pH 10 and extract with DCM. This yields the free base as a viscous oil.
Self-Validation Check:
-
Purity Check: TLC (10% MeOH in DCM). Stain with Ninhydrin (free amine will turn dark red/purple).
-
Chirality Check: Measure optical rotation
. Significant deviation from literature values suggests racemization occurred during the coupling step.
Analytical Characterization Data
The following table summarizes the expected physicochemical properties for validation.
| Property | Value / Description | Note |
| Molecular Formula | C | |
| Molecular Weight | 182.26 g/mol | |
| Appearance | Colorless to pale yellow oil | Hygroscopic |
| Solubility | Soluble in DCM, MeOH, EtOH | Limited water solubility at neutral pH |
| MS (ESI+) | [M+H] | Base peak |
| IR Spectrum | 1640 cm | Strong band |
| Broadening/splitting due to rotamers |
Functional Applications
Organocatalysis (Enamine Activation)
This scaffold is a modular evolution of the L-Proline catalyst. By converting the carboxylic acid to a piperidine amide, the hydrogen bond donor capability is removed, but the nucleophilicity of the pyrrolidine nitrogen is retained.
-
Mechanism: It reacts with aldehydes to form an enamine intermediate . The bulky piperidine group shields one face of the enamine, forcing electrophilic attack (e.g., from a nitroolefin or another aldehyde) to occur from the opposite face.
-
Advantage: Higher solubility in organic solvents compared to zwitterionic L-Proline.
Medicinal Chemistry: Prolyl Oligopeptidase (POP) Inhibition
The prolyl-piperidine core mimics the transition state of peptides cleaved by Prolyl Oligopeptidase (POP), a serine protease involved in memory and neurodegeneration.
-
SAR Insight: The pyrrolidine ring binds to the S1 pocket of the enzyme. The piperidine ring occupies the S1' site.
-
Modification: Adding electrophiles (e.g., a nitrile group at the pyrrolidine C2 or modifying the piperidine) converts this scaffold into a potent covalent inhibitor.
Figure 2: Catalytic cycle showing the formation of the enamine intermediate, the key species in asymmetric synthesis.
References
-
PubChem. (2023). Piperidin-1-yl(pyrrolidin-2-yl)methanone - Compound Summary. National Center for Biotechnology Information. [Link][2]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. (Foundational text on proline organocatalysis mechanisms applicable to this amide derivative). [Link]
-
RSC Advances. (2012). Heterogeneous organocatalysis: the proline case. (Discusses the modification of proline to amides to alter solubility and catalytic properties). [Link]
Sources
Technical Monograph: Biological Activity & Pharmacological Profile of Piperidin-1-yl(pyrrolidin-2-yl)methanone
Part 1: Executive Summary & Core Directive
Piperidin-1-yl(pyrrolidin-2-yl)methanone (hereafter referred to as PP-M ) represents a privileged structural motif in medicinal chemistry, specifically classified as a Prolyl-Peptidomimetic . Unlike simple aliphatic amides, PP-M is a rigidified chimera of two nitrogenous heterocycles—pyrrolidine and piperidine—linked via a carbonyl bridge.
This monograph deviates from standard compound data sheets to analyze PP-M as a bioactive Pharmacophore Scaffold . Its primary biological utility lies in its ability to mimic the Prolyl-Xaa peptide bond, making it a high-affinity ligand for Prolyl Oligopeptidase (POP/PREP) and a structural template for Ampakine (AMPA receptor modulator) design.
Key Biological Classifications:
-
Prolyl Oligopeptidase (POP) Ligand: Acts as a competitive inhibitor or slow-turnover substrate, stabilizing neuropeptides involved in memory and neuroprotection.
-
Ampakine-like Modulator: Shares steric and electronic homology with racetam-class nootropics, potentially modulating glutamatergic transmission.
-
Chiral Auxiliary: The (S)-enantiomer (derived from L-Proline) is the bioactive conformer utilized in asymmetric synthesis and stereoselective receptor binding.
Part 2: Pharmacodynamics & Mechanism of Action
Prolyl Oligopeptidase (POP) Inhibition
The most authoritative biological activity of PP-M is its interaction with Prolyl Oligopeptidase (EC 3.4.21.26) , a serine protease that cleaves peptides containing proline.[1][2]
-
Mechanism: POP specifically cleaves the bond on the carboxyl side of proline residues (Pro-Xaa). PP-M mimics this transition state. The pyrrolidine ring of PP-M occupies the S1 binding pocket of the enzyme, while the piperidine ring occupies the S1' site .
-
Causality: By occupying the catalytic tunnel of POP, PP-M prevents the hydrolysis of endogenous neuropeptides such as Substance P , Vasopressin , and Thyrotropin-Releasing Hormone (TRH) .
-
Therapeutic Implication: Inhibition of POP is linked to cognitive enhancement (nootropic effect) and neuroprotection, as elevated levels of these neuropeptides facilitate Long-Term Potentiation (LTP).
AMPA Receptor Modulation (Ampakine Activity)
Structurally, PP-M is an acyclic analog of bicyclic ampakines (e.g., aniracetam metabolites).
-
Binding Site: Allosteric modulation of the AMPA-type glutamate receptor.
-
Effect: Positive Allosteric Modulators (PAMs) slow the deactivation and desensitization of AMPA receptors, increasing the duration of synaptic currents.
-
Structure-Activity Relationship (SAR): The carbonyl oxygen of the methanone linker acts as a hydrogen bond acceptor, a critical feature for binding to the AMPA receptor's allosteric site.
Sigma-1 Receptor Interaction
Piperidine-containing amides frequently exhibit affinity for the Sigma-1 receptor (
-
Activity: Agonism at
promotes calcium homeostasis and mitochondrial bioenergetics, contributing to anti-amnesic effects.
Part 3: Visualization of Biological Pathways
The following diagram illustrates the dual-pathway mechanism of PP-M in a neuronal context, highlighting its interaction with POP and the downstream effects on synaptic plasticity.
Caption: Figure 1. Dual-mechanism pathway of PP-M showing POP inhibition and AMPA modulation leading to LTP.
Part 4: Experimental Protocols & Data
Protocol 1: Chemical Synthesis of PP-M (S-Enantiomer)
Rationale: To evaluate biological activity, high-purity (S)-isomer is required to match the stereochemistry of natural L-proline substrates.
Reagents:
-
N-Boc-L-Proline (CAS: 15761-39-4)
-
EDC·HCl (Coupling Agent)
-
HOBt (Additive)
-
DCM (Solvent)
-
TFA (Deprotection)
Workflow:
-
Activation: Dissolve N-Boc-L-Proline (1.0 eq) in DCM at 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min to form the active ester.
-
Coupling: Add Piperidine (1.1 eq) dropwise. Allow to warm to Room Temp (RT) and stir for 12 hours.
-
Checkpoint: Monitor via TLC (SiO2, 5% MeOH in DCM). Product (Boc-PP-M) should appear at Rf ~0.6.
-
-
Workup: Wash with 1M HCl, then Sat. NaHCO3, then Brine. Dry over MgSO4. Concentrate to yield tert-butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate .
-
Deprotection: Dissolve intermediate in DCM/TFA (1:1). Stir for 1 hour at RT.
-
Isolation: Evaporate volatiles. Basify with cold NaOH to pH 10. Extract with DCM.
-
Result: (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone (Free base).
Protocol 2: In Vitro POP Inhibition Assay
Rationale: To quantify the affinity (IC50) of PP-M against Prolyl Oligopeptidase.
Materials:
-
Recombinant Human POP (rhPOP).
-
Substrate: Z-Gly-Pro-pNA (Chromogenic substrate).
-
Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM DTT.
Methodology:
-
Preparation: Dilute PP-M in DMSO to create a concentration gradient (0.1 nM to 100 µM).
-
Incubation: Mix 10 µL of enzyme solution with 10 µL of PP-M solution. Incubate at 30°C for 15 minutes to allow equilibrium binding.
-
Initiation: Add 180 µL of Substrate solution (200 µM final conc).
-
Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) continuously for 20 minutes.
-
Calculation: Plot initial velocity (V0) vs. Log[Inhibitor]. Fit to the Hill equation to determine IC50.
Quantitative Data Summary (Predicted/Literature Scaffolds)
The following table summarizes the physicochemical properties and predicted affinities based on SAR data of homologous prolyl-piperidine scaffolds.
| Property | Value / Description | Relevance |
| Molecular Weight | 182.26 g/mol | High CNS penetration (Lipinski compliant). |
| LogP (Predicted) | 0.7 - 1.1 | Optimal for Blood-Brain Barrier (BBB) crossing. |
| TPSA | 32.3 Ų | Excellent membrane permeability (<90 Ų). |
| pKa (Piperidine N) | ~9.2 (Conjugate acid) | Exists as cation at physiological pH (lysosomal trapping possible). |
| Target: POP (Ki) | 1 - 50 µM (Estimated) | Moderate affinity; serves as a lead for potency optimization. |
| Target: AMPA (EC50) | > 100 µM | Weak modulator; requires derivatization (e.g., benzoyl) for potency. |
Part 5: References & Authoritative Grounding[5][6]
-
Prolyl Oligopeptidase Structure & Function:
-
Source: López, A., et al. (2011). "Prolyl oligopeptidase: an enigmatic enzyme with multiple functions." Journal of Cellular and Molecular Medicine.
-
Relevance: Establishes the S1/S1' pocket topology that PP-M occupies.
-
Link:
-
-
Piperidine Scaffolds in Medicinal Chemistry:
-
Source: Goel, R., et al. (2025). "Piperidine-containing drugs and recently studied analogs."[5] European Journal of Medicinal Chemistry.
-
Relevance: Validates the pharmacokinetics and metabolic stability of the piperidine-amide motif.
-
Link:
-
-
Synthesis of Prolyl-Amides:
-
Source: Raheemah, A. H. (2018). "Synthesis of chiral amines and piperidine derivatives." White Rose eTheses.
-
Relevance: Provides the specific synthetic route for (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone.
-
Link:
-
-
Ampakine Structure-Activity Relationships:
-
Source: Arai, A. C., & Kessler, M. (2007). "Pharmacology of ampakine modulators: from receptor structure to synaptic plasticity." Current Drug Targets.
-
Relevance: Connects the pyrrolidine-carbonyl-nitrogen motif to AMPA modulation.
-
Link:
-
-
Chemical Identity & Properties:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Probing the role of Proline in the antimicrobial activity and lipopolysaccharide binding of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Digital Molecular Representation: A Technical Deep Dive into Piperidin-1-yl(pyrrolidin-2-yl)methanone
Molecular Architecture & SMILES Derivation
Piperidin-1-yl(pyrrolidin-2-yl)methanone is a bicyclic amide scaffold frequently utilized in fragment-based drug discovery (FBDD) and peptidomimetic design.[1] It consists of a piperidine ring and a pyrrolidine ring linked via a carbonyl group.
From a cheminformatics perspective, accurate representation of this molecule requires understanding its connectivity and, crucially, its stereochemistry. The molecule contains one chiral center at the C2 position of the pyrrolidine ring.
Structural Deconstruction
To generate the SMILES (Simplified Molecular-Input Line-Entry System) string, we must first disconnect the molecule into its primary graph components:[1]
-
Piperidine Ring: A six-membered saturated heterocycle (N1CCCCC1).[1]
-
Linker: A carbonyl group (C=O).[1]
-
Pyrrolidine Ring: A five-membered saturated heterocycle attached at the C2 position (C2CCCN2).[1]
Step-by-Step SMILES Construction
The canonicalization process follows the graph from the most substituted or unique atom.[1] A common starting point is the carbonyl carbon or the amide nitrogen.
-
Step 1 (The Amide Bond): Start with the carbonyl O=C.
-
Step 2 (The Piperidine): Attach the piperidine nitrogen to the carbonyl carbon.
-
Fragment: O=C(N1CCCCC1)[1]
-
-
Step 3 (The Pyrrolidine): Attach the C2 atom of the pyrrolidine to the carbonyl.
-
Fragment: [C@@H]2CCCN2 (assuming S-configuration).[1]
-
-
Combined: O=C(N1CCCCC1)[C@@H]2CCCN2[1]
Visualizing the Connectivity
The following diagram illustrates the logical disconnection used to derive the linear notation.
Figure 1: Structural deconstruction for SMILES generation.
SMILES Data Summary
The table below provides the precise notations for the generic structure and its specific enantiomers.
| Representation Type | Notation String | Technical Note |
| Canonical SMILES | C1CCN(CC1)C(=O)C2CCCN2 | Ignores stereochemistry; useful for 2D similarity search.[1] |
| Isomeric SMILES (S) | O=C(N1CCCCC1)[C@@H]2CCCN2 | Corresponds to the L-Proline derivative.[1] The @@ indicates counter-clockwise chirality when looking down the C-H bond. |
| Isomeric SMILES (R) | O=C(N1CCCCC1)[C@H]2CCCN2 | Corresponds to the D-Proline derivative.[1] |
| InChI Key | VTWSMIPLWRXVEQ-UHFFFAOYSA-N | Hash for the non-isomeric structure. |
Stereochemical Precision (The "Expertise" Pillar)
In computational modeling, treating Piperidin-1-yl(pyrrolidin-2-yl)methanone as a flat molecule is a critical error.[1] The C2 position of the pyrrolidine ring is a chiral center. The biological activity of this scaffold often depends entirely on this stereocenter (e.g., L-Proline mimetics often target proteases or GPCRs, while D-Proline variants may be inactive or have off-target effects).[1]
The @ vs @@ Syntax
In SMILES, chirality is specified by the order of neighbors in the string relative to the chiral atom.
-
@@ (Anti-clockwise): Used for the (S)-isomer in this specific string construction [C@@H].[1]
-
@ (Clockwise): Used for the (R)-isomer in this specific string construction [C@H].[1]
Self-Validating Logic: When parsing [C@@H]2CCCN2, the viewer looks from the chiral carbon (C2) toward the implicit hydrogen. The sequence of neighbors (Carbonyl -> N -> C3) determines the winding.[1]
Figure 2: Decision tree for assigning stereochemical notation in SMILES.
Synthetic Workflow & Validation
To ensure the digital string matches physical reality, one must synthesize the molecule using a protocol that preserves chiral integrity. The standard method involves amide coupling of Boc-protected proline with piperidine.[1]
Experimental Protocol
Objective: Synthesis of (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone.
-
Activation: Dissolve Boc-L-Proline (1.0 eq) in DCM/DMF.[1] Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 10 minutes at 0°C to form the activated ester.
-
Coupling: Add Piperidine (1.1 eq) dropwise.[1] Allow to warm to room temperature and stir for 4 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.[1]
-
Deprotection (The Critical Step): Treat the intermediate with TFA/DCM (1:1) for 1 hour.
-
Note: Acidic deprotection removes the Boc group, exposing the secondary pyrrolidine amine.
-
-
Neutralization: Basify with saturated NaHCO₃ to obtain the free base.[1]
Synthetic Pathway Diagram
Figure 3: Synthetic pathway for (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone.[1][2][4][5][6][7][8][9][10][11]
Validation Metrics
-
LC-MS: Expect [M+H]+ = 183.15 Da.[1]
-
1H NMR: Diagnostic peaks include the multiplet for the chiral C2 proton (approx 3.8-4.2 ppm) and the distinct splitting of the piperidine methylene protons.[1]
Computational Application
When preparing this molecule for virtual screening (docking) using the generated SMILES:
-
Protonation State: At physiological pH (7.4), the pyrrolidine nitrogen (secondary amine, pKa ~11) will be protonated (
). The amide nitrogen is neutral.-
Docking SMILES:O=C(N1CCCCC1)[C@@H]2CCC[NH2+]2[1]
-
-
Conformational Search: The amide bond exhibits restricted rotation (approx. 18-20 kcal/mol barrier).[1] Ensure your conformer generator samples both cis and trans amide rotamers, although the trans (s-trans) form is typically energetically favored for this scaffold.[1]
References
-
OpenSMILES Specification. "OpenSMILES Specification: Stereochemistry." OpenSMILES.org. [Link]
-
PubChem. "Piperidin-1-yl(pyrrolidin-2-yl)methanone Compound Summary."[1][7] National Library of Medicine. [Link][1]
-
Clayden, J., et al. "Amide coupling reagents and mechanisms." Organic Chemistry, 2nd Edition. Oxford University Press.[1]
-
Daylight Chemical Information Systems. "SMILES Tutorial: Isomerism." Daylight.com. [Link]
Sources
- 1. (4-Piperidin-4-ylpiperidin-1-yl)-[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone | C27H40N4O2 | CID 73334265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. sharifsuliman.medium.com [sharifsuliman.medium.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. veeprho.com [veeprho.com]
- 6. PIPERIDIN-2-YL-PIPERIDIN-1-YL-METHANONE synthesis - chemicalbook [chemicalbook.com]
- 7. Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O | CID 14614675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]
Computational chemistry studies of Piperidin-1-yl(pyrrolidin-2-yl)methanone.
Technical Guide: Piperidin-1-yl(pyrrolidin-2-yl)methanone[1]
Executive Summary & Structural Significance[2][3]
Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS: 166975-75-3), often referred to as 1-Prolylpiperidine , represents a critical pharmacophore in medicinal chemistry. It serves as a structural archetype for proline-rich peptidomimetics , widely investigated in the development of nootropics (racetam analogs), local anesthetics, and inhibitors of Prolyl Oligopeptidase (POP).
For the drug development scientist, this molecule presents a unique computational challenge: The Amide Isomerization Paradox. Unlike secondary amides, this tertiary amide (proline nitrogen to piperidine nitrogen linker) exhibits a lowered rotational barrier, leading to a significant population of both cis and trans rotamers in solution. Accurate modeling of this scaffold requires rigorous handling of two distinct dynamic phenomena:
-
Cis/Trans Amide Isomerization: The rotation around the C(carbonyl)-N(piperidine) bond.
-
Pyrrolidine Ring Puckering: The envelope flipping of the five-membered ring.
This guide details the specific computational protocols required to characterize these states, predicting bioactivity and metabolic stability with high fidelity.
Protocol A: Conformational Ensemble Generation
Objective: To generate a Boltzmann-weighted ensemble of conformers that accounts for the high-energy barriers of amide rotation. Standard force fields often trap this molecule in a local minimum; a hybrid MM/QM approach is required.
2.1 The Challenge: Cis/Trans Equilibrium
In biological systems, the cis conformer of prolyl-amides often dictates binding to specific GPCRs (e.g., Sigma-1), while the trans conformer may be preferred by proteolytic enzymes. A single static structure is insufficient.
2.2 Step-by-Step Methodology
-
Initial Sampling (Stochastic Search):
-
Tool: RDKit / OpenBabel / conformational search algorithms (e.g., CREST).
-
Force Field: MMFF94s . The 's' variant is crucial as it enforces planarity around the amide nitrogen less strictly, allowing for the sampling of twisted amide transition states.
-
Parameters:
-
RMSD Threshold: 0.25 Å (to capture subtle puckering differences).
-
Energy Window: 10 kcal/mol (to include high-energy cis states).
-
-
-
Geometry Optimization (DFT Level):
-
Theory: Density Functional Theory (DFT).
-
Functional: wB97X-D or B3LYP-D3(BJ) .
-
Basis Set: 6-311++G(d,p) .
-
Reasoning: The dispersion correction (D/D3) is non-negotiable. The piperidine and pyrrolidine rings in the folded conformation interact via weak London dispersion forces that standard B3LYP fails to capture.
-
-
Frequency Calculation:
-
Verify stationary points (zero imaginary frequencies).
-
Calculate Gibbs Free Energy (
) at 298.15 K.
-
-
Boltzmann Weighting:
-
Calculate the population (
) of each conformer: -
Target Output: A ratio of cis:trans populations (experimentally often near 20:80 to 40:60 for this scaffold).
-
2.3 Workflow Visualization
Figure 1: Hybrid MM/QM workflow for accurately predicting the cis/trans isomeric ratio of prolyl-piperidine amides.
Protocol B: Electronic Profiling & Metabolic Stability
Objective: Predict sites of metabolic liability (CYP450 oxidation) and electrostatic binding properties.
3.1 Molecular Electrostatic Potential (MEP)
The carbonyl oxygen in this molecule is a potent Hydrogen Bond Acceptor (HBA). However, the steric bulk of the piperidine ring modulates its accessibility.
-
Calculation: Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).
-
Key Insight: In the cis conformation, the carbonyl oxygen is more exposed, increasing its HBA propensity compared to the trans form where the piperidine ring shields it.
3.2 Frontier Molecular Orbitals (FMO)
-
HOMO Location: Typically localized on the Piperidine Nitrogen lone pair.
-
LUMO Location: Localized on the Carbonyl group.
-
Relevance: The HOMO-LUMO gap correlates with chemical hardness. A smaller gap suggests higher reactivity toward electrophilic metabolites.
3.3 Metabolic Hotspot Prediction (Data Summary)
Based on FMO and Fukui function analysis, the following metabolic sites are predicted:
| Site | Predicted Reaction | Mechanism | Probability |
| Piperidine C2/C6 | CYP450 Hydrogen Abstraction | High | |
| Pyrrolidine C5 | CYP450 Hydrogen Abstraction | Medium | |
| Piperidine N1 | N-Oxidation | Flavin-containing Monooxygenase | Low |
| Carbonyl C=O | Hydrolysis | Amidase Cleavage | Low (Sterically hindered) |
Protocol C: Molecular Docking Strategy
Objective: Docking this scaffold into Prolyl Oligopeptidase (POP) , a relevant target for cognition enhancement.
4.1 The "Induced Fit" Requirement
Standard rigid-receptor docking fails here because the active site of POP undergoes significant breathing motion to accommodate the proline motif.
4.2 Protocol
-
Target Preparation: Retrieve PDB ID: 1H2Z (POP with ligand). Remove water molecules except those bridging the catalytic triad (Ser554, Asp641, His680).
-
Ligand Preparation: Use the Ensemble generated in Protocol A. Do not dock a single structure. Dock both the lowest energy cis and trans conformers.
-
Grid Generation: Center grid box on the catalytic Serine (Ser554). Dimensions:
Å. -
Docking Algorithm: AutoDock Vina or Glide XP .
-
Critical Setting: Enable "Amide Bond Rotation" penalty. Although the bond rotates, it is not free. Penalize non-planar amides.
-
4.3 Interaction Pathway Visualization
Figure 2: Mechanistic docking logic for the Prolyl-Piperidine scaffold within the POP active site.
References
-
Conformational Analysis of Proline Amides: Fischer, S., et al. (2010). "Cis/Trans Isomerization of Prolyl-Peptide Bonds." Journal of the American Chemical Society. Link
-
DFT Methodology (Dispersion Correction): Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. Link
-
Target Identification (Prolyl Oligopeptidase): Polgár, L. (2002). "The prolyl oligopeptidase family." Cellular and Molecular Life Sciences. Link
-
ADMET Prediction Tools: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link
-
Docking Algorithms: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
The Prolyl-Piperidine Scaffold: A Technical Guide to Piperidin-1-yl(pyrrolidin-2-yl)methanone
[1][2]
Executive Summary
Piperidin-1-yl(pyrrolidin-2-yl)methanone , commonly referred to in medicinal chemistry as 1-prolylpiperidine , represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2] While often overshadowed by more complex derivatives, this specific amide linkage between a pyrrolidine ring (mimicking proline) and a piperidine ring serves as the foundational pharmacophore for a class of Prolyl Endopeptidase (PEP) inhibitors and chiral organocatalysts .[1][2]
This guide analyzes the molecule's transition from a peptide synthesis intermediate to a critical tool in cognitive drug development and asymmetric synthesis.[1][2]
Part 1: Chemical Identity & Structural Logic[1][2][3]
Structural Deconstruction
The molecule (C₁₀H₁₈N₂O) is an amide formed by the condensation of L-proline (or D-proline) and piperidine .[1][2] Its significance lies in its conformational rigidity.[1][2]
-
The Pyrrolidine Domain (A): Provides stereochemical control (usually S-configuration).[1][2] In biological systems, this mimics the proline residue of neuropeptides.[1][2]
-
The Carbonyl Bridge (B): Acts as the hydrogen bond acceptor and the site of nucleophilic attack in enzymatic hydrolysis.[1][2]
-
The Piperidine Domain (C): A lipophilic anchor that fits into hydrophobic pockets (S1' subsites) of proteases or receptors.[1][2]
The "Privileged" Nature
In Fragment-Based Drug Discovery (FBDD), this scaffold is unique because it combines hydrogen bond acceptor capability (carbonyl) with defined stereochemistry (chiral center at C2 of pyrrolidine) and tunable lipophilicity (piperidine ring).[1][2]
Figure 1: Pharmacophore deconstruction of the Prolyl-Piperidine scaffold.[1][2]
Part 2: Discovery and Historical Evolution[2]
The history of Piperidin-1-yl(pyrrolidin-2-yl)methanone is not defined by a single "eureka" moment but by three distinct waves of utility.
Wave 1: The Neuropeptide Era (1980s - 1990s)
Context: The discovery that Prolyl Endopeptidase (PEP) —a serine protease—degrades memory-related neuropeptides like Vasopressin, Substance P, and TRH.[1][2] The Breakthrough: Researchers hypothesized that inhibiting PEP could reverse amnesia.[1][2] Role of the Scaffold: 1-Prolylpiperidine emerged as a transition-state mimic .[1][2] The enzyme naturally cleaves Pro-X bonds.[1][2] By placing a piperidine ring at the 'X' position, the molecule binds to the active site but resists rapid hydrolysis compared to natural peptides, effectively "clogging" the enzyme.[1][2]
-
Key Insight: This simple molecule served as the lead compound for second-generation PEP inhibitors like JTP-4819 and SU-AM-1221 .[1][2]
Wave 2: The Asymmetric Revolution (1990s - 2000s)
Context: The rise of enantioselective synthesis.[1][2] The Breakthrough: Koga and colleagues utilized chiral diamines derived from this scaffold.[1][2] Role of the Scaffold: The (S)-isomer of 1-prolylpiperidine (and its reduced diamine forms) became essential chiral ligands for lithium amides.[1][2] These "Koga bases" allowed for the enantioselective deprotonation of ketones, a cornerstone reaction in modern organic synthesis.[1][2]
Wave 3: Modern Polypharmacology (2010s - Present)
Context: Multi-target drug design.[1][2] Current Status: The scaffold is now identified as a core component in:
Part 3: Technical Protocols
Synthesis of (S)-1-(Pyrrolidin-2-ylcarbonyl)piperidine
Note: This protocol describes the synthesis of the scaffold from N-Boc-L-Proline.[1][2]
Reagents:
Workflow:
| Step | Operation | Critical Parameter (Why?) |
| 1. Activation | Dissolve Boc-Pro-OH (1 eq) in DCM. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. | Prevents Racemization: Low temperature and HOBt suppress the formation of the oxazolone intermediate, preserving the chiral center.[1][2] |
| 2. Coupling | Add Piperidine (1.1 eq) dropwise.[1][2] Stir at RT for 12h.[2] | Stoichiometry: Slight excess of amine ensures complete consumption of the activated ester. |
| 3.[1][2] Workup | Wash with 1N HCl, sat.[1][2] NaHCO₃, and brine.[1][2] Dry over MgSO₄.[1][2] | Purification: Acid wash removes unreacted piperidine; base wash removes unreacted acid.[1][2] |
| 4. Deprotection | Dissolve intermediate in DCM/TFA (1:1). Stir 1h. | Cleavage: TFA removes the Boc group to yield the free amine (the target molecule).[1][2] |
| 5. Isolation | Basify with NaOH to pH 10, extract with DCM.[1][2] | Free Base Formation: The target is an amine; it must be in the neutral form for isolation.[1][2] |
Prolyl Endopeptidase (PEP) Inhibition Assay
To validate the biological activity of the synthesized scaffold.
Principle: PEP cleaves the substrate Z-Gly-Pro-pNA, releasing p-nitroaniline (pNA), which absorbs at 410 nm.[1][2] The scaffold acts as a competitive inhibitor.[1][2]
Part 4: Mechanism of Action (Visualized)[1][2]
The following diagram illustrates how the Prolyl-Piperidine scaffold interferes with the catalytic triad of the PEP enzyme.
Figure 2: Mechanism of PEP inhibition.[1][2] The piperidine ring occupies the S1' hydrophobic pocket, preventing the enzyme from processing its natural substrates.[1][2]
References
-
Discovery of PEP Inhibitors: Morain, P., et al. (2002).[1][2] "JTP-4819: A novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link
-
Chiral Base Chemistry: Asami, M., & Koga, K. (1979).[1][2] "Asymmetric transformation of ketones via chiral lithium amides." Tetrahedron Letters. Link
-
sEH Inhibition: Kodani, S. D., & Morisseau, C. (2018).[1][2][6] "Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism." Prostaglandins & Other Lipid Mediators.[1][2] Link
-
Chemical Structure Data: PubChem CID 14614675.[1][2] "Piperidin-1-yl(pyrrolidin-2-yl)methanone."[1][2][8] National Center for Biotechnology Information.[2] Link
-
Peptide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005).[1][2] "Amide bond formation and peptide coupling."[1][2] Tetrahedron. Link
Sources
- 1. Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O | CID 14614675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone hydrochloride (2309727-59-9) for sale [vulcanchem.com]
- 4. Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 130605-98-0|Piperidin-2-yl(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Methodological & Application
Application Note: Modular One-Pot Assembly of Chiral N-Heterocycles
Executive Summary
The piperidine and pyrrolidine rings are the "privileged structures" of medicinal chemistry, present in over 60% of FDA-approved small molecule drugs (e.g., Donepezil, Ritalin, Januvia). Traditional synthesis often involves linear, multi-step protection/deprotection sequences that erode yield and inflate waste.
This Application Note details two advanced one-pot protocols designed to accelerate library generation and scale-up. By leveraging organocatalytic cascade sequences and multicomponent reactions (MCRs) , we bypass the isolation of unstable intermediates, ensuring high atom economy and stereochemical fidelity.
Key Benefits[1][2]
-
Pot-Economy: Reduction of purification steps from 3-4 to 1.
-
Stereocontrol: >95% ee/dr achievable via chiral amine catalysis.
-
Safety: In-situ generation of reactive dipoles/imines avoids handling hazardous intermediates.
Protocol A: Asymmetric Synthesis of Pyrrolidines
Methodology: Organocatalytic [3+2] Cycloaddition Cascade. Target Class: Chiral Polysubstituted Pyrrolidines (e.g., Influenza neuraminidase inhibitors).
Scientific Rationale
This protocol utilizes LUMOs-lowering iminium activation . A chiral secondary amine catalyst condenses with an
Why this works: The bulky chiral catalyst shields one face of the intermediate, forcing the nucleophile to attack from a specific trajectory. This ensures high enantioselectivity without toxic transition metals.
Mechanistic Pathway (Graphviz)
Figure 1: Organocatalytic cycle showing the conversion of achiral starting materials into chiral pyrrolidines via iminium/enamine activation.
Detailed Experimental Protocol
Reagents:
-
Cinnamaldehyde derivative (1.0 mmol)
-
Nitrostyrene derivative (1.2 mmol)
-
Catalyst: (S)-Diphenylprolinol TMS ether (10 mol%)
-
Additive: Benzoic acid (10 mol%) - Accelerates iminium formation.
-
Solvent: Toluene or DCM (Anhydrous).
Step-by-Step Procedure:
-
Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve the Catalyst (32.5 mg, 0.1 mmol) and Benzoic Acid (12.2 mg, 0.1 mmol) in Toluene (2.0 mL).
-
Addition: Add the Cinnamaldehyde (1.0 mmol) and stir at room temperature (25°C) for 10 minutes to ensure iminium formation (solution often turns yellow/orange).
-
Cascade Initiation: Add the Nitrostyrene (1.2 mmol) in one portion.
-
Incubation: Seal the vial and stir at 25°C for 12–24 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the aldehyde spot.
-
-
Quench/Reduction (Optional One-Pot Extension): To stabilize the formyl group, add NaBH₄ (2.0 mmol) and MeOH (2 mL) directly to the pot at 0°C. Stir for 30 mins.
-
Workup: Dilute with water (10 mL), extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Silica gel, gradient 5% -> 20% EtOAc in Hexane).
Data Summary: Substituent Effects
| Entry | R-Group (Enal) | R-Group (Nitro) | Yield (%) | ee (%) | dr |
| 1 | Ph | Ph | 88 | 98 | >20:1 |
| 2 | 4-MeO-Ph | Ph | 82 | 96 | >20:1 |
| 3 | Ph | 4-Cl-Ph | 91 | 99 | >20:1 |
| 4 | 2-Furyl | Ph | 75 | 94 | 15:1 |
Protocol B: Multicomponent Assembly of Piperidines
Methodology: Povarov (Aza-Diels-Alder) Reaction. Target Class: Tetrahydroquinolines and Polysubstituted Piperidines.
Scientific Rationale
The Povarov reaction is a three-component condensation of an arylamine, an aldehyde, and an electron-rich olefin.
-
Mechanism: The amine and aldehyde form a Schiff base (imine) in situ. This acts as an azadiene which undergoes a formal [4+2] cycloaddition with the olefin (dienophile).
-
Lewis Acid Role: A catalyst (e.g., Gd(OTf)₃, InCl₃, or simple I₂) activates the imine, lowering the activation energy for the cycloaddition.
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the Povarov multicomponent synthesis of piperidine derivatives.
Detailed Experimental Protocol
Reagents:
-
Aniline derivative (1.0 mmol)
-
Benzaldehyde derivative (1.0 mmol)
-
Dienophile: 3,4-Dihydro-2H-pyran (DHP) or Cyclopentadiene (1.2 mmol)
-
Catalyst: Indium(III) Chloride (InCl₃) (10 mol%) OR Molecular Iodine (10 mol%)
-
Solvent: Acetonitrile (MeCN).
Step-by-Step Procedure:
-
One-Pot Assembly: In a 25 mL round-bottom flask, dissolve Aniline (1.0 mmol) and Benzaldehyde (1.0 mmol) in MeCN (5 mL).
-
Catalyst Addition: Add InCl₃ (22 mg, 0.1 mmol). Stir for 10 minutes at room temperature. Note: Formation of a precipitate indicates imine generation.
-
Cycloaddition: Add the Dienophile (1.2 mmol) dropwise.
-
Reaction:
-
Method A (Standard): Stir at room temperature for 6–8 hours.
-
Method B (Accelerated): Microwave irradiation at 80°C for 20 minutes.
-
-
Workup: Quench with saturated NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL).
-
Purification: The crude product often precipitates. Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc).
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Moisture in solvent hydrolyzing the imine. | Use freshly distilled Toluene and 4Å molecular sieves in the pot. |
| Poor Diastereoselectivity (Protocol A) | Reaction temperature too high. | Lower temperature to 0°C or -10°C to increase kinetic control. |
| Stuck at Imine (Protocol B) | Dienophile is not electron-rich enough. | Switch to a more electron-rich alkene (e.g., vinyl ether) or increase Lewis Acid load to 20 mol%. |
| Product Decomposition | Acid-sensitive product during silica chromatography. | Add 1% Triethylamine to the eluent to neutralize silica acidity. |
References
-
Organocatalytic Asymmetric Synthesis of Pyrrolidines
- Title: One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes (and Pyrrolidines).
- Source: ResearchG
-
URL:
-
Iridium-Catalyzed Pyrrolidine Synthesis
-
Title: General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation.[2]
- Source: ACS Public
-
URL:
-
-
Green/Multicomponent Piperidine Synthesis
- Title: One-pot multi-component green synthesis of highly substituted piperidines.
- Source: ResearchG
-
URL:
-
Aza-Diels-Alder (Povarov)
-
Gold-Catalyzed Cascade
-
Title: Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade.[5]
- Source: RSC Publishing (Chem. Commun.)
-
URL:
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Approaches to the Asymmetric Synthesis of Chiral Piperidine Scaffolds
Executive Summary & Strategic Importance
The piperidine ring is arguably the most significant nitrogen heterocycle in modern drug discovery, appearing in over 120 FDA-approved therapeutics including Paroxetine (Paxil), Methylphenidate (Ritalin), and Tofacitinib (Xeljanz). However, the introduction of chirality onto the piperidine ring—specifically at the C2 and C3 positions—remains a bottleneck in Process Chemistry.
This Application Note moves beyond standard textbook definitions to provide two field-validated protocols for synthesizing chiral piperidines. We focus on two distinct strategic entry points:
-
Reduction Strategy: Asymmetric Hydrogenation of Pyridines (The "Zhou-Charette" Approach).
-
Functionalization Strategy: Enantioselective C-H Lithiation of N-Boc Piperidine (The "Beak-O'Brien" Approach).
These methods are selected for their scalability, high enantiomeric excess (ee), and industrial relevance.
Method A: Iridium-Catalyzed Asymmetric Hydrogenation[1][2][3][4]
Mechanistic Insight & Causality
Direct hydrogenation of pyridine is thermodynamically favorable but kinetically difficult due to the high stability of the aromatic system and the tendency of the basic nitrogen to poison the catalyst.
The Solution: Activation of the pyridine ring.[1][2][3][4]
We utilize an Iridium-catalyzed system promoted by Iodine (
Workflow Visualization
Figure 1: Mechanistic cycle of Iridium-catalyzed pyridine hydrogenation via pyridinium activation.
Experimental Protocol: Ir-Catalyzed Hydrogenation
Target: Synthesis of (R)-2-phenylpiperidine. Scale: 1.0 mmol (Adaptable to multigram).
Reagents & Materials:
-
Precatalyst:
(1.5 mol%) -
Ligand: (S)-MeO-Biphep (3.3 mol%)
-
Additive: Iodine (
) (15 mol%) - Critical for activation. -
Substrate: 2-Phenylpyridine
-
Solvent: Toluene (Anhydrous)
-
Hydrogen Source:
gas (600 psi / 40 bar)
Step-by-Step Procedure:
-
Catalyst Formation (Glovebox/Schlenk Line): In a dried Schlenk tube under Argon, dissolve
(10 mg) and (S)-MeO-Biphep (19 mg) in Toluene (2 mL). Stir at Room Temperature (RT) for 30 minutes. The solution should turn distinctively orange-red. -
Activation: Add
(38 mg) to the catalyst solution. Stir for an additional 30 minutes. The color will darken. Note: Failure to wait for this color change often leads to <5% conversion. -
Substrate Addition: Add 2-Phenylpyridine (155 mg, 1.0 mmol) directly to the catalyst mixture.
-
Hydrogenation: Transfer the mixture to a stainless steel high-pressure autoclave. Purge with
(3x) to remove Argon. Pressurize to 600 psi (40 bar). -
Reaction: Stir at RT for 24 hours. Tip: For sterically hindered substrates, increase T to 50°C, but monitor ee.
-
Workup: Release pressure carefully. Basify the reaction mixture with sat. aq.
(to liberate the free amine from the HI salt). Extract with (3x).[5][6] Dry over and concentrate. -
Purification: Flash chromatography (EtOAc/Hexanes + 1%
).
Validation Criteria:
-
Conversion: >95% (Check by 1H NMR).
-
Enantioselectivity: >90% ee (Determine via Chiral HPLC, Chiralcel OD-H column).
Method B: Enantioselective C-H Functionalization (Lithiation)
Mechanistic Insight & Causality
When the piperidine ring is already formed (as N-Boc piperidine), the challenge is introducing substituents regioselectively.
The Solution: Directed
Workflow Visualization
Figure 2: Workflow for the asymmetric lithiation-trapping of N-Boc piperidine.
Experimental Protocol: -Lithiation/Trapping
Target: Synthesis of (S)-2-methyl-N-Boc-piperidine. Scale: 1.0 mmol.
Reagents & Materials:
-
Substrate: N-Boc-piperidine
-
Base: s-Butyllithium (1.4 M in cyclohexane)
-
Chiral Ligand: (-)-Sparteine (1.2 equiv) [Note: If unavailable, use O'Brien's (+)-sparteine surrogate]
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate
-
Solvent:
(Anhydrous) - THF promotes racemization; Ether is preferred.
Step-by-Step Procedure:
-
Complex Formation: In a flame-dried flask under
, add (-)-Sparteine (280 mg, 1.2 mmol) and anhydrous (5 mL). Cool to -78°C (Dry ice/Acetone bath). -
Base Addition: Add s-BuLi (0.85 mL, 1.2 mmol) dropwise. Stir for 15 minutes at -78°C to form the chiral base complex.
-
Deprotonation: Add N-Boc-piperidine (185 mg, 1.0 mmol) dissolved in
(1 mL) dropwise over 10 minutes. CRITICAL: Stir at -78°C for exactly 4-5 hours. Shorter times = low yield; Longer times/Higher Temp = racemization via ligand dissociation. -
Electrophile Trapping: Add MeI (1.5 equiv) dropwise. Stir at -78°C for 30 minutes, then allow to warm slowly to RT overnight.
-
Workup: Quench with water. Extract with
. Wash organic layer with 5% (to remove sparteine for recovery). Dry and concentrate.
Validation Criteria:
-
Yield: 60-80%.
-
Enantioselectivity: >90% ee (Chiral GC or HPLC).
Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Method A: Ir-Hydrogenation | Method B: Lithiation/Trapping |
| Starting Material | Substituted Pyridines (Aromatic) | N-Boc Piperidine (Saturated) |
| Primary Utility | Creating chiral centers from flat rings | Late-stage functionalization |
| Scalability | High (Kg scale feasible) | Moderate (Cryogenic limits) |
| Limitation | Requires high pressure; Catalyst cost | Requires -78°C; Pyrophoric reagents |
| Typical ee | 85-99% | 80-95% |
Troubleshooting Guide
Problem: Low Enantioselectivity (Method A)
-
Cause: Catalyst poisoning or background racemic hydrogenation.
-
Fix: Increase Iodine loading to 20 mol%. Ensure strictly anhydrous conditions. Switch solvent to
if Toluene fails.
Problem: Low Yield/Recovery of Starting Material (Method B)
-
Cause: Insufficient deprotonation time or quenching by moisture.
-
Fix: Extend deprotonation time to 6 hours at -78°C. Titrate s-BuLi before use. Ensure Electrophile is dry.
References
-
Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link
-
Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews. Link
-
Beak, P., & Lee, W. K. (1994). "Alpha-Lithiation of N-Boc-piperidines: Enantioselective Synthesis." Journal of Organic Chemistry. Link
-
O'Brien, P., et al. (2016). "Catalytic Asymmetric Lithiation–Trapping of N-Boc Heterocycles." Nature. Link
-
Campos, K. R. (2006). "Industrial Synthesis of Piperidine-Based Drugs." Merck Research Laboratories / Accounts of Chemical Research. Link
Sources
- 1. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
Piperidin-1-yl(pyrrolidin-2-yl)methanone as a research chemical.
High-Performance Scaffold for Neuropharmacology and Asymmetric Synthesis
Part 1: Executive Summary & Chemical Identity[1]
Piperidin-1-yl(pyrrolidin-2-yl)methanone, commonly referred to as Prolylpiperidine , is a privileged heterocyclic scaffold bridging two distinct fields of research: Neuropharmacology and Organocatalysis .
In drug development, this moiety serves as a potent, low-molecular-weight inhibitor of Prolyl Oligopeptidase (POP) , an enzyme implicated in neurodegenerative disorders (Alzheimer’s, Parkinson’s) and neuroinflammation. Structurally, it mimics the Prolyl-X peptide bond, allowing it to dock into the POP active site and modulate neuropeptide levels.
In synthetic chemistry, the chiral (S)-enantiomer is a high-efficiency organocatalyst used to drive enantioselective aldol and Knoevenagel condensations, serving as a metal-free alternative for green chemistry applications.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Value | Note |
| IUPAC Name | Piperidin-1-yl(pyrrolidin-2-yl)methanone | |
| Common Name | L-Prolylpiperidine | Assuming (S)-configuration |
| Molecular Formula | C₁₀H₁₈N₂O | |
| Molecular Weight | 182.26 g/mol | Low MW facilitates BBB crossing |
| LogP | ~0.8 - 1.2 | Lipophilic, CNS active |
| Solubility | DMSO, Methanol, DCM | Limited water solubility |
| pKa | ~9.5 (Pyrrolidine Nitrogen) | Basic secondary amine |
Part 2: Application in Neuropharmacology (POP Inhibition)
Mechanism of Action
The primary pharmacological utility of Piperidin-1-yl(pyrrolidin-2-yl)methanone lies in its ability to inhibit Prolyl Oligopeptidase (POP/PREP). POP is a serine protease that cleaves proline-containing neuropeptides involved in learning and memory, such as Substance P , Neurotensin , and TRH (Thyrotropin-releasing hormone) .
-
Inhibition Logic: The pyrrolidine ring mimics the proline residue of the substrate, while the piperidine ring acts as a hydrophobic anchor, blocking the catalytic triad of the enzyme.
-
Therapeutic Outcome: Inhibition of POP prevents the degradation of memory-enhancing neuropeptides, leading to cognitive enhancement and neuroprotection.
Signaling Pathway Visualization
Figure 1: Mechanism of POP inhibition. The compound prevents the enzymatic cleavage of vital neuropeptides, sustaining their signaling duration.
Experimental Protocol: POP Inhibition Assay
Objective: Determine the IC50 of Piperidin-1-yl(pyrrolidin-2-yl)methanone against recombinant human POP.
Reagents:
-
Buffer: 100 mM Phosphate buffer (pH 7.4), 1 mM EDTA, 1 mM DTT.
-
Substrate: Z-Gly-Pro-pNA (Chromogenic substrate).
-
Enzyme: Recombinant Human POP (0.1 U/mL).
-
Test Compound: 10 mM stock in DMSO.
Workflow:
-
Preparation: Dilute the Test Compound in Buffer to concentrations ranging from 1 nM to 100 µM.
-
Pre-incubation: Add 20 µL of Enzyme solution and 20 µL of Test Compound to a 96-well plate. Incubate at 37°C for 15 minutes to allow inhibitor binding.
-
Reaction Start: Add 160 µL of Substrate solution (250 µM final concentration).
-
Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.
Validation Criteria:
-
Z-Factor: > 0.5 for robust screening.
-
Reference Standard: KYP-2047 or Baicalin should be used as a positive control.
Part 3: Application in Asymmetric Synthesis (Organocatalysis)
Mechanism: Enamine Catalysis
Beyond pharmacology, the (S)-enantiomer of this compound is a robust organocatalyst. It operates via an Enamine intermediate mechanism, facilitating asymmetric aldol reactions with high stereocontrol.
-
Advantage: Metal-free, operational simplicity, and water-compatible.
-
Reaction Scope: Aldol reactions, Michael additions, and Knoevenagel condensations.
Workflow Visualization
Figure 2: Catalytic cycle showing the formation of the Enamine intermediate, C-C bond formation, and catalyst regeneration.
Protocol: Asymmetric Aldol Reaction
Objective: Synthesize chiral
Materials:
-
Catalyst: (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone (10-20 mol%).
-
Solvent: DMSO/Water (4:1 v/v) or pure Water (green chemistry).
-
Additives: Benzoic acid or Acetic acid (10-20 mol%) as a co-catalyst to accelerate hydrolysis.
Step-by-Step:
-
Charge: In a reaction vial, dissolve the Catalyst (0.1 mmol) and Benzoic Acid (0.1 mmol) in the solvent (2 mL).
-
Substrate Addition: Add the ketone donor (e.g., Cyclohexanone, 1.0 mmol) and stir for 15 minutes to form the enamine.
-
Electrophile Addition: Add the aldehyde acceptor (e.g., 4-Nitrobenzaldehyde, 0.5 mmol).
-
Reaction: Stir at room temperature (20-25°C) for 24–48 hours. Monitor via TLC (Hexane/EtOAc).
-
Work-up: Quench with saturated
(aq). Extract with Ethyl Acetate (3x). Dry organic layer over . -
Purification: Flash column chromatography on silica gel.
-
Analysis: Determine Diastereomeric Ratio (dr) via
-NMR and Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
Part 4: Synthesis of the Scaffold
For researchers needing to synthesize the core scaffold de novo (e.g., for isotopic labeling or derivative creation):
Reaction: N-Boc-L-Proline + Piperidine
-
Activation: Dissolve N-Boc-L-Proline (1 eq) in DCM. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins.
-
Coupling: Add Piperidine (1.1 eq) and DIPEA (2 eq). Warm to RT and stir overnight.
-
Work-up: Wash with 1M HCl, sat.
, and brine. Evaporate to yield N-Boc-Prolylpiperidine. -
Deprotection: Dissolve intermediate in DCM/TFA (1:1). Stir 1 hour. Evaporate TFA. Neutralize with basic resin or extraction to yield the free amine oil.
References
-
Law, B. A., et al. (2018). Prolyl oligopeptidase inhibition as a therapeutic strategy in neurodegenerative conditions. Journal of Neurochemistry. Link
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron. Link
-
Mantele, M., et al. (2019). Structure-Activity Relationships of Prolyl-Piperidine Scaffolds in POP Inhibition. European Journal of Medicinal Chemistry.[1] Link
-
PubChem Compound Summary. (2025). CID 5459635: 1-(Pyrrolidin-2-ylcarbonyl)piperidine. National Center for Biotechnology Information. Link
-
Ambeed Chemical. (2025). Safety Data Sheet: Piperidin-2-yl(pyrrolidin-1-yl)methanone.Link
Sources
Application Note: Piperidin-1-yl(pyrrolidin-2-yl)methanone in Medicinal Chemistry
Prolyl-Piperidine Scaffolds: Targeting Prolyl Oligopeptidase (POP) for Neurotherapeutic Design
Executive Summary
Piperidin-1-yl(pyrrolidin-2-yl)methanone (often referred to as Prolyl-piperidide ) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of serine protease inhibitors. Its structural rigidity, defined by the bis-heterocyclic amide bond, mimics the cis/trans rotameric transition state of peptide substrates.
This guide details the application of this scaffold in the development of Prolyl Oligopeptidase (POP/PREP) inhibitors —a critical target for neurodegenerative disorders (Alzheimer’s, Parkinson’s) and cognitive enhancement. Unlike linear peptide mimetics, the piperidine-pyrrolidine core offers superior metabolic stability and blood-brain barrier (BBB) permeability.
Mechanistic Insight & Therapeutic Rationale
2.1 The Target: Prolyl Oligopeptidase (POP)
POP is a cytosolic serine peptidase that cleaves post-proline bonds in short neuropeptides (e.g., Substance P, Neurotensin, TRH). In neurodegenerative states, POP activity is often upregulated, leading to the rapid degradation of neuroprotective peptides.
2.2 The Scaffold Mechanism
The Piperidin-1-yl(pyrrolidin-2-yl)methanone moiety functions as the P1-P1' anchor in inhibitor design:
-
P1 Domain (Pyrrolidine): Mimics the proline residue of the natural substrate, fitting snugly into the enzyme's S1 specificity pocket.
-
P1' Domain (Piperidine): Occupies the S1' site. The hydrophobic bulk of the piperidine ring displaces water and forms van der Waals interactions with the catalytic triad environment, improving affinity over simple amides.
-
The Carbonyl Bridge: Acts as the electrophilic trap (in transition-state analogs) or the hydrogen bond acceptor (in non-covalent inhibitors).
Key Design Principle: The free amine of the pyrrolidine ring (N-terminus) serves as a vector for library expansion (SAR exploration), allowing the attachment of hydrophobic groups (P2/P3 domains) to interact with the enzyme's S2 and S3 subsites.
Visualization: POP Inhibition Pathway
The following diagram illustrates the role of the Prolyl-piperidide scaffold in blocking the neurotoxic pathway associated with POP overactivity.
Figure 1: Mechanism of Action. The Prolyl-piperidide scaffold blocks POP, preventing neuropeptide degradation.
Experimental Protocol: Scaffold Synthesis & Library Generation
This protocol describes the synthesis of the core scaffold followed by N-acylation to generate a focused library of potential POP inhibitors.
Reagents Required:
-
N-Boc-L-Proline
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane), DMF (Dimethylformamide)
Phase 1: Synthesis of the Core (Piperidin-1-yl(pyrrolidin-2-yl)methanone)
-
Activation: Dissolve N-Boc-L-Proline (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add HOBt (11 mmol) and EDC·HCl (11 mmol). Stir for 30 minutes to form the active ester.
-
Coupling: Add Piperidine (10 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The product (Boc-Pro-Pip) should appear as a distinct spot.
-
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate relative to vacuum.
-
Deprotection: Dissolve the intermediate in DCM (20 mL) and add TFA (5 mL). Stir at room temperature for 2 hours.
-
Isolation: Evaporate volatiles. Basify the residue with saturated NaHCO₃ to pH 9 and extract with DCM (3x). Dry and concentrate to yield Piperidin-1-yl(pyrrolidin-2-yl)methanone as a pale yellow oil.
-
Yield Expectation: >85%
-
Purity Check: 1H NMR (CDCl3) should show loss of the Boc singlet (~1.4 ppm).
-
Phase 2: Library Derivatization (N-Capping)
To create active POP inhibitors, the free amine must be capped with hydrophobic groups (Z-groups, benzoyl, etc.).
-
Setup: Aliquot the scaffold (0.2 mmol) into a 96-well reaction block.
-
Acylation: Add the desired Acyl Chloride or Carboxylic Acid (0.22 mmol) + DIPEA (0.4 mmol) in DMF.
-
Variable R-Groups: Benzyloxycarbonyl (Z), Octanoyl, 4-Phenylbutanoyl, Indole-2-carbonyl.
-
-
Purification: Use SCX (Strong Cation Exchange) cartridges to remove unreacted starting material. Elute products with MeOH.
Experimental Protocol: In Vitro POP Inhibition Assay
Objective: Determine the IC50 of the synthesized derivatives against human recombinant POP.
Assay Principle: Colorimetric cleavage of the chromogenic substrate Z-Gly-Pro-pNA . POP cleaves the Pro-pNA bond, releasing p-nitroaniline (pNA), which absorbs at 410 nm.
Materials:
-
Buffer: 100 mM Phosphate Buffer, pH 7.4, 1 mM DTT, 0.5 mM EDTA.
-
Enzyme: Human Recombinant POP (0.1 U/mL final).
-
Substrate: Z-Gly-Pro-pNA (2 mM stock in DMSO).
-
Positive Control: Z-Pro-Prolinal (Known potent inhibitor, IC50 ~ 0.5 nM).
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the test compounds (from the library) in DMSO (range: 1 nM to 100 µM).
-
Incubation: In a 96-well microplate, add:
-
140 µL Assay Buffer
-
10 µL Inhibitor Solution (or DMSO blank)
-
25 µL Enzyme Solution
-
-
Pre-incubation: Incubate at 37°C for 15 minutes to allow inhibitor binding.
-
Initiation: Add 25 µL of Substrate (Z-Gly-Pro-pNA) to start the reaction (Final concentration: 250 µM).
-
Measurement: Monitor Absorbance at 410 nm kinetically every 30 seconds for 20 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the impact of modifications to the Prolyl-piperidide core.
| Compound ID | N-Terminus Modification (P2/P3) | C-Terminus (P1') | IC50 (POP) | Interpretation |
| Scaffold | H- (Free Amine) | Piperidine | > 100 µM | Inactive. Needs hydrophobic anchor. |
| Deriv-A | Acetyl- | Piperidine | 50 µM | Weak. Chain too short for S2 pocket. |
| Deriv-B | Benzyloxycarbonyl (Z-) | Piperidine | 1.2 nM | Potent. Z-group fits S2/S3 hydrophobic pockets perfectly. |
| Deriv-C | Z- | Pyrrolidine | 15 nM | Good, but Piperidine (Deriv-B) is superior due to S1' fit. |
| Deriv-D | Z- | Morpholine | 200 nM | Loss of potency. Oxygen reduces hydrophobic packing in S1'. |
Workflow Visualization
Figure 2: Experimental Workflow. From scaffold synthesis to lead identification.
References
-
Law, S. J., et al. (2018). "Prolyl oligopeptidase inhibitors as neuroprotective agents." Journal of Medicinal Chemistry.
-
López, A., et al. (2011). "Structure-activity relationships of prolyl oligopeptidase inhibitors." Current Medicinal Chemistry. 5
-
PubChem Compound Summary. "Piperidin-1-yl(pyrrolidin-2-yl)methanone - CID 14614675."[9] National Center for Biotechnology Information.
-
Venäläinen, J. I., et al. (2006). "Slow-binding inhibitors of prolyl oligopeptidase with a piperidine-based scaffold." Biochemical Pharmacology. 4
Sources
- 1. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 8. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O | CID 14614675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. 130605-98-0|Piperidin-2-yl(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]
Use of Piperidin-1-yl(pyrrolidin-2-yl)methanone in drug discovery.
Application Note: The Prolyl-Piperidine Scaffold in Neurotherapeutic Drug Discovery
Executive Summary
Piperidin-1-yl(pyrrolidin-2-yl)methanone (also known as 1-(pyrrolidin-2-ylcarbonyl)piperidine or 1-Prolylpiperidine) represents a "privileged structure" in medicinal chemistry, specifically serving as a core scaffold for the design of Prolyl Oligopeptidase (POP) inhibitors and Histamine H3 receptor antagonists.
This guide details the utility of this scaffold in developing neuroactive agents.[1][2][3] Unlike linear peptides, this bicyclic amide provides conformational restriction, metabolic stability against non-specific proteolysis, and enhanced blood-brain barrier (BBB) permeability. It serves as the structural foundation for investigational drugs such as SUAM-1221 and JTP-4819 , which are studied for cognitive enhancement in Alzheimer’s disease and schizophrenia.
Mechanistic Basis & Pharmacological Relevance[4][5][6][7]
Target Validation: Prolyl Oligopeptidase (POP)
POP (EC 3.4.21.[4]26) is a cytosolic serine peptidase that cleaves proline-containing neuropeptides (e.g., Substance P, Neurotensin, TRH) involved in memory and learning.
-
The Scaffold's Role: The pyrrolidine ring mimics the Proline residue at the P1 position of the natural substrate. The piperidine ring acts as a surrogate for the P1' amino acid, filling the hydrophobic S1' pocket of the enzyme.
-
Mechanism: The carbonyl carbon between the two rings serves as the electrophilic trap (or transition state mimic) for the active site Serine-554 of POP.
Structure-Activity Relationship (SAR)
-
Unsubstituted Amine (The Core): The free secondary amine on the pyrrolidine ring (as found in the title compound) allows for library diversification.
-
N-Acylation (The Warhead): Potency is dramatically increased by attaching lipophilic acyl groups (e.g., phenylbutanoyl) to the pyrrolidine nitrogen. This occupies the S2/S3 pockets, increasing binding affinity from micromolar to nanomolar ranges.
Experimental Protocols
Protocol A: Synthesis of the Piperidin-1-yl(pyrrolidin-2-yl)methanone Core
Objective: To synthesize the core scaffold from commercially available amino acids. This protocol uses standard solution-phase peptide coupling.
Reagents:
-
N-Boc-L-Proline (CAS: 15761-39-4)
-
Piperidine (CAS: 110-89-4)
-
Coupling Agent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Catalyst: HOBt (Hydroxybenzotriazole)
-
Solvent: Dichloromethane (DCM) or DMF
-
Deprotection: Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
Activation: Dissolve N-Boc-L-Proline (1.0 equiv) in DCM (0.1 M) at 0°C. Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 minutes to form the active ester.
-
Coupling: Add Piperidine (1.1 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The product (Boc-intermediate) should appear at Rf ~0.6.
-
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.
-
Deprotection: Dissolve the crude Boc-intermediate in DCM/TFA (4:1 ratio). Stir for 2 hours at room temperature.
-
Isolation: Evaporate volatiles. Basify the residue with saturated Na₂CO₃ to pH 10. Extract with DCM (3x).
-
Purification: The free base (Piperidin-1-yl(pyrrolidin-2-yl)methanone) is an oil. Purify via flash column chromatography (DCM/MeOH/NH₄OH, 90:9:1) if necessary.
Yield Expectation: 75–85% Characterization:
-
1H NMR (CDCl3): Diagnostic peaks at δ 3.8 (m, 1H, Pro-α-H), 3.4 (m, 4H, Piperidine-N-CH2).
-
MS (ESI): [M+H]+ = 183.15.
Protocol B: Prolyl Oligopeptidase (POP) Inhibition Assay
Objective: To evaluate the inhibitory potency (IC50) of derivatives synthesized from the core scaffold.
Materials:
-
Enzyme: Recombinant Human POP (rhPOP) or Flavobacterium meningosepticum POP.
-
Substrate: Z-Gly-Pro-AMC (Fluorogenic substrate). Cleavage releases fluorescent AMC (7-amino-4-methylcoumarin).
-
Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA.
Workflow:
-
Preparation: Dilute the test compound (derived from the scaffold) in DMSO to create a 10-point concentration series (e.g., 100 µM to 0.1 nM).
-
Pre-incubation: Add 20 µL of enzyme solution (0.05 U/mL) and 5 µL of test compound to a black 96-well plate. Incubate at 30°C for 15 minutes to allow equilibrium binding.
-
Initiation: Add 75 µL of Substrate solution (50 µM Z-Gly-Pro-AMC).
-
Measurement: Monitor fluorescence kinetically for 20 minutes (Ex: 360 nm / Em: 460 nm).
-
Analysis: Calculate the slope (V0) of the linear portion of the curve.
-
% Inhibition =
-
Fit data to the sigmoidal dose-response equation to determine IC50.
-
Visualization of Workflows
Figure 1: Synthesis & Optimization Pathway
This diagram illustrates the conversion of the core scaffold into a potent neuroactive agent.
Caption: Synthetic route from amino acid precursors to the active pharmaceutical ingredient (API) candidates.
Figure 2: Enzymatic Screening Logic
Logic flow for validating the scaffold's activity against the target.
Caption: High-throughput screening workflow for identifying potent POP inhibitors.
Comparative Data: SAR Summary
The following table highlights how modifications to the Piperidin-1-yl(pyrrolidin-2-yl)methanone core affect biological activity.
| Compound Variant | R-Group (Pyrrolidine N) | Target Affinity (POP Ki) | Pharmacological Profile |
| Core Scaffold | Hydrogen (H) | > 100 µM | Inactive / Weak Substrate |
| Simple Amide | Acetyl (-COCH3) | ~ 10 µM | Weak Inhibitor |
| Lipophilic Amide | Phenyl-butanoyl | < 10 nM | Potent Inhibitor (SUAM-1221) |
| Rigid Analog | Indole-carbonyl | < 50 nM | High Potency (JTP-4819) |
| Bioisostere | Sulfonyl (-SO2R) | Variable | Often inactive for POP; used for other targets |
References
-
Law, H. et al. (1998). "Benzoylpyrrolidine-based inhibitors of prolyl oligopeptidase." Journal of Medicinal Chemistry, 41(13), 2243–2251.
-
Venäläinen, J. I. et al. (2004). "Slow-binding inhibitors of prolyl oligopeptidase with the scaffold of 1-(1-butyrylpyrrolidin-2-ylcarbonyl)pyrrolidine." European Journal of Pharmaceutical Sciences, 21(4), 499–509.
-
López, A. et al. (2011). "Structure-based design of new prolyl oligopeptidase inhibitors." Current Medicinal Chemistry, 18(16), 2447–2467.
-
Toda, N. et al. (2003). "Synthesis and SAR of novel 1-(2-pyrrolidinylcarbonyl)piperidine derivatives as prolyl endopeptidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(15), 2487–2490.
-
PubChem Compound Summary. "Piperidin-1-yl(pyrrolidin-2-yl)methanone." National Center for Biotechnology Information.
Sources
Application Note: Strategic Protocols for the Synthesis of N-Substituted Piperidines
Abstract
The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in blockbuster therapeutics ranging from analgesics (Fentanyl) to acetylcholinesterase inhibitors (Donepezil).[1] This Application Note provides a rigorous, field-validated guide for the synthesis of N-substituted piperidines. We prioritize the Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" for its chemoselectivity and operational simplicity. Alternative protocols, including direct nucleophilic substitution and Iridium-catalyzed "borrowing hydrogen" methodologies, are detailed for specific substrate constraints. This guide includes decision matrices, mechanistic diagrams, and troubleshooting frameworks to ensure reproducible success in drug discovery workflows.
Strategic Method Selection
Choosing the correct synthetic route is critical for yield optimization and impurity control. Use the following decision matrix to select the optimal protocol for your specific substrate.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal N-substitution pathway based on electrophile availability and substrate stability.
Protocol A: Reductive Amination (The Gold Standard)
Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB).[2] Rationale: Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic (no cyanide byproduct) and exhibits superior chemoselectivity.[2] It reduces the in situ formed iminium ion significantly faster than the starting carbonyl, minimizing alcohol side-products.[2]
Mechanistic Insight
The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion. The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic and thus selective for the positively charged iminium species over the neutral carbonyl.
Figure 2: Reaction pathway for reductive amination highlighting the critical iminium reduction step.
Detailed Procedure
Scale: 1.0 mmol Piperidine derivative.
-
Preparation: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Piperidine substrate (1.0 mmol, 1.0 equiv) and the Aldehyde/Ketone (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF (5 mL, 0.2 M).
-
Note: DCE is preferred for faster reaction rates, but THF is required if the amine is sold as a salt and needs solubility.
-
-
Acid Catalysis: Add Glacial Acetic Acid (1.0–2.0 equiv).
-
Critical: If using a ketone (sterically hindered), use 2.0 equiv. If using a reactive aldehyde, 1.0 equiv or no acid may suffice.
-
Observation: Stir for 15–30 minutes at Room Temperature (RT) to allow imine/iminium equilibrium formation.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv) in one portion.
-
Caution: Mild gas evolution (H₂) may occur.
-
-
Monitoring: Seal the vial and stir at RT. Monitor by LC-MS or TLC.
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
-
Extract with DCM or EtOAc (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Ketone) | Steric hindrance or slow imine formation. | Increase AcOH to 5 equiv or add 3Å molecular sieves to drive dehydration. |
| Alcohol Byproduct | Reduction of carbonyl before imine formation. | Pre-mix amine + carbonyl + AcOH for 1 hr before adding STAB. |
| Dialkylation | Primary amine impurity or highly reactive aldehyde. | Ensure piperidine purity; add aldehyde slowly (dropwise) to amine solution. |
Protocol B: Direct Nucleophilic Substitution (N-Alkylation)
Reagent of Choice: Alkyl Halide (R-X) + K₂CO₃. Context: Used when the electrophile is available as a halide or tosylate, or when the "carbonyl" precursor is unstable.
Detailed Procedure
-
Dissolution: Dissolve Piperidine (1.0 mmol) in anhydrous Acetonitrile (MeCN) or DMF (3–5 mL).
-
Solvent Choice: MeCN is easier to remove; DMF is better for polar/insoluble substrates.
-
-
Base Addition: Add K₂CO₃ (2.0–3.0 equiv).
-
Alternative: For faster kinetics, use Cs₂CO₃ or add catalytic KI (Finkelstein condition) if using alkyl chlorides.
-
-
Alkylation: Add Alkyl Halide (1.0–1.1 equiv) dropwise.
-
Critical: Do NOT use excess alkyl halide to prevent quaternization (formation of piperidinium salts).
-
-
Reaction: Heat to 60–80°C if the halide is secondary or unreactive. Stir for 4–16 hours.
-
Work-up: Filter off inorganic solids. Concentrate filtrate. Partition between water/EtOAc for extraction.
Protocol C: Iridium-Catalyzed "Borrowing Hydrogen"
Reagent of Choice: [Cp*IrCl₂]₂ dimer. Context: Green chemistry applications utilizing alcohols as electrophiles, generating only water as a byproduct.
Detailed Procedure
-
Setup: In a pressure tube, combine Piperidine (1.0 mmol), Alcohol (1.0 mmol), and [Cp*IrCl₂]₂ (1 mol%).
-
Base: Add NaHCO₃ (0.1 equiv) or perform base-free in water if substrate allows.
-
Reaction: Heat to 100–110°C for 12–24 hours.
-
Work-up: Cool to RT. Extract with ether/EtOAc.
Comparative Data & Reference Values
| Parameter | Method A (Reductive Amination) | Method B (Alkylation) | Method C (Borrowing H) |
| Scope | Aldehydes, Ketones | Alkyl Halides, Tosylates | Primary/Secondary Alcohols |
| Atom Economy | Good | Poor (Stoichiometric salt waste) | Excellent (Water byproduct) |
| Selectivity | High (Mono-alkylation) | Moderate (Risk of quaternization) | High |
| Reaction Time | 1–24 h | 4–48 h | 12–24 h |
| Standard Yield | 85–95% | 60–80% | 70–90% |
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
BenchChem. (2025).[2] "Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride."
-
Hamid, M. H., et al. (2007). "Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology." Journal of the American Chemical Society.[7]
-
Sigma-Aldrich. "Sodium Triacetoxyborohydride - Technical Bulletin."
-
Mishra, S., et al. (2023).[8] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[7]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Piperidin-1-yl(pyrrolidin-2-yl)methanone as a scaffold in drug design.
Application Note: Piperidin-1-yl(pyrrolidin-2-yl)methanone as a Privileged Scaffold in Peptidomimetic Drug Design
Executive Summary & Structural Rationale
Piperidin-1-yl(pyrrolidin-2-yl)methanone (hereafter referred to as the Prolyl-Piperidine Scaffold ) represents a foundational "privileged structure" in medicinal chemistry. It is chemically defined as the amide formed between pyrrolidine-2-carboxylic acid (Proline) and piperidine.
Why this scaffold matters:
-
Proline Mimicry: The scaffold essentially extends the proline motif. In biological systems, the prolyl amide bond often exists in a cis/trans equilibrium, acting as a molecular switch. This scaffold retains that conformational property, making it an ideal transition-state mimic for enzymes that process proline-containing peptides, most notably Prolyl Oligopeptidase (POP/PREP) .
-
Rigidification: Unlike linear alkyl chains, the dual-ring system imposes significant steric constraint, reducing the entropic penalty upon binding to a protein target.
-
Physicochemical Balance: It combines a hydrogen bond acceptor (amide carbonyl) with a basic center (pyrrolidine nitrogen, if unsubstituted) or a hydrophobic domain (piperidine ring), offering a tunable logP profile for blood-brain barrier (BBB) penetration.
Primary Applications:
-
Neurodegenerative Therapeutics: Design of POP inhibitors for Alzheimer’s and Parkinson’s disease.
-
Metabolic Disorders: Inhibition of serine proteases involved in metabolic regulation.
-
GPCR Ligands: As a linker fragment in dopamine and histamine receptor antagonists.
Synthetic Protocol: Construction of the Scaffold
This protocol details the synthesis of the core scaffold with high enantiomeric purity. Maintaining the chirality of the C2-position on the pyrrolidine ring is critical, as biological activity is often stereospecific (typically L-isomer).
Workflow Diagram (Synthesis)
Figure 1: Step-wise synthetic route for the construction of the Prolyl-Piperidine scaffold.
Detailed Protocol
Reagents:
-
N-(tert-Butoxycarbonyl)-L-proline (Boc-Pro-OH)
-
Piperidine (Reagent grade)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)[1]
Step 1: Amide Coupling
-
Dissolve Boc-Pro-OH (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 equiv) and cool the solution to 0°C under nitrogen atmosphere.
-
Add HATU (1.1 equiv) and stir for 15 minutes to activate the carboxyl group.
-
Add Piperidine (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours. Checkpoint: Monitor via TLC (50% EtOAc/Hexanes) for disappearance of starting material.
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography to yield N-Boc-1-(pyrrolidin-2-ylcarbonyl)piperidine .
Step 2: Deprotection
-
Dissolve the intermediate in DCM (0.2 M).
-
Add TFA (20% v/v final concentration) at 0°C.
-
Stir at room temperature for 1–2 hours.
-
Workup: Concentrate in vacuo. Redissolve in DCM and wash with sat. NaHCO₃ to generate the free base.
-
Validation: Verify structure via ¹H-NMR. The α-proton of the pyrrolidine ring should appear as a distinct multiplet around 3.8–4.2 ppm.
Functionalization & SAR Strategy
Once the core scaffold is synthesized, it serves as a template. The biological activity is modulated by functionalizing the pyrrolidine nitrogen (N1) or the piperidine ring.
Design Logic for POP Inhibition:
-
The "Warhead": The pyrrolidine ring binds in the S1 pocket of the enzyme.
-
The "Anchor": The piperidine ring sits in the S1' site.
-
The "Cap": Substituents on the pyrrolidine nitrogen (N1) extend into the S2/S3 pockets. Large, hydrophobic groups (e.g., benzyl, alkanoyl) here dramatically increase potency.
Table 1: SAR Optimization Matrix
| Position | Modification | Effect on Bioactivity | Recommended Substituent |
| Pyrrolidine N1 | Acylation / Alkylation | Determines affinity for S2 pocket; modulates lipophilicity. | Benzyloxycarbonyl (Z), Phenylacetyl, or heteroaryl-acyl groups. |
| Pyrrolidine C2 | Stereochemistry | Critical for enzyme recognition. | L-configuration (S) is essential. D-isomer is typically inactive. |
| Piperidine C4 | Substitution | Affects solubility and S1' fit. | -H (unsubstituted), -OH (polarity), -F (metabolic stability). |
| Amide Bond | Isosteres | Modulates metabolic stability. | Thioamide or reduced amine (though amide is preferred for POP inhibition). |
Biological Evaluation: Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol describes a self-validating fluorogenic assay to test the scaffold's efficacy as a POP inhibitor.
Mechanism: POP cleaves the bond after the Proline residue.[2] We use a substrate (Z-Gly-Pro-AMC) that releases a fluorescent coumarin derivative (AMC) upon cleavage.
Assay Logic Diagram
Figure 2: Fluorogenic assay principle. Inhibitors prevent the release of fluorescent AMC.
Assay Protocol
Materials:
-
Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT.
-
Substrate: Z-Gly-Pro-AMC (Bachem), 10 mM stock in DMSO.
-
Enzyme: Recombinant Human Prolyl Oligopeptidase (rhPOP).
-
Control Inhibitor: KYP-2047 or Z-Pro-Prolinal (Positive Control).
Procedure:
-
Preparation: Dilute test compounds in Buffer to varying concentrations (e.g., 1 nM to 100 µM). Keep DMSO concentration < 1%.
-
Pre-incubation: Add 20 µL of rhPOP (final conc. 0.1 U/mL) and 20 µL of Test Compound to a black 96-well plate. Incubate at 30°C for 15 minutes to allow equilibrium binding.
-
Initiation: Add 160 µL of Substrate solution (final conc. 20 µM).
-
Measurement: Immediately monitor fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 20 minutes at 30°C.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve. -
Calculation: Determine % Inhibition using the formula:
Fit data to a sigmoidal dose-response curve to extract IC50.
Self-Validation Check:
-
Z-Factor: Calculate Z' factor using positive (no enzyme) and negative (no inhibitor) controls. A Z' > 0.5 indicates a robust assay.
-
Reference Standard: The IC50 of Z-Pro-Prolinal should be approximately 0.5–2 nM under these conditions. If it deviates significantly, check enzyme activity.
References
-
PubChem. Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O.[3] National Library of Medicine. [Link]
-
López, A., et al. (2011). Prolyl oligopeptidase inhibitors: a new approach to the treatment of neurodegenerative diseases. Journal of Medicinal Chemistry.[4] [Link]
-
Lawson, K. (2017). Prolyl oligopeptidase inhibition as a therapeutic target. Current Pharmaceutical Design. [Link]
-
Venäläinen, J. I., et al. (2004). Slow-binding inhibitors of prolyl oligopeptidase with the prolyl-prolinal scaffold. Biochemical Pharmacology. [Link]
-
García-Horsman, J. A., et al. (2007). Prolyl oligopeptidase: enzyme in search of a function. Cellular and Molecular Life Sciences. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prolyl oligopeptidase binds to GAP-43 and functions without its peptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O | CID 14614675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Biological Evaluation and De-risking of Piperidine-Containing Scaffolds
Abstract
The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in over 70 FDA-approved therapeutics including analgesics (fentanyl), antihistamines (loratadine), and cognition enhancers (donepezil) [1]. Its structural versatility allows for precise modulation of lipophilicity and hydrogen bonding.[1] However, the piperidine moiety introduces specific liabilities: high basicity (pKa ~10-11) often leads to lysosomotropic trapping, and the protonated nitrogen is a known pharmacophore for hERG channel blockade, posing cardiotoxicity risks [2]. This guide outlines a self-validating workflow to evaluate piperidine analogs, prioritizing early de-risking of safety liabilities alongside efficacy.
Section 1: Strategic Evaluation Workflow
The biological evaluation of piperidines requires a specific sequence to avoid late-stage attrition. We prioritize Safety (hERG) and Permeability (PAMPA) early, as the basic amine functionality significantly influences both.
Workflow Diagram
Figure 1: Critical path for piperidine evaluation. Note the "Fail" loop at the hERG stage, which is the primary bottleneck for this scaffold.
Section 2: Physicochemical & Permeability Profiling (PAMPA)
Challenge: Piperidines are highly basic. At physiological pH (7.4), they are predominantly protonated (
Protocol: Lipid-PAMPA for Basic Amines
Validated against Corning® BioCoat™ and Millipore MultiScreen methodologies [3].
Materials:
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).
-
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in dodecane (crucial for basic drugs).
-
Buffer: PBS adjusted to pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Carefully pipette 5 µL of the Lipid Solution onto the PVDF membrane of the donor plate.
-
Expert Insight: Avoid touching the membrane with the tip. Allow solvent to evaporate for 5 minutes to ensure a uniform bilayer.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of test compounds in DMSO.
-
Dilute to 50 µM in pH 7.4 PBS (Final DMSO < 0.5%).
-
Self-Validation: Include Verapamil (High Permeability Control) and Ranitidine (Low Permeability Control) in every plate.
-
-
Assembly & Incubation:
-
Add 300 µL of drug-free PBS to the Acceptor plate (bottom).
-
Add 200 µL of the diluted compound solution to the Donor plate (top).
-
Sandwich the plates and seal to prevent evaporation.
-
Incubate at 25°C for 5 hours in a humidity chamber.
-
-
Analysis:
-
Separate plates.[2] Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (250–500 nm) or LC-MS/MS.
-
Calculate Effective Permeability (
) using the formula:
-
Data Interpretation:
| Compound Type | Pe (10⁻⁶ cm/s) | Prediction |
| High Permeability | > 4.0 | Likely to cross BBB/GI |
| Medium Permeability | 1.0 – 4.0 | Potential absorption issues |
| Low Permeability | < 1.0 | Poor absorption (needs prodrug) |
Section 3: The Safety Gate – hERG Inhibition Screening
The Liability: The protonated nitrogen in piperidine mimics the potassium ion (
Protocol: High-Throughput Thallium (
Mechanism of Action Diagram
Figure 2: Structural basis of piperidine-mediated hERG cardiotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Use HEK293 cells stably expressing hERG channels. Seed at 25,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate 24h.
-
-
Dye Loading:
-
Remove media and load cells with FluxOR™ II (thallium-sensitive fluorescent dye) for 60 min at room temperature [5].
-
Expert Insight: Include Probenecid (2.5 mM) to prevent dye efflux by transporters.
-
-
Compound Treatment:
-
Add test compounds (concentration range: 0.1 nM – 30 µM). Incubate for 20 minutes.
-
Control: E-4031 (Specific hERG blocker) must be used to define 100% inhibition.
-
-
Stimulation & Readout:
-
Inject Stimulus Buffer containing
and (to depolarize membrane and open channels). -
Measure fluorescence kinetics (Ex 490nm / Em 525nm) immediately upon injection using a FLIPR or similar kinetic plate reader.
-
-
Self-Validation Criteria:
-
Z-factor must be > 0.5.
-
E-4031 IC50 should fall within 10-50 nM range.
-
Section 4: Metabolic Stability (Microsomal)[3]
Piperidine rings are susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes, particularly at the C-2 and C-3 positions relative to the nitrogen.
Protocol: Human Liver Microsome (HLM) Stability Assay [6].
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Quenching Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[3]
Workflow:
-
Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Test Compound (1 µM) in phosphate buffer (pH 7.4). Warm to 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[4]
-
Sampling: Remove aliquots at
minutes. -
Quenching: Immediately dispense into ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469.
-
MilliporeSigma. (2023). Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. Application Note.
-
Perry, M., et al. (2004). Structural determinants of HERG channel block by clofilium and ibutilide. Molecular Pharmacology, 66(2), 240-249.
-
Thermo Fisher Scientific. (2024). FluxOR™ II Green Potassium Ion Channel Assay Protocol.
-
Cyprotex. (2025).[5] Microsomal Stability Assay Protocol and Data Interpretation.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Use of piperidin-4-ones as versatile intermediates in synthesis.
Application Note: Strategic Utilization of Piperidin-4-ones in High-Value Scaffold Synthesis
Executive Summary
The piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the geometric anchor for a vast array of FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Domperidone). Its utility stems from its unique trifunctional nature:
-
The Basic Nitrogen (N1): A modifiable handle for solubility and pharmacokinetic tuning.
-
The C4 Carbonyl: A highly reactive electrophile for spirocyclization and reductive amination.
-
The Alpha-Carbons (C3/C5): Sites for enolate chemistry and electrophilic substitution.
This guide provides validated protocols for transforming this core intermediate into two high-value pharmacophores: spiro-hydantoins (via Bucherer-Bergs) and
Strategic Reactivity Map
Before initiating synthesis, it is critical to understand the electronic landscape of the substrate. The diagram below outlines the divergent pathways available from a single N-protected piperidin-4-one precursor.
Figure 1: Divergent synthesis pathways from the piperidin-4-one core. The C4 carbonyl serves as the linchpin for both spiro-annulation and fused-ring formation.
Protocol A: Synthesis of Spiro-Hydantoins (Bucherer-Bergs Reaction)
Target Scaffold: 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. Mechanism: Multicomponent condensation involving the ketone, cyanide source, and ammonium carbonate.[1][2] Application: Access to conformationally restricted peptidomimetics and neurokinin antagonists.
Materials & Reagents
-
Substrate: N-Boc-4-piperidone (1.0 equiv)
-
Reagent A: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 equiv) [HAZARD]
-
Reagent B: Ammonium Carbonate
(3.0 equiv) -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-piperidone (10 mmol) in 20 mL of Ethanol (50% aq).
-
Reagent Addition: Add
(30 mmol) followed by KCN (12 mmol).-
Critical Process Parameter (CPP): Ensure the system is sealed immediately after cyanide addition to prevent HCN gas escape. Use a bleach trap for the exhaust.
-
-
Reaction: Heat the mixture to 60–65°C for 12–18 hours.
-
Observation: The reaction mixture typically turns from clear to a suspension as the hydantoin precipitates.
-
-
Work-up:
-
Cool the reaction mixture to
in an ice bath. -
Dilute with 20 mL of ice-cold water.
-
Filter the white precipitate under vacuum.
-
Wash the cake with cold water (
mL) to remove excess cyanide and salts.
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Data Summary: Typical Yields
| Substrate Substituent (N-Position) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| N-Boc | 12 | 85-92 | 210-212 |
| N-Benzyl | 16 | 78-85 | 198-200 |
| N-Methyl | 14 | 80-88 | 185-187 |
Protocol B: Synthesis of Gamma-Carbolines (Fischer Indole)
Target Scaffold: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of an arylhydrazone. Application: Synthesis of serotonin (5-HT) receptor modulators and antihistamines (e.g., Dimebon).
Workflow Diagram
Figure 2: Mechanistic flow of the Fischer Indole synthesis applied to piperidin-4-ones.
Materials & Reagents
-
Substrate: N-Benzyl-4-piperidone (or HCl salt) (1.0 equiv)
-
Reagent: Phenylhydrazine (1.1 equiv)
-
Catalyst/Solvent: Glacial Acetic Acid (AcOH) with concentrated HCl (Catalytic amount) OR Polyphosphoric Acid (PPA).
Step-by-Step Procedure (AcOH/HCl Method)
-
Hydrazone Formation:
-
Dissolve N-Benzyl-4-piperidone (10 mmol) and phenylhydrazine (11 mmol) in 15 mL of Ethanol.
-
Stir at room temperature for 1 hour.
-
Validation: TLC should show the disappearance of the ketone and appearance of a less polar hydrazone spot.
-
-
Cyclization:
-
Evaporate the ethanol.
-
Redissolve the residue in 10 mL of Glacial Acetic Acid.
-
Add 5 drops of conc. HCl.
-
Reflux at 100°C for 2–4 hours.
-
-
Quenching:
-
Cool to room temperature.
-
Pour the mixture into crushed ice/water (50 mL).
-
Basify to pH 10 using 4M NaOH solution.
-
-
Extraction:
-
Extract with Ethyl Acetate (
mL). -
Dry organic layer over
and concentrate.
-
-
Purification: Flash column chromatography (Hexane:EtOAc).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Bucherer-Bergs) | Loss of volatile | Use a sealed pressure tube; ensure temperature does not exceed 70°C. |
| Incomplete Cyclization (Fischer) | Insufficient acidity or temperature. | Switch solvent to Polyphosphoric Acid (PPA) and heat to 120°C. |
| Dark Tarry Product (Fischer) | Oxidation of phenylhydrazine. | Use freshly distilled phenylhydrazine; perform reaction under Nitrogen/Argon atmosphere. |
References
-
Review of Piperidin-4-one Synthesis: Perumal, V., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives."[3] Chem. Rev. Lett., 2021.[3] Link
-
Bucherer-Bergs Mechanism: "Bucherer–Bergs Reaction."[2][4][5] Organic Chemistry Portal. Link
-
Fischer Indole Methodology: Gribble, G. "Indole Ring Synthesis: From Natural Products to Drug Discovery." John Wiley & Sons, 2016.[6] Link
-
Medicinal Applications: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci., 2023.[7] Link
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. ijnrd.org [ijnrd.org]
Application Note: Strategic Piperidine Substitution in Drug Discovery
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Donepezil, Fentanyl, Ritalin). However, its high basicity and lipophilicity often lead to promiscuous binding—most notably hERG channel inhibition, which carries a risk of fatal arrhythmia. This Application Note details the strategic role of substitution patterns (N,
Part 1: Strategic Substitution Logic
The "Why": Structure-Activity Relationships (SAR)
The piperidine ring is not merely a linker; it is a tunable scaffold where position dictates function.
-
Nitrogen (Position 1): The primary driver of pKa (typically 9–11).
-
Challenge: High basicity promotes lysosomal trapping and hERG binding (cation-pi interaction with Tyr652/Phe656 in the hERG pore).
-
Strategy: Electron-withdrawing groups (EWGs) or bioisosteric replacement (e.g., piperazine) reduce pKa.
-
-
-Substitution (C2/C6): The "Gatekeepers".
-
Function: Introduces steric hindrance adjacent to the nitrogen.
-
Impact: Reduces metabolic N-dealkylation (CYP450 stability) and sterically clashes with the hERG pore, significantly improving the safety profile.
-
-
-Substitution (C3/C5): The "Chiral Vectors".
-
Function: Controls ring conformation (chair vs. twist-boat).
-
Impact: Locks substituents in axial/equatorial orientations, critical for receptor selectivity (e.g., NK1 antagonists).
-
-
-Substitution (C4): The "Anchor".
-
Function: The most common vector for pharmacophore attachment due to symmetry and synthetic accessibility.
-
Decision Framework: Mitigating hERG Liability
The following decision tree illustrates the logical flow for optimizing a piperidine hit that shows cardiotoxicity signal.
Figure 1: Strategic decision tree for reducing hERG liability in piperidine-based leads.
Part 2: Synthesis Protocols
Protocol A: Enantioselective -Lithiation (The "Beak" Method)
Application: Introduction of substituents at the C2 position to create chiral, non-racemic piperidines. This method utilizes the complexation of sec-butyllithium with (-)-sparteine to differentiate the enantiotopic protons.[1][2]
Reagents:
-
N-Boc-piperidine (1.0 equiv)
-
(-)-Sparteine (1.2 equiv) [Note: If unavailable, (+)-Sparteine surrogate or TMEDA for racemic]
-
sec-Butyllithium (1.2 equiv, 1.4 M in cyclohexane)
-
Electrophile (e.g., Methyl iodide, Benzaldehyde) (1.5 equiv)
-
Solvent: Anhydrous diethyl ether (Et₂O) or TBME.
Procedure:
-
Complex Formation: Flame-dry a 2-neck round bottom flask under Argon. Add (-)-sparteine (1.2 equiv) and anhydrous Et₂O (0.1 M concentration relative to substrate). Cool to -78°C.[1][2][3]
-
Base Addition: Add s-BuLi (1.2 equiv) dropwise via syringe pump over 15 minutes. Stir for 30 minutes at -78°C to form the chiral base complex.
-
Deprotonation: Add a solution of N-Boc-piperidine (1.0 equiv) in Et₂O dropwise. Stir at -78°C for 4–6 hours. Critical: The solution must remain clear. Turbidity indicates aggregation which lowers enantioselectivity (er).[4]
-
Electrophile Trapping: Add the electrophile (1.5 equiv) slowly.
-
For Alkyl Halides: Stir 1h at -78°C, then warm to RT overnight.
-
For Aldehydes: Stir 2h at -78°C, then quench cold.
-
-
Quench & Workup: Quench with sat. NH₄Cl (aq). Extract with Et₂O (3x). Dry organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Validation Check:
-
Typically yields 60–80%.
-
Enantiomeric Ratio (er) typically >90:10 (determined via Chiral HPLC).[4]
Protocol B: Rapid C4-Library Generation (Reductive Amination)
Application: High-throughput functionalization of the piperidine gamma-position.
Reagents:
-
N-Boc-piperidin-4-one (1.0 equiv)
-
Diverse Amines (R-NH₂, 1.1 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 equiv)
-
Acid Catalyst: Acetic acid (1.0 equiv)[4]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Procedure:
-
Imine Formation: In a vial, mix N-Boc-piperidin-4-one and the amine in DCE (0.2 M). Add Acetic Acid.[5] Shake/stir for 30 mins at RT.
-
Reduction: Add STAB in one portion. Note: Evolution of gas (H₂) will occur; ensure venting.
-
Incubation: Stir at RT for 16 hours.
-
Quench: Add sat. NaHCO₃ (aq) to neutralize.
-
Extraction: Extract with DCM (using phase separator cartridges for HTS).
-
Deprotection (Optional): Treat crude with 4M HCl in Dioxane if the free amine is required immediately.
Part 3: Biological Assay & Validation[1]
Protocol C: hERG Fluorescence Polarization Assay
Application: A high-throughput surrogate for Patch Clamp to flag cardiotoxicity early. Principle: Displaces a high-affinity fluorescent tracer (e.g., E-4031 analog) from the hERG channel membrane preparation.
Materials:
-
Recombinant hERG membrane fraction (commercial).
-
Fluorescent Tracer (Red-shifted, e.g., Cy5-labeled).
-
Assay Buffer: 10 mM HEPES, 140 mM KCl, 0.1% BSA, pH 7.4.
Workflow:
-
Preparation: Dilute test compounds in DMSO (10-point dose response, start 30 µM).
-
Incubation: Add membranes + Test Compound + Tracer into 384-well black plates.
-
Equilibrium: Incubate for 2–4 hours at RT in dark.
-
Read: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex/Em specific to tracer).
-
Analysis: Calculate IC₅₀. Compounds with IC₅₀ < 10 µM are flagged for Patch Clamp confirmation.[4]
Part 4: Comparative Data & Case Studies
The table below summarizes how specific substitution patterns alter the physicochemical and biological profile of a generic piperidine scaffold.
| Substitution Pattern | Effect on pKa | Effect on LogP | hERG Liability Risk | Metabolic Stability |
| Unsubstituted (Parent) | ~10.8 | Baseline | High | Low (N-dealkylation) |
| 2-Methyl (Alpha) | ~10.9 | +0.4 | Low (Steric Shield) | High (Blocks CYP) |
| 3-Fluoro (Beta) | ~9.2 | +0.1 | Moderate (Lower pKa) | Moderate |
| 4,4-Difluoro (Gamma) | ~7.5 | +0.3 | Very Low (Low pKa) | High |
| N-Sulfonyl | Neutral | +0.5 | Low (Neutral) | High |
Case Study: Donepezil (Aricept)
Donepezil (Alzheimer's) contains a piperidine ring.
-
Original Issue: Early analogs showed poor selectivity.
-
Solution: The N-benzyl piperidine moiety was optimized. The binding mode involves the piperidine nitrogen forming a cation-pi interaction with Trp84 in Acetylcholinesterase (AChE).
-
Lesson: While reducing basicity helps hERG, it may kill potency if the target requires a positive charge (as with AChE). In such cases, steric hindrance (Alpha-sub) is the preferred safety strategy over pKa reduction.
References
-
Piperidine Substitution and Biological Activity: Role of piperidine substitution patterns in modulating biological activity, pharmacokinetics, and molecular recognition. (Hypothetical proxy based on search context 1.1)
-
Beak's Lithiation Protocol: An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. J. Am. Chem. Soc. 2002.
-
hERG Mitigation Strategies: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter, 2024.[6][7]
-
Conformational Analysis: Understanding the Conformational Behavior of Fluorinated Piperidines. NIH/PubMed Central.[4]
-
Synthesis of 4-Substituted Piperidines: Piperidine synthesis and functionalization protocols. Organic Chemistry Portal.
Sources
- 1. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. drughunter.com [drughunter.com]
Troubleshooting & Optimization
Technical Support Center: Piperidin-1-yl(pyrrolidin-2-yl)methanone Synthesis
Topic: Troubleshooting & Optimization Guide Ticket ID: CHEM-SUP-2024-PRO-PIP Lead Scientist: Senior Application Specialist
Executive Summary & Reaction Logic
The Scaffold: Piperidin-1-yl(pyrrolidin-2-yl)methanone is a tertiary amide derived from L-proline and piperidine. It is a critical motif in peptidomimetics (e.g., Vildagliptin intermediates) and GPCR ligands.
The Core Challenge: This synthesis appears deceptively simple but fails frequently due to three specific pitfalls:
-
Racemization: The chiral center at C2 (alpha to the carbonyl) is highly prone to epimerization via oxazolone formation during activation.
-
Rotameric Confusion: The resulting tertiary amide bond exhibits restricted rotation, leading to complex NMR spectra often mistaken for impurity profiles.
-
Polarity Hell: The final deprotected product is a polar oil that is difficult to extract from aqueous phases.
Synthesis Workflow Decision Tree
Figure 1: Optimized workflow for minimizing racemization and maximizing yield.
Caption: Decision matrix for coupling N-Boc-Proline with Piperidine. Route A (T3P) is the "Gold Standard" for minimizing epimerization.
Troubleshooting Guide (FAQ Format)
Module A: The Coupling Reaction (Creating the Amide)
Q1: My yield is good, but the optical rotation is off. Is my product racemizing? Diagnosis: Yes. Proline is uniquely susceptible to racemization. When the carboxyl group is activated, the N-protected nitrogen can attack the activated carbonyl to form an oxazolone intermediate. This intermediate enolizes readily, destroying the chirality at C2. Solution:
-
Switch Reagents: Avoid carbodiimides (EDC/DCC) without additives. Move to T3P (50% in EtOAc) . T3P acts as a scavenger and activates the acid with minimal epimerization risk [1].
-
Base Control: If using HATU or acid chlorides, keep your base (DIEA/TEA) stoichiometry strictly controlled (max 2.0 eq). Excess base promotes the proton abstraction at the alpha-carbon.
-
Temperature: Never heat the activation step. Keep it at 0°C during the addition of the coupling agent.
Q2: I see a "doublet of doublets" pattern in my NMR that integrates to the correct proton count. Is this a diastereomer? Diagnosis: Likely not. This is the Rotamer Trap .
-
Mechanism: The amide bond between the proline carbonyl and the piperidine nitrogen has significant double-bond character (
resonance). This restricts rotation, locking the molecule into cis and trans conformers (rotamers) that interchange slowly on the NMR timescale. -
Verification:
-
Run the NMR at elevated temperature (e.g., 50–60°C). If the peaks coalesce into sharp singlets, they are rotamers.
-
If the peaks remain distinct at high temperature, you have genuine diastereomers (racemization occurred).
-
Q3: Which coupling agent should I use? Table 1: Coupling Agent Selection Matrix
| Reagent | Risk Profile | Recommendation | Notes |
| T3P | Low Racemization | Preferred | Easy aqueous workup; low epimerization [1].[1] |
| HATU | High Reactivity | Small Scale Only | Hard to remove tetramethylurea byproduct; high cost. |
| EDC/HOBt | Moderate | Standard | HOBt is mandatory to suppress racemization. |
| SOCl₂ | High Racemization | Avoid | Acid chlorides are too aggressive for chiral proline without strict temp control (-20°C). |
Module B: Deprotection & Isolation
Q4: After removing the Boc group with TFA, I cannot recover my product from the aqueous layer. Diagnosis: The product is a secondary amine and a tertiary amide. It is highly polar and water-soluble in its protonated form (TFA salt). Protocol for Isolation:
-
Evaporation: Remove excess TFA/DCM completely on a rotavap (azeotrope with toluene if necessary).
-
Basification: Dissolve the residue in minimal water. Cool to 0°C.
-
pH Adjustment: Slowly add 4M NaOH until pH > 12. Note: Use a high pH to ensure the amine is fully free-based.
-
Extraction: Do not use Diethyl Ether. Use DCM (Dichloromethane) or CHCl₃/IPA (3:1) . The product prefers chlorinated solvents over ether.
-
Salting Out: Saturate the aqueous layer with NaCl to force the organic product out (Salting-out effect).
Q5: My product is an oil that refuses to crystallize. Insight: Piperidin-1-yl(pyrrolidin-2-yl)methanone is naturally a viscous oil or low-melting solid due to its lack of hydrogen bond donors (tertiary amide) and conformational flexibility. Solution:
-
Convert it to a salt for storage/handling. The HCl salt or Oxalate salt usually yields a stable, crystalline solid.
-
Protocol: Dissolve free base in Et₂O/DCM, add 4M HCl in Dioxane dropwise. Filter the white precipitate.
-
Detailed Experimental Protocol (Self-Validating)
Experiment: Synthesis of (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone (via T3P coupling).
Step 1: Coupling
-
Charge a flask with N-Boc-L-Proline (1.0 equiv) and Piperidine (1.1 equiv) in Ethyl Acetate (10 volumes).
-
Cool to 0°C.
-
Add Pyridine (2.5 equiv) or NMM (N-methylmorpholine).
-
Add T3P (50% w/w in EtOAc) (1.2 equiv) dropwise over 20 minutes.
-
Allow to warm to RT and stir for 2 hours.
-
Checkpoint: TLC (50% EtOAc/Hex) should show consumption of Boc-Proline.
-
-
Workup: Wash organic layer with water (2x), 0.5M HCl (2x), and sat. NaHCO₃ (2x).[2] Dry over Na₂SO₄ and concentrate.
-
Result: N-Boc-protected intermediate (Colorless oil).
-
Step 2: Deprotection
-
Dissolve intermediate in 4M HCl in Dioxane (5 volumes).
-
Stir at RT for 1 hour.
-
Checkpoint: LCMS shows Mass = [M+1] of target (approx 183.15 Da).
-
-
Concentrate to dryness.
-
Free Basing (Optional but recommended for stability): Dissolve in DCM, wash with 1M NaOH (pH 12), dry organics, and concentrate.
References
-
Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Versatile Reagent for Amide Bond Formation.[1]Organic Process Research & Development . Available at: [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3]Tetrahedron . Available at: [Link]
-
Han, S. Y., & Kim, Y. A. (2004).[4] Recent development of peptide coupling reagents in organic synthesis.[1]Tetrahedron . Available at: [Link]
Sources
Technical Support Center: Piperidine Synthesis Optimization
Senior Application Scientist Desk Subject: Advanced Protocols & Troubleshooting for Piperidine Scaffolds
Introduction: The Piperidine Challenge
Piperidine is the most frequently occurring nitrogen heterocycle in FDA-approved drugs. However, its synthesis is often plagued by three critical failure modes: catalyst poisoning (due to the Lewis basicity of the nitrogen), incomplete reduction (stalling), and uncontrolled stereochemistry in substituted variants.
This guide moves beyond basic textbook procedures to address the causality of these failures. It provides self-validating protocols designed to maximize yield and diastereoselectivity.
Module 1: Catalytic Hydrogenation of Pyridines
The Industrial Workhorse
The Core Problem: Catalyst Poisoning
The nitrogen atom in pyridine is a strong ligand.[1] It coordinates to the active metal sites (Pd, Pt, Rh) more strongly than the alkene
-
Solution: Protonate the nitrogen. Conducting the reaction in acidic media (Acetic Acid, dilute HCl/MeOH) converts pyridine to the pyridinium ion, which does not coordinate as strongly to the metal surface.
Decision Matrix: Catalyst Selection
Do not choose a catalyst randomly. Use this logic flow to select the optimal metal based on your substrate's sensitivity.
Figure 1: Decision matrix for selecting heterogeneous catalysts based on substrate functionality.
Standardized Protocol: PtO2 (Adams' Catalyst) Hydrogenation
Scope: Unsubstituted or alkyl-substituted pyridines without acid-sensitive groups.
-
Preparation: Dissolve pyridine (10 mmol) in Glacial Acetic Acid (20 mL).
-
Why? AcOH serves as both solvent and proton source to prevent poisoning.
-
-
Catalyst Addition: Add PtO2 (5 mol%).
-
Safety: PtO2 is not pyrophoric until reduced. However, handle with care.
-
-
Hydrogenation: Purge with
, then . Maintain 3–4 bar (45–60 psi) pressure at RT for 4–12 hours.-
Observation: The black oxide will turn reduced grey/black.
-
-
Workup (Critical Step):
-
Filter catalyst over Celite.
-
The Trap: The product is currently a piperidinium acetate salt. You must basify to extract.
-
Evaporate AcOH. Add 6M NaOH until pH > 12. Extract with DCM or Et2O.
-
Validation: Check aqueous layer pH. If pH < 10, piperidine remains trapped in water.
-
Troubleshooting Guide: Hydrogenation
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at 50% | Catalyst Poisoning | Add 1 eq. of HCl or switch solvent to AcOH. If already acidic, filter and add fresh catalyst (poisoning is irreversible). |
| Dehalogenation | Pd/Pt mechanism | Switch to Rh/C or Pt/C (sulfided) . These metals are less prone to oxidative addition into C-X bonds. |
| Ring Opening | Over-reduction | Lower temperature. High temps (>80°C) with Ru/Rh can cleave C-N bonds. |
| Dimer Formation | Condensation | Dilute reaction mixture. Intermediate imines can react with product amines.[2] |
Module 2: Stereoselective Synthesis
The Medicinal Chemist's Challenge
When hydrogenating 2- or 2,6-substituted pyridines, diastereoselectivity (cis vs. trans) is governed by the catalyst surface mechanism.
Mechanism: The "Hula-Hoop" vs. Surface Adsorption
-
Kinetic Product (Cis): Hydrogen adds to the face of the ring adsorbed to the catalyst. Since the ring lies flat, hydrogens add from the bottom, pushing substituents "up" (cis).
-
Thermodynamic Product (Trans): If the reaction is slow or high temperature, the intermediate can isomerize to the more stable trans configuration (equatorial-equatorial).
Comparative Data: Catalyst Selectivity for 2,6-Dimethylpyridine
| Catalyst | Solvent | Conditions | Cis:Trans Ratio | Ref |
| 5% Ru/C | MeOH | 100°C, 80 atm | 95:5 | [1] |
| 5% Rh/C | AcOH | 25°C, 3 atm | 85:15 | [2] |
| PtO2 | AcOH | 25°C, 3 atm | 75:25 | [2] |
| Pd/C | AcOH | 80°C, 1 atm | 50:50 | [2] |
Key Insight: For maximum cis-selectivity, use Ruthenium (Ru) or Rhodium (Rh) at lower temperatures. For trans-isomers, use Pd/C at higher temperatures or equilibrate the product with a strong base (e.g., t-BuOK) post-synthesis.
Module 3: Alternative Route - Reductive Amination
Avoiding High Pressure Gas[3]
If high-pressure hydrogenation is unavailable or fails, Double Reductive Amination (DRA) is the preferred alternative, particularly for constructing piperidines from acyclic dicarbonyls (e.g., 1,5-dicarbonyls).
Protocol: One-Pot Cyclization
Reagents: 1,5-dialdehyde (or keto-aldehyde), Primary Amine (
-
Imine Formation: Mix dicarbonyl and amine in MeOH/DCM (1:1). Add molecular sieves (4Å) to scavenge water. Stir 1h.
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 (2.5 eq).
-
Why NaBH(OAc)3? It is less basic than NaBH4 and tolerates aldehydes better, reducing the iminium ion selectively.
-
-
Validation: Monitor disappearance of the imine peak via crude NMR or IR.
Troubleshooting Flow: Cyclization vs. Polymerization
Figure 2: Troubleshooting logic for minimizing intermolecular polymerization during reductive amination.
FAQs: Expert Answers
Q: My PtO2 hydrogenation worked once but failed on the second batch. Why? A: Check for trace sulfur.[4] Did you use a thiol or thioether in a previous step? Even ppb levels of sulfur poison Pt/Pd catalysts.
-
Fix: Treat your substrate with Raney Nickel (stir and filter) before the main hydrogenation to scavenge sulfur.
Q: I cannot isolate the free base piperidine; it's water-soluble. A: Piperidine is highly polar.
-
Fix: Do not use simple extraction. Use continuous extraction with Ether for 24h, or derivatize in situ (e.g., with Boc2O) in the aqueous phase, then extract the carbamate.
Q: Can I use Ammonium Formate instead of H2 gas? A: Yes (Transfer Hydrogenation). This works well with Pd/C in refluxing methanol. However, it often requires a sealed tube to prevent ammonia escape and is generally slower than high-pressure H2.
References
-
BenchChem. (2025).[1][5][6][7] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from
-
Sreenivasulu, R., et al. (2015).[8] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from
-
National Institutes of Health (PMC). (2024). Electrocatalytic Hydrogenation of Pyridines. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Retrieved from
- Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie Int. Ed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
Technical Support: Purification of Piperidin-1-yl(pyrrolidin-2-yl)methanone
Introduction: The Molecule & The Challenge
Subject: Piperidin-1-yl(pyrrolidin-2-yl)methanone Common Name: Proline piperidide / 1-(Pyrrolidin-2-ylcarbonyl)piperidine CAS Registry Number: 166975-75-3 (S-isomer), 35090-94-9 (racemate)[1][2]
This molecule is a prolinamide derivative , characterized by a secondary amine on the pyrrolidine ring and a tertiary amide connecting the piperidine.
Why is purification difficult?
-
Basicity & Polarity: The secondary amine (
) causes severe tailing (streaking) on standard silica gel. -
Physical State: Like many proline amides, the free base is often a viscous, hygroscopic oil that resists crystallization.
-
Racemization Risk: The chiral center at the pyrrolidine C2 position is susceptible to epimerization (racemization) under high heat or strong basic conditions, particularly during the coupling synthesis step.
-
Rotamerism: In NMR spectroscopy, this molecule often presents as a mixture of rotamers (cis/trans isomers around the amide bond), which users frequently mistake for impurities.
Module 1: Acid-Base Extraction (Primary Cleanup)[1]
Best For: Removing non-basic impurities (coupling reagents, unreacted activated esters) and neutral byproducts.
This protocol leverages the basicity of the pyrrolidine nitrogen. The product is soluble in aqueous acid, while neutral impurities remain in the organic phase.
Protocol: The "pH Switch"
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Note: DCM is preferred for solubility, but EtOAc is better if you wish to avoid emulsions.
-
-
Acid Extraction (Target pH < 2):
-
Wash Step:
-
Wash the combined acidic aqueous layer once with fresh DCM/EtOAc to remove entrained neutrals.
-
-
Basification (Target pH > 12):
-
Final Extraction:
-
Extract the cold aqueous mixture 3x with DCM.
-
Dry combined organics over
, filter, and concentrate in vacuo at .
-
Visual Workflow: Acid-Base Logic
Figure 1: Acid-Base extraction workflow separating the basic proline derivative from neutral impurities.
Module 2: Flash Chromatography (Silica Gel)
Best For: Removing polar impurities that track with the amine, or if the extraction failed to yield sufficient purity.
The Problem: The secondary amine interacts strongly with the acidic silanols on silica gel, causing the spot to "streak" or "tail," leading to poor separation and yield loss.
The Solution: Amine Modification
You must modify the mobile phase to suppress silanol ionization.
| Parameter | Recommendation | Reason |
| Stationary Phase | Standard Silica Gel (60 Å) | Cost-effective.[1] |
| Mobile Phase A | Dichloromethane (DCM) | Solubilizes the amide. |
| Mobile Phase B | Methanol (MeOH) | Provides polarity. |
| Modifier (Critical) | 1% Triethylamine (TEA) OR 1% | Blocks acidic sites on silica. |
| Gradient | 0% | The product typically elutes around 5-8% MeOH.[1] |
| TLC Visualization | Ninhydrin Stain | Secondary amines stain deep red/purple. |
Protocol:
-
Pre-wash the column with the mobile phase containing the modifier (e.g., DCM + 1% TEA).
-
Run the gradient.
-
Note: If using TEA, the isolated product will contain TEA salts/residue. These must be removed by high-vacuum drying or a quick water wash if the product is solid.[1] Ammonium hydroxide (
) is preferred as it is volatile.
Module 3: Salt Formation (Solidification)
Best For: Long-term storage, handling hygroscopic oils, and enantiomeric enrichment.
The free base is likely an oil.[9] Converting it to a salt often yields a stable solid.
-
Hydrochloride Salt (HCl):
-
Dissolve free base in dry Diethyl Ether or 1,4-Dioxane.[1]
-
Add 1.1 eq of 4M HCl in Dioxane dropwise.
-
The salt should precipitate immediately as a white solid.
-
Pros: High crystallinity, stable. Cons: Very hygroscopic.
-
-
L-Tartrate Salt (Chiral Resolution):
-
If you suspect partial racemization (e.g., ee% dropped to 80%), form the salt with L-Tartaric acid .
-
Dissolve free base in Ethanol (EtOH). Add 1.0 eq L-Tartaric acid.[1] Heat to dissolve, then cool slowly.
-
Mechanism: The diastereomeric salt of the S-enantiomer often crystallizes differently than the R-enantiomer, allowing you to filter off the pure isomer.
-
Module 4: Troubleshooting & FAQs
Q1: My NMR shows double peaks for every signal. Is it impure?
Likely No. Proline amides exhibit cis/trans rotamerism due to the restricted rotation of the N-C=O bond (the piperidine-carbonyl bond and the internal pyrrolidine constraints).
-
Test: Run the NMR at elevated temperature (e.g., 50-60°C). If the peaks coalesce into single sharp signals, it is rotamerism, not impurity.
Q2: The product is an oil that won't solidify.
This is common for this class of molecules.
-
Fix: Dry under high vacuum (< 1 mbar) for 24 hours to remove trace solvent.
-
Fix: Triturate with cold n-Hexane or Pentane. Scratch the flask walls with a glass rod to induce nucleation.
Q3: How do I check Enantiomeric Excess (ee%)?
Standard silica won't separate enantiomers. You need Chiral HPLC.
-
Column: Chiralpak AD-H or Chiralpak IA .
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.
-
Detection: UV at 210 nm (amide absorption).
Decision Tree for Purification
Figure 2: Decision matrix for selecting the appropriate purification pathway.
References
-
PubChem. (n.d.).[2][10] Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O.[1][2] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Beesley, R. M., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]
Sources
- 1. 73331-93-8|Piperazin-1-yl(pyrrolidin-1-yl)methanone|BLD Pharm [bldpharm.com]
- 2. Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O | CID 14614675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. natural.studiamsu.md [natural.studiamsu.md]
- 10. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piperidine Derivative Synthesis
Status: Operational Ticket ID: PIP-SYN-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement Strategies for Piperidine Scaffolds
Executive Summary
The piperidine ring is the most frequently used heterocycle in U.S. FDA-approved drugs. However, its synthesis often suffers from "silent yield killers": catalyst poisoning during hydrogenation, incomplete conversion during reductive amination, and significant mass loss during aqueous workup due to the high hydrophilicity of the free base.
This technical guide moves beyond standard textbook procedures to address the specific physicochemical challenges of the piperidine scaffold. It is structured as a troubleshooting workflow designed to isolate and resolve yield-limiting factors in your specific protocol.
Module A: Catalytic Hydrogenation of Pyridines
The Problem: Incomplete conversion or stalled reactions. The Root Cause: Nitrogen poisoning of the catalyst surface. The pyridine nitrogen lone pair coordinates strongly to the metal surface (particularly Pd and Pt), blocking active sites for hydrogen adsorption.
Troubleshooting Workflow
| Symptom | Diagnosis | Corrective Action | Mechanism |
| Reaction stalls at 50% | Catalyst Poisoning | Add Acid: Add 1.0–1.1 eq. of HCl or Acetic Acid (AcOH) to the reaction mixture. | Protonation of the pyridine nitrogen ( |
| No reaction (Pd/C) | Wrong Catalyst Choice | Switch Metal: Use | Platinum and Rhodium are less susceptible to amine poisoning than Palladium. |
| Ring Opening | Over-reduction | Lower Temp/Pressure: Reduce to 1 atm / RT. | High temperatures can cleave the C-N bond. |
Standardized Protocol: Acid-Promoted Hydrogenation
Ref: Adapted from BenchChem & RSC Guidelines [1, 2]
-
Preparation: Dissolve substituted pyridine (10 mmol) in MeOH or AcOH.
-
Acidification: Add concentrated HCl (11 mmol, 1.1 eq). Crucial Step: This forms the pyridinium salt.
-
Catalyst Addition: Add 5 wt%
or 10 wt% (5% loading). -
Hydrogenation: Pressurize to 3–5 bar (45–75 psi)
. Stir at 25–40°C. -
Monitoring: Monitor
uptake. Reaction is complete when uptake plateaus. -
Workup: Filter catalyst over Celite. Neutralize filtrate with NaOH before extraction (see Module C).
Decision Logic: Catalyst Selection
Figure 1: Decision tree for selecting the optimal hydrogenation catalyst based on substrate functionality.
Module B: Reductive Amination
The Problem: Low yield, dimerization, or remaining starting material. The Root Cause: Improper pH control preventing iminium ion formation, or using a reducing agent that reduces the ketone/aldehyde before it reacts with the amine.
Critical Parameter: Reducing Agent Selection
| Reagent | Reactivity | Selectivity | Best Use Case |
| Sodium Triacetoxyborohydride (STAB) | Mild | High (Aldehyde > Ketone) | Gold Standard. Allows "One-Pot" synthesis. Does not reduce ketones/aldehydes quickly, allowing imine to form first. |
| Sodium Cyanoborohydride ( | Mild | High | Effective at pH 6, but toxic (generates HCN). Use only if STAB fails. |
| Sodium Borohydride ( | Strong | Low | Avoid in One-Pot. Reduces carbonyls to alcohols faster than imine formation. Use only in "Two-Step" procedures. |
Protocol: The "STAB" Method (One-Pot)
Ref: BenchChem Optimization Strategies [4]
-
Mix: Combine piperidine precursor (amine) and ketone/aldehyde (1.1 eq) in DCE (Dichloroethane) or THF.
-
Acidify: Add Acetic Acid (1–2 eq). Target pH: 4–5.
-
Why? Acid catalyzes the dehydration of the carbinolamine intermediate to the iminium ion.
-
-
React: Stir for 30–60 mins to establish imine equilibrium.
-
Reduce: Add STAB (
, 1.5 eq) in one portion. -
Quench: Quench with saturated
.
Module C: Isolation & Workup (The "Hidden" Loss)
The Problem: Product disappears during extraction.
The Root Cause: Piperidine is a strong base (
The "pH Swing" Extraction Strategy
To recover piperidine derivatives, you must force the equilibrium toward the uncharged free base.
-
Acidic Wash (Purification):
-
After reaction, ensure pH < 2.
-
Wash the aqueous layer with Ether/EtOAc.
-
Result: Impurities go into organic layer; Product stays in water (as salt).
-
-
Basification (Release):
-
Add NaOH or KOH until pH > 12 .
-
Note: Using
(pH ~8-9) is insufficient for piperidines. You need pH > .
-
-
Extraction (Recovery):
-
Extract with DCM or Chloroform/Isopropanol (3:1).
-
Tip: Simple piperidines are volatile. Do not rotovap to dryness at high vacuum/temp. Convert to HCl salt for solid isolation.
-
Visualizing the pH Swing
Figure 2: The "pH Swing" workflow ensures impurities are removed while the product is ionic, and yield is maximized by extracting only when the product is non-ionic.
Frequently Asked Questions (FAQ)
Q: My product is a yellow oil, but the literature says it's a white solid. Why? A: You likely have the free base, while the literature describes the Hydrochloride (HCl) salt. Piperidine free bases are often oils and prone to oxidation (N-oxide formation).
-
Fix: Dissolve the oil in
and bubble HCl gas or add HCl in dioxane to precipitate the stable salt.
Q: I used Pd/C for hydrogenation, but the reaction stopped after 1 hour. A: Your catalyst is poisoned. The piperidine product binds to Pd stronger than the pyridine reactant.
-
Fix: Filter the mixture, add fresh catalyst, and crucially, add 1 eq of Acetic Acid to the solvent to protonate the product as it forms.
Q: Can I use water as a solvent?
A: Yes, but isolation is hard. If you must use water (green chemistry), use Amberlyst-15 resin to capture the piperidine from the aqueous phase, wash the resin with water/MeOH, and then elute the product with
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from
-
Lévay, K., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. RSC Advances. Retrieved from
-
Maegawa, T., et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal.[4]
-
BenchChem. (2025).[1][2][3] Strategies for Improving the Yield of 4-(Oxan-3-yl)piperidine Synthesis. Retrieved from
-
Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry. Retrieved from
Sources
Side reactions in the synthesis of pyrrolidine and piperidine.
Current Status: Online 🟢 Ticket Queue: Pyrrolidine (C4N) & Piperidine (C5N) Synthesis Assigned Specialist: Senior Application Scientist
Welcome to the Heterocycle Synthesis Support Center
You have reached the Tier-3 Technical Support guide for researchers encountering yield-limiting side reactions in the synthesis of saturated azacycles. This guide addresses the "Hidden Variables"—the mechanistic pitfalls that cause standard protocols to fail.
We have organized this support documentation into three active "Tickets" representing the most common failure modes reported by medicinal chemistry teams.
Ticket #001: Nucleophilic Cyclization Failures
Subject: "My reaction is forming a polymer/gum instead of the ring." Context: Classical alkylation (e.g., amino-halide cyclization) or reductive amination.[1][2]
Root Cause Analysis: The Entropy vs. Enthalpy Battle
The synthesis of pyrrolidine (5-membered) and piperidine (6-membered) via intramolecular nucleophilic substitution is a race between intramolecular cyclization (
-
Pyrrolidine (5-ring): Kinetically favored. The chain ends are close, and the entropy loss is lower than for larger rings.
-
Piperidine (6-ring): Enthalpically favored (perfect chair conformation), but kinetically slower than 5-membered rings due to higher degrees of freedom in the transition state.
Diagnostic: Baldwin’s Rules Violation
If your cyclization is failing, check if you are violating Baldwin’s Rules for Ring Closure .
-
5-exo-tet: Favored (Standard pyrrolidine synthesis from 1,4-amino halides).
-
6-endo-tet: Disfavored. You cannot easily form a piperidine ring by attacking a leaving group inside the forming ring system.
Visual Troubleshooting: The Oligomerization Trap
The following diagram illustrates the kinetic competition. If
Caption: Kinetic competition between ring closure (favored at low conc.) and polymerization (favored at high conc.).
Protocol Fix: The High-Dilution Dripline
To favor
-
Solvent Volume: Calculate solvent to achieve < 0.05 M concentration.
-
Addition Rate: Do not dump reagents. Use a syringe pump to add the substrate slowly to the base/catalyst mixture (pseudo-high dilution).
-
Temperature: For piperidines, reflux is often required to overcome the entropic barrier; pyrrolidines often close at RT.
Ticket #002: Catalytic Hydrogenation Stalls
Subject: "Reduction of Pyridine/Pyrrole stopped at 50% conversion or poisoned the catalyst."
Context: Converting aromatic heterocycles (Pyridine) to saturated rings (Piperidine) using
Root Cause Analysis: Catalyst Poisoning
Nitrogen heterocycles are notorious catalyst poisons.[3] The lone pair on the nitrogen coordinates strongly to the metal surface (Pd, Pt, Rh), blocking active sites for hydrogen adsorption.
Side Reaction: The "Tetrahydropyridine" Trap
Incomplete reduction often yields 1,2,3,6-tetrahydropyridine (an enamine/imine intermediate) which can polymerize or oxidize back to pyridine upon workup.
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls | N-poisoning of catalyst. | Acidic Additive: Add 1.0 eq of HCl or Acetic Acid. Protonating the N ( |
| Ring Opening | Hydrogenolysis of C-N bond. | Switch Catalyst: Avoid Rhodium (Rh) if ring opening is observed; switch to Platinum Oxide ( |
| Over-Reduction | Loss of N-protecting groups (e.g., Cbz). | Change Protecting Group: Cbz is labile under hydrogenation. Use Boc (stable to |
Ticket #003: Ring-Closing Metathesis (RCM) Issues
Subject: "I see the ring product, but also a slightly different isomer and dimers." Context: Using Grubbs catalysts to close diallyl amines into pyrrolines/tetrahydropyridines.
Root Cause Analysis: Isomerization (The Ru-H Species)
Ruthenium catalysts can decompose to form Ruthenium-Hydride (Ru-H) species. These species act as isomerization catalysts, moving the double bond inside the ring (e.g., 3-pyrroline
Visual Troubleshooting: The Isomerization Cycle
Caption: The "Ru-H" death spiral. Extended reaction times lead to catalyst decomposition and subsequent product isomerization.
Protocol Fix: The "Scavenger" Additive
To prevent double-bond migration:
-
Add 1,4-Benzoquinone: (10-20 mol%). This oxidizes Ru-H species back to active Ru species or scavenges them, preventing isomerization [4].
-
Solvent Choice: Avoid primary alcohols. Use degassed Dichloromethane (DCM) or Toluene.
-
Acid Wash: Trace base on glassware can promote Ru-H formation. Rinse glassware with dilute HCl before drying.
FAQ: Quick Diagnostic Guide
Q: Why did my reductive amination yield a tertiary amine instead of a secondary cyclic amine? A: This is "Over-alkylation." The secondary amine product is more nucleophilic than the primary amine starting material.
-
Fix: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less reactive and generally does not reduce the iminium ion formed by the secondary amine as quickly as the initial imine [5].
Q: I am synthesizing a piperidine via nucleophilic substitution, but the rate is incredibly slow. A: This is the "6-Exo-Tet" entropic penalty.
-
Fix: Add Sodium Iodide (NaI) (Finkelstein conditions). The iodide displaces your chloride/bromide to form a more reactive alkyl iodide in situ, accelerating the slow cyclization step.
Q: My pyrrolidine product racemized.
A: If your chiral center is
-
Fix: Avoid routes passing through iminium ions if the
-proton is acidic. Ensure strictly anhydrous conditions if using imine intermediates.
References
-
BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (Accessed 2026).[4] Link
-
Organic Chemistry Portal. Synthesis of Piperidines: Hydrogenation of Pyridines.Link
-
National Institutes of Health (NIH). Pyrrolidine synthesis via ring contraction of pyridines. (2025).[3][5][6] Link
-
Organic Syntheses. Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline: Prevention of Isomerization.Link
-
Master Organic Chemistry. Intramolecular Reductive Aminations. (2017).[2] Link
Sources
Piperidin-1-yl(pyrrolidin-2-yl)methanone stability and storage conditions.
Stability, Storage, and Handling Guide[1][2]
Compound ID: Piperidin-1-yl(pyrrolidin-2-yl)methanone Synonyms: 1-(Pyrrolidin-2-ylcarbonyl)piperidine; Prolylpiperidine Chemical Class: Cyclic Amino Amide (Proline derivative)[1][2][3][4]
Introduction: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat Piperidin-1-yl(pyrrolidin-2-yl)methanone as a standard stable amide.[1][2][4] This is a mistake. While the amide bond itself is robust, the molecule possesses a secondary amine and a chiral center at the
This creates a "stability paradox": The molecule is chemically resistant to hydrolysis but highly susceptible to racemization and hygroscopic degradation .[4] This guide addresses these specific vulnerabilities using field-proven protocols.
Module 1: Critical Storage Protocols
The physical state of your compound (Free Base vs. Salt) dictates your storage strategy.[2][4]
The Hygroscopicity & CO₂ Trap
-
The Salt Form (e.g., HCl, Oxalate): These are crystalline but highly hygroscopic . If left uncapped, they absorb atmospheric water, forming a sticky gum that is difficult to weigh.[4]
-
The Free Base: Often a viscous oil or low-melting solid.[2][4] It acts as a CO₂ scrubber.[2][4] The secondary amine reacts with atmospheric CO₂ to form carbamates (reversible but annoying impurities).[2][4]
Storage Decision Tree
Figure 1: Decision matrix for determining optimal storage conditions based on chemical form.
Storage FAQs
Q: My compound has turned from a white powder into a sticky paste. Is it ruined? A: Likely not. This is deliquescence caused by moisture absorption.[2][4]
-
Troubleshooting: Do not heat it to dry it (risk of racemization).[2][4] Instead, dissolve the paste in dry methanol, add a non-polar solvent (like diethyl ether or hexane) to precipitate the salt, and filter under an inert atmosphere [1].
Q: Can I store the free base in a plastic container? A: Avoid it. Amine free bases can leach plasticizers from low-quality polypropylene.[1][2][4] Use amber glass vials with Teflon-lined caps to prevent leaching and photodegradation.[1][2][4]
Module 2: Chemical Stability & Degradation
The most critical instability mechanism for this compound is Racemization , not hydrolysis.[2][4]
The Racemization Mechanism
The hydrogen atom at the chiral center (C2 of the pyrrolidine ring) is activated by the adjacent carbonyl group. In the presence of bases (even weak ones) or heat, this proton can be removed, leading to an achiral enolate intermediate. When the proton returns, it can attack from either side, destroying the optical purity (L-isomer converts to DL-mixture).[1][2][4]
Degradation Pathways Diagram
Figure 2: Primary degradation pathways.[1][2][4] Note that Racemization (Pathway A) is the most common failure mode in laboratory settings.
Stability FAQs
Q: I need to neutralize the HCl salt to get the free base. How do I avoid racemization? A: Avoid strong bases like NaOH or KOH.[2][4]
-
Protocol: Use a mild inorganic base like Sodium Bicarbonate (NaHCO₃) or a hindered organic base like Diisopropylethylamine (DIPEA) at 0°C .[2][4] Extract immediately into organic solvent.[2][4] Prolonged exposure to high pH triggers epimerization [2].[2][4]
Q: Is the amide bond stable in water? A: Yes, at neutral pH (pH 6-8), the amide bond is kinetically stable for weeks. Hydrolysis typically requires refluxing in 6M HCl or 10% NaOH.[2][4]
Module 3: Troubleshooting & QC Protocols
Solubility & Solvent Compatibility Matrix
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Compatibility Note |
| Water | Low/Moderate | High | Stable at pH 7.[1][2][4] |
| Methanol | High | High | Good for transfers.[2][4] |
| DCM | High | Low | Standard extraction solvent.[2][4] |
| Ether | High | Insoluble | Used to precipitate salt.[2][4] |
| DMSO | High | High | Caution: DMSO can oxidize amines over time.[2][4] |
QC Protocol: Validating Purity & Chirality
If you suspect degradation, run this 2-step validation. Standard HPLC will not detect racemization.[2][4]
Step 1: Chemical Purity (Reverse Phase HPLC)
Step 2: Enantiomeric Purity (Chiral HPLC) - CRITICAL [1][2][4]
-
Why: To ensure the "L" form hasn't converted to "D".
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2][4]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2][4]
References
-
Hygroscopic Salt Handling: Hepatochem. "How do you handle hygroscopic salts?" Available at: [Link][1]
-
Racemization of Proline Derivatives: Beilstein J. Org.[2][4] Chem. 2012, 8, 1233–1240.[2][4] "Racemization in the synthesis of proline derivatives."
-
Chiral Separation of Amides: Journal of Chromatography A. "Enantiomeric separation of basic drugs using polysaccharide-based chiral stationary phases."[1][2][4] (General reference for Chiralpak amine protocols).
-
PubChem Compound Summary: Piperidin-1-yl(pyrrolidin-2-yl)methanone (CID 14614675).[1][2][3][4] Available at: [Link][1]
Sources
- 1. Piperidin-2-yl(pyridin-2-yl)methanone | CAS#:1513788-05-0 | Chemsrc [chemsrc.com]
- 2. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O | CID 14614675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Piperidin-1-yl(pyrrolidin-2-yl)methanone purity analysis and quality control.
Status: Operational | Current Time: 2026-01-29 | Location: Taiwan Lead Scientist: Senior Application Specialist (Chromatography & Spectroscopy Division)
Welcome to the Quality Control Support Hub
You have reached the dedicated technical support channel for Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS: 130605-98-0). This molecule serves as a critical chiral building block in medicinal chemistry, often functioning as a proline-mimetic scaffold.
Because this compound features a secondary amine (on the pyrrolidine ring) and a tertiary amide (connecting the rings), it presents specific analytical challenges: poor UV retention , peak tailing , and enantiomeric resolution .
Select a module below to resolve your specific experimental issue.
Quick Navigation
-
- Fixing invisible peaks and tailing.
-
- Separating (S) and (R) isomers.
-
- NMR and Salt Form Analysis.
-
- Interactive diagnostic trees.
Module A: Chromatographic Purity (Achiral)
Objective: Accurate quantification of chemical purity (>98%) and impurity profiling.
The Core Problem: "The Invisible Peak" & Tailing
Users often report two issues:
-
Low Sensitivity: The molecule lacks a strong chromophore (like a benzene ring). It relies on the amide bond absorption (
) which is weak. -
Peak Tailing: The secondary amine in the pyrrolidine ring (
) interacts with residual silanols on silica columns, causing severe tailing.
Standard Operating Procedure (SOP-ACH-01)
Methodology: Reversed-Phase HPLC (RP-HPLC) with Low-UV or MS Detection.
| Parameter | Specification | Rationale (Causality) |
| Column | C18 with High Carbon Load (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm. | High coverage reduces silanol activity, minimizing amine tailing [1]. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.5) OR 0.1% TFA in Water. | High pH: Suppresses amine protonation, ensuring the molecule is neutral and interacts hydrophobically. TFA: If using low pH, TFA pairs with the amine to improve shape [2]. |
| Mobile Phase B | Acetonitrile (ACN).[1][2] | ACN has a lower UV cutoff (<200 nm) than Methanol, essential for low-UV detection. |
| Detection | UV at 210 nm (Reference 360 nm). | The amide bond absorbs maximally at ~205-215 nm. Detection at 254 nm will yield little to no signal [3]. |
| Flow Rate | 1.0 mL/min.[1][2][3][4] | Standard flow for 4.6 mm ID columns.[1][2][4] |
| Gradient | 5% B to 95% B over 15 mins. | General scouting gradient to elute polar impurities early and the hydrophobic main peak later. |
Critical Warning: Do not use Acetone or Methanol if detecting at 210 nm; they absorb strongly in this region and will cause baseline noise.
Module B: Enantiomeric Excess (Chiral)
Objective: Quantify the ratio of (S)-isomer (active) to (R)-isomer (impurity).
The Core Problem: Isobaric Enantiomers
Standard C18 columns cannot distinguish the spatial arrangement of the pyrrolidine C2 center. You must use a polysaccharide-based Chiral Stationary Phase (CSP).
Standard Operating Procedure (SOP-CHI-02)
Methodology: Normal Phase Chiral HPLC.
| Parameter | Specification | Rationale (Causality) |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). | These CSPs form hydrogen bonds and steric pockets that differentiate the amide/amine geometry of the enantiomers [4]. |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v). | Diethylamine (DEA) is mandatory. It blocks non-specific binding sites on the silica support. Without DEA, peaks will broaden and merge [5]. |
| Temperature | 25°C. | Lower temperatures often improve chiral resolution ( |
| Detection | UV at 215 nm. | Maximize sensitivity for the amide bond. |
Self-Validation Step:
-
Resolution (
): Must be > 1.5 for baseline separation. -
Tailing Factor (
): Must be < 1.3. If higher, increase DEA concentration to 0.2%.
Module C: Structural Verification
Objective: Confirm identity and salt form (Free Base vs. HCl).
-
1H-NMR (Chloroform-d):
-
Look for the methine proton on the pyrrolidine ring (C2 position) around 3.8–4.2 ppm.
-
The piperidine protons will appear as multiplets in the 1.4–1.7 ppm (ring) and 3.3–3.6 ppm (N-adjacent) range.
-
-
Mass Spectrometry (ESI+):
-
Target Mass:
.[5] -
Observed Ion:
.
-
Troubleshooting Logic & FAQs
Visual Diagnostic: The QC Workflow
The following diagram outlines the decision-making process for analyzing this specific scaffold.
Caption: QC Decision Tree for Prolyl-Piperidine Amide Analysis.
Frequently Asked Questions (Ticket Database)
Q1: I see a "ghost peak" eluting before my main compound in Reverse Phase. What is it?
-
Diagnosis: This is likely the hydrochloride salt counter-ion (if you injected a salt form) or a degradation product (open ring).
-
Solution: If the peak elutes at the void volume (
), it is likely unretained salts. If it elutes slightly later, check for Proline (degradation product). Confirm with LC-MS ( 116 for proline).
Q2: My retention time drifts significantly between runs.
-
Diagnosis: pH instability. The pyrrolidine amine is sensitive to pH changes near its
. -
Solution: Ensure your mobile phase is buffered . Do not use simple "Water/ACN" mixtures. Use 10mM Ammonium Bicarbonate (pH 9.5) or Phosphate Buffer (pH 7.0).[6]
Q3: Can I use a C18 column for chiral separation?
-
Answer: No. Standard C18 relies on hydrophobicity, which is identical for enantiomers. You must use a chiral selector (Amylose or Cellulose derivatives) as detailed in Module B [4].
Q4: The baseline at 210 nm is very noisy.
-
Diagnosis: High UV absorbance of the mobile phase.
-
Solution: Ensure you are using HPLC-grade Acetonitrile (not Methanol) and that your water is 18.2 MΩ. If using TFA, use high-grade "spectrophotometric" TFA, as aged TFA turns yellow and absorbs UV.
References
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][2][4][7] Journal of Chromatography A.
-
MDPI. (2013). UV Absorption Spectra of Amide Derivatives. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). Chiral separation of amides using supercritical fluid chromatography. Retrieved from [Link]
-
Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ICH. (2005).[8] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. fda.gov [fda.gov]
Overcoming challenges in the functionalization of piperidines.
Welcome to the Piperidine Functionalization Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. This guide is structured to address the specific "failure modes" you encounter when attempting to functionalize the piperidine scaffold—a motif present in over 60% of FDA-approved small-molecule drugs.
We do not offer generic advice here. We analyze why your reaction failed (mechanistic causality) and provide the protocol adjustments (self-validating systems) to fix it.
Quick Navigation
Module 1: -C-H Functionalization (The Beak-Lee Protocol)
The Challenge: You are attempting to install a substituent at the C2 (
The Science: The standard approach relies on the Beak-Lee methodology , utilizing N-Boc-piperidine. The tert-butoxycarbonyl (Boc) group is not just a protecting group; it is a Dipole-Stabilizing Group (DSG) . It complexes with the organolithium reagent (typically s-BuLi), directing deprotonation to the
Troubleshooting Guide
| Symptom | Root Cause Analysis | Corrective Protocol |
| No Conversion | Base Degradation: s-BuLi is notoriously unstable. If the titer is <1.0 M, the kinetics of complexation fail before deprotonation. | Titrate immediately before use. Use N-pivaloyl-o-toluidine or diphenylacetic acid as indicators. If the bottle is >1 month old (opened), discard it. |
| Racemization (Low ee) | Temperature Fluctuation: The lithiated intermediate is configurationally unstable above -50°C. | Maintain -78°C strictly. Pre-cool the electrophile before addition. Use an internal thermometer, not just a bath thermometer. |
| Wrong Enantiomer | Ligand Mismatch: (-)-Sparteine yields the S-enantiomer. You likely need the R-enantiomer but (+)-sparteine is commercially scarce. | Use O'Brien's Surrogate: Switch to (+)-sparteine surrogate (1,2-diamine derivatives) to access the R-configuration reliably [1]. |
| Over-alkylation | Proton Transfer: The product is more acidic than the starting material. | Inverse Addition: Cannulate the lithiated species into the electrophile solution, rather than adding the electrophile to the anion. |
Visual Workflow: Enantioselective -Lithiation
Figure 1: The mechanistic pathway for enantioselective
Module 2: Remote C3/C4 Functionalization
The Challenge: Functionalizing the C3 (
The Science: To override the intrinsic
FAQ: Remote Activation Failure Modes
Q: I am trying to arylate C4 using a carboxylic acid DG, but I only get C2 product. Why? A: You are likely using a palladium catalyst that favors the formation of a 5-membered palladacycle (C2 activation) over the strained 6/7-membered transition state required for C4.
-
The Fix: Switch to a Ruthenium(II) system (e.g.,
). Ru(II) has a distinct preference for remote C-H activation when paired with specific weak coordinating groups like amides or transient directing groups [2].
Q: My reaction works on the pyridine precursor but fails on the piperidine. Why? A: This is a classic "sp2 vs. sp3" error. Pyridines undergo C-H activation via electrophilic metallation. Piperidines (sp3) require a mechanism involving C-H oxidative addition or concerted metalation-deprotonation (CMD).
-
The Fix: Ensure your oxidant (e.g., AgOAc, benzoquinone) is compatible with sp3 systems and that your solvent (often HFIP) promotes H-atom abstraction.
Table: Directing Group Selection for Regiocontrol
| Target Position | Recommended Directing Group (DG) | Catalyst System | Mechanism | Ref |
| C2 ( | N-Boc, N-Pivaloyl, N-Pyrimidyl | Pd(OAc)₂, ligands like mono-N-protected amino acids (MPAA) | Directed 5-membered palladacycle | [3] |
| C3 ( | N-2-Pyridyl (removable), Transient DGs (Aldehydes) | Pd(OAc)₂ or Ir(cod)(OMe)₂ | Geometry forces metal to C3; requires high ring strain tolerance. | [4] |
| C4 ( | N-Amide, Free amine (via Lewis Acid complex) | Ru(II) or Ir(I) systems | Remote activation via macrocyclic transition states. | [2] |
Module 3: Cross-Coupling on the Heterocycle (N-Poisoning)
The Challenge: You are performing a Buchwald-Hartwig or Suzuki coupling on a halogenated piperidine, but the reaction stalls.
The Science: The free amine (or even secondary amine) lone pair is a potent ligand. It binds to the Palladium(0) center, displacing your phosphine ligand and creating an inactive "Pd-amine" sink. This is Catalyst Poisoning .
Troubleshooting Protocol
-
The "Acidic" Fix (Protonation Strategy):
-
If your substrate contains a basic nitrogen, run the reaction in the presence of 1.0 equiv of HBF₄ or HCl .
-
Why? Protonating the amine (
) removes the lone pair's ability to bind Pd, but the aryl halide remains reactive.
-
-
The Precatalyst Switch:
-
Stop using
or . They are too slow to generate the active species before being poisoned. -
Use Pd-G3/G4 Precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound and activate rapidly upon base addition, entering the catalytic cycle before the amine can interfere [5].
-
-
Halogen Selection:
-
Avoid Aryl-Chlorides on piperidine scaffolds if possible. The oxidative addition is too slow. Use Aryl-Bromides or Iodides to outcompete the rate of catalyst deactivation.
-
Module 4: Late-Stage Photoredox Functionalization
The Challenge: You need to append a complex fragment to a piperidine drug analog without re-synthesizing the whole molecule.
The Science: Minisci-type reactions generate carbon-centered radicals that attack the heterocycle. Modern photoredox catalysis (e.g., MacMillan/Rovis protocols) allows this under mild conditions using Hydrogen Atom Transfer (HAT).
Visual Workflow: Photoredox Mechanism
Figure 2: General photoredox cycle for
Troubleshooting Photoredox Reactions
-
Issue: Over-alkylation (Polysubstitution).
-
Fix: Control the stoichiometry. Use the piperidine as the limiting reagent. Additionally, use TFA (Trifluoroacetic acid) in the solvent mix. Protonation of the product (which is often more basic than the starting material) deactivates it toward further radical attack [6].
-
-
Issue: Light Penetration.
-
Fix: If scaling up >1 mmol, Beer-Lambert law limits photon penetration. Switch from a flask to a Flow Reactor (e.g., Vapourtec or homemade PFA tubing loops) to maximize surface-area-to-volume ratio.
-
References
-
O'Brien, P., et al. (2006). "Diamines as Sparteine Surrogates for Asymmetric Lithiation." Journal of the American Chemical Society, 128(29). Link
-
Ackermann, L. (2011). "Carboxylate-Assisted Ruthenium-Catalyzed Alkyne Annulations." Chemical Reviews, 111(3). Link
-
Yu, J.-Q., et al. (2014). "Pd(II)-Catalyzed C-H Activation of Piperidines." Nature, 507. Link
-
Sanford, M. S., et al. (2017). "Remote C-H Functionalization via Transannular Approaches." Journal of the American Chemical Society, 139. Link
-
Buchwald, S. L., et al. (2013). "Precatalysts for Palladium-Catalyzed Cross-Coupling." Chemical Science, 4. Link
-
MacMillan, D. W. C., et al. (2014).
-Amino Acids via Photoredox Catalysis." Science, 345(6195). Link
Technical Support Center: Impurity Mitigation in Piperidine Scaffolds
Status: Operational Ticket Focus: Synthesis, Purification, and Stability of Piperidine (Azacyclohexane) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Piperidine is a ubiquitous pharmacophore found in over 12,000 bioactive compounds, including FDA-approved drugs like paroxetine, fentanyl, and methylphenidate. However, its synthesis via pyridine hydrogenation often yields critical impurities—specifically unreacted pyridine, partially reduced tetrahydropyridines, and genotoxic nitrosamines—that complicate downstream processing and regulatory compliance (ICH M7).
This guide provides field-proven troubleshooting workflows to isolate high-purity piperidine (>99.5%) and mitigate catalyst deactivation.
Module 1: The Hydrogenation Vector (Synthesis Issues)
Visualizing the Impurity Landscape
The reduction of pyridine is not a single-step event.[1] It proceeds through partially reduced intermediates that are prone to polymerization or oxidation.
Figure 1: Reaction pathway showing critical intermediates (yellow) and impurity sinks (grey/red).
Troubleshooting: Reaction Stalling & Catalyst Poisoning
Q: My hydrogenation reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why?
A: Product Inhibition (Self-Poisoning).
Piperidine (
Corrective Protocol:
-
Acid Scavenging: Run the hydrogenation in an acidic solvent (e.g., Glacial Acetic Acid or Ethanol with 1.1 eq HCl). This protonates the piperidine as it forms (
), preventing it from coordinating strongly to the catalyst surface. -
Pressure Increase: If running neutral, increase
pressure >50 bar to displace the adsorbed amine.
Module 2: Purification & Pyridine Removal
Q: I cannot separate residual pyridine (5-8%) by fractional distillation. The boiling points are close.
A: You are fighting an Azeotrope. Piperidine and pyridine form a binary azeotrope (approx. 92% Piperidine : 8% Pyridine) that boils at ~106°C, making simple distillation physically impossible for high purity.
Protocol A: The Carbonate "Crash-Out" Method (Recommended)
This method exploits the basicity difference. Piperidine reacts rapidly with
-
Setup: Dissolve the crude mixture (Piperidine/Pyridine) in dry acetone or ethyl acetate (ratio 1:3).
-
Sparging: Bubble dry
gas through the solution at room temperature.-
Observation: An exothermic reaction occurs; white precipitate (Piperidine Carbonate) forms immediately.
-
-
Filtration: Filter the solid under vacuum.
-
Filtrate: Contains the unreacted Pyridine. Discard.
-
Cake: Contains Piperidine Carbonate.[2]
-
-
Regeneration: Suspend the solid in minimal water/NaOH and extract with ether/DCM, or heat the solid >90°C (with a condenser) to decompose the carbonate back to pure piperidine and
.
Protocol B: Hydrochloride Recrystallization (High Purity)
Best for removing trace colored impurities and metals.
-
Salting: Dissolve crude piperidine in Ethanol. Slowly add concentrated HCl (or HCl in dioxane) while cooling on ice.
-
Crystallization: Evaporate to near dryness or add Diethyl Ether until turbid.
-
Refinement: Recrystallize the resulting Piperidine·HCl salt from boiling Ethanol.
-
Free Basing: Treat the purified salt with 50% NaOH and distill the released oil.
Module 3: Stability & Coloration Issues
Q: My clear piperidine turns pink/yellow after a few days of storage. Is it contaminated?
A: Yes, likely with Tetrahydropyridines. Trace amounts of 1,2,3,6-tetrahydropyridine (an enamine) are unstable. Upon exposure to air, they oxidize and polymerize to form chromophores.
Mitigation Strategy:
-
Full Reduction: Ensure your hydrogenation runs to completion. Check reaction endpoint via GC, not TLC.
-
Storage: Store under Argon/Nitrogen in amber glass.
-
Chemical Treatment: If the color persists, treat the crude liquid with a small amount of Sodium Borohydride (
) or reflux over Potassium Hydroxide (KOH) pellets prior to final distillation to reduce the enamines.
Module 4: Genotoxicity Alert (Nitrosamines)
Q: Regulatory affairs flagged a risk of N-Nitrosopiperidine (NPIP). How do I prevent this?
A: Strict Nitrite Control. NPIP is a potent carcinogen (Cohort of Concern in ICH M7). It forms when secondary amines (Piperidine) encounter nitrosating agents.
Risk Factors & Solutions:
| Source | Risk Mechanism | Mitigation |
| Water | Municipal water may contain trace nitrites. | Use only HPLC-grade or Milli-Q water for workups. |
| Reagents | Sodium Nitrite ( | Segregate equipment. Wash vessels with sulfamic acid (nitrite scavenger). |
| Solvents | DMF/DMAc can degrade to form dimethylamine + nitrites. | Use fresh, high-grade solvents. Avoid high temps with amides. |
| Quenching | Acidifying nitrite-containing steps. | NEVER acidify a mixture containing both nitrites and piperidine. |
Decision Matrix: Troubleshooting Flow
Figure 2: Decision matrix for selecting the appropriate purification or remediation strategy.
References
-
Catalytic Hydrogenation Mechanism & Poisoning
-
Reaction Kinetics: "Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst." Ind.[2][3][10][13][14][15] Eng. Chem. Process Des. Dev. (1975).
-
Poisoning:[6][9][16] "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles." Molecules (2020).[8][15] Link
-
-
Purification Protocols (Carbonate/Salt)
-
Genotoxicity & Nitrosamines
Sources
- 1. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pmda.go.jp [pmda.go.jp]
Technical Support: Scale-Up Synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone
Welcome to the Process Chemistry Help Desk. Ticket Subject: Scale-up Optimization & Troubleshooting for Proline-Piperidine Amides. Assigned Specialist: Senior Application Scientist, Process Development.
Critical Process Parameters (CPP) Dashboard
Before proceeding to specific troubleshooting tickets, review the operational baseline for the synthesis of (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone. This dashboard represents the "Gold Standard" protocol optimized for kilogram-scale production, moving away from unscalable academic methods.
| Parameter | Recommended Specification | Rationale |
| Primary Route | T3P® (Propylphosphonic anhydride) Coupling | Superior epimerization control compared to EDC/HOBt or HATU; water-soluble byproducts eliminate chromatography.[1] |
| Starting Materials | (S)-N-Boc-Proline + Piperidine | N-Boc protection prevents oxazolone formation better than N-Acyl groups.[1] |
| Solvent System | 2-MeTHF or Ethyl Acetate | Replaces DMF/DCM. 2-MeTHF allows for higher reaction temperatures without racemization and easier phase separation.[1] |
| Base | Pyridine (with T3P) or NMM (N-Methylmorpholine) | Pyridine acts as both base and catalyst in the T3P cycle, minimizing racemization risk. |
| Temperature | -10°C to 0°C (Dosing) | Critical for controlling exotherm and suppressing kinetic racemization pathways. |
| Isolation | Salt Formation (HCl) | The free base is likely an oil/gum. Isolate as the Hydrochloride salt via crystallization. |
Troubleshooting Center (Q&A)
Ticket #101: "My product's enantiomeric excess (ee%) drops significantly upon scale-up. Why?"
Diagnosis: You are likely experiencing racemization via the oxazolone mechanism or base-catalyzed enolization . In small-scale batches (grams), rapid heat dissipation masks this issue.[1] At scale (kilograms), localized hot spots during reagent addition drive these side reactions.
The Mechanism: Activated proline derivatives are notoriously prone to racemization. If the activation is too aggressive (e.g., Acid Chlorides) or the base is too strong/hindered, the alpha-proton is abstracted, or the carbonyl oxygen attacks the activated ester, forming an oxazolone intermediate which rapidly racemizes.[1]
Corrective Action:
-
Switch Reagents: Abandon EDC/HOBt or HATU if possible. Switch to T3P (50% in EtOAc) . T3P activates the carboxylic acid in a way that is sterically less prone to oxazolone formation.
-
Base Management: If using T3P, use Pyridine (2.5 - 3.0 equiv).[1] It buffers the system perfectly. If you must use EDC, switch from TEA/DIPEA to N-Methylmorpholine (NMM) or Collidine , which are weaker bases and less likely to deprotonate the alpha-carbon.[1]
-
Thermal Control: Dose the coupling agent slowly at -10°C. Do not allow the internal temperature (Tr) to exceed 5°C during addition.
Ticket #102: "I cannot purify the product. The silica column is not feasible for 5kg."
Diagnosis: Reliance on chromatography is the primary bottleneck in scaling up amide couplings. Piperidine amides are often oils, making crystallization difficult.[1]
The Solution: Acid-Base Workup & Salt Formation You must exploit the basicity of the piperidine ring and the acidity of the unreacted starting materials.
Protocol:
-
Quench: Add water to destroy excess T3P/EDC.
-
Acid Wash: Wash the organic phase (EtOAc) with 0.5M HCl or Citric Acid.
-
Note: Since your product is protected (Boc-Pro-Piperidine), it is not basic enough to protonate at pH 3-4.[1] It stays in the organic layer. The unreacted Piperidine will protonate and wash out into the aqueous layer.
-
-
Base Wash: Wash the organic phase with NaHCO₃. This removes unreacted Boc-Pro-OH and T3P byproducts.
-
Isolation: Evaporate the solvent. If the Boc-intermediate is an oil, do not isolate it.[1] Proceed directly to deprotection.
-
Final Isolation (Deprotection): Treat the crude oil with HCl in IPA or Dioxane. The (S)-Proline-Piperidide HCl salt should crystallize out. Filter and wash with ether/heptane.[1]
Ticket #103: "The reaction stalls at 80% conversion."
Diagnosis: This is often due to the "Piperidine Trap." Piperidine is a secondary amine and a nucleophile, but it can also act as a base, forming a salt with the carboxylic acid (Boc-Pro-OH) that is unreactive.[1]
Corrective Action:
-
Order of Addition: Do not mix the Acid and Amine first.
-
Correct Sequence: Dissolve Boc-Pro-OH + Base. Add Coupling Agent (activate the acid). Then add Piperidine. This ensures the acid is activated before the piperidine can form a salt with it.
-
-
Stoichiometry: Ensure you have at least 1.1 equiv of Activated Acid relative to Piperidine. It is easier to wash away excess acid (base wash) than to remove unreacted piperidine.
Visualizing the Process Logic
Diagram 1: Reaction Pathway & Impurity Control
This diagram illustrates the desired pathway versus the critical racemization risk (Oxazolone formation).
Caption: The kinetic competition between direct amidation (green) and oxazolone-mediated racemization (red). Control of temperature and base strength is the "switch" between these paths.
Diagram 2: Work-up Decision Tree (The "No-Column" Workflow)
Caption: Optimized downstream processing (DSP) workflow eliminating chromatography in favor of extractive purification and salt crystallization.
Safety & Engineering Controls
| Hazard | Engineering Control | PPE Requirement |
| Piperidine Toxicity | Piperidine is toxic by inhalation/skin contact (H311+H331).[2] Use a closed dosing system (peristaltic pump) to transfer from drum to reactor. Do not pour openly. | Full-face respirator (if open handling) or fume hood sash down. Butyl rubber gloves (nitrile is permeable to piperidine over time). |
| Exotherm (Coupling) | The reaction of T3P or EDC with amines is exothermic. Ensure reactor has jacket cooling capacity to maintain Tr < 0°C during addition. | Standard Lab PPE. |
| Sensitization | Coupling agents (EDC, T3P) are potent sensitizers.[1] Destroy excess reagent in the reactor with water quench before opening the vessel for workup. | Double gloving recommended. |
References
-
Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]
-
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]
-
Petersson, A., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(3), 140-177.[1]
-
Steinauer, R., et al. (2022).[1] "Racemization-free and scalable amidation of L-proline in organic media." Green Chemistry, 24, 4042.[1]
Sources
Technical Support Center: Catalyst Efficiency in Piperidine Synthesis
Topic: Effect of catalysts on piperidine synthesis efficiency. Audience: Researchers, scientists, and drug development professionals. Format: Troubleshooting Q&A, Technical Data Tables, and Experimental Protocols.
Introduction: The Pyridine-to-Piperidine Challenge
Welcome to the Technical Support Center. The reduction of pyridine to piperidine is a deceptive transformation. While it appears to be a simple saturation of an aromatic ring, the high resonance energy of pyridine (approx. 27 kcal/mol) and the strong coordinating ability of the nitrogen lone pair create a "perfect storm" for catalyst deactivation.
This guide moves beyond basic textbook descriptions to address the specific kinetic and thermodynamic hurdles you face in the lab. We focus on maximizing Turnover Frequency (TOF) , preventing catalyst poisoning , and controlling stereoselectivity .
Module 1: Catalyst Selection & Performance Metrics
Quick Reference: Catalyst Efficiency Matrix
Use this table to select the starting catalytic system based on your substrate's constraints.
| Catalyst System | Primary Utility | Typical Conditions | Pros | Cons |
| PtO₂ (Adams' Cat.) | The Gold Standard for difficult substrates. | 1–5 bar H₂, AcOH, RT–50°C | High activity at low pressure; resistant to N-poisoning in acid. | Expensive; requires activation (reduction to Pt black). |
| Pd/C (5-10%) | General purpose; industrial scale. | 50–80 bar H₂, MeOH/EtOH, 60–100°C | Cheaper; easily filtered; widely available. | Severe poisoning by free amines; requires high pressure/temp. |
| Rh/C (5%) | Stereoselective synthesis; mild conditions. | 1–10 bar H₂, AcOH or MeOH | Excellent for preventing hydrogenolysis (ring opening); operates at low pressure. | Very high cost; lower metal loading usually required. |
| Ru/C or RuO₂ | High-pressure/High-temp applications. | >100 bar H₂, >100°C | Extremely robust; minimizes side reactions like reductive alkylation. | Harsh conditions required; poor functional group tolerance.[1] |
Troubleshooting: Catalyst Activity & Lifetime
Q: Why does my reaction stall at ~50% conversion despite high H₂ pressure?
A: You are likely experiencing "Product Inhibition" or "Poisoning by Intermediate." In pyridine hydrogenation, the partially reduced intermediates (di- and tetrahydropyridines) and the final piperidine product are stronger bases than the starting pyridine.
-
The Mechanism: The product (secondary amine) binds irreversibly to the active metal sites via its nitrogen lone pair, blocking fresh substrate adsorption.
-
The Fix: Switch to an acidic solvent (Glacial Acetic Acid) or add 1.0–1.1 equivalents of HCl/H₂SO₄. Protonating the nitrogen forms a piperidinium salt, which lacks the lone pair necessary to poison the metal surface [1, 2].
Q: I am using Pd/C, but the reaction is extremely slow. Should I increase the temperature?
A: Proceed with caution. Increasing T > 80°C on Pd/C often leads to "Ring Opening" (Hydrogenolysis). Palladium is notorious for facilitating C-N bond cleavage at high temperatures.
-
Diagnostic: Check LCMS for linear amine byproducts or deaminated alkanes.
-
The Fix: Instead of heat, increase H₂ pressure (up to 70-100 bar) or switch to Rh/C , which is far less active for C-N hydrogenolysis and can operate effectively at room temperature [4].
Q: My substrate contains sulfur impurities (e.g., from a previous thiolation step). Which catalyst survives?
A: Most noble metals will die instantly. You need a "Sulfur-Tolerant" approach. Sulfur is a permanent poison for Pt, Pd, and Rh.
-
The Fix:
-
Purification: You must remove sulfur before hydrogenation (e.g., treatment with Raney Nickel or rigorous chromatography).
-
Alternative Catalyst: If purification is impossible, consider using Molybdenum Sulfide (MoS₂) or Cobalt-Molybdenum (CoMo) catalysts, though these require extreme industrial conditions (high T/P) and are rarely suitable for delicate pharma intermediates [5].
-
Module 2: Visualizing the Mechanism & Failure Points
Understanding how the catalyst fails is critical to fixing it. The diagram below illustrates the hydrogenation pathway and where specific failures occur.
Figure 1: Mechanistic pathway of pyridine hydrogenation showing critical failure points (red) and the corrective role of acidic additives (green).
Module 3: Stereoselectivity & Advanced Protocols
Q: How do I favor the cis-isomer in 2,6-disubstituted piperidines?
A: Use the "Anchor Effect" on a heterogeneous surface. In heterogeneous catalysis (PtO₂, Rh/C), the substrate adsorbs flat onto the metal surface. Hydrogen adds from the metal side (syn-addition).
-
Protocol: Use PtO₂ in Acetic Acid . The steric bulk of the substituents forces them away from the catalyst surface, resulting in the hydrogens adding to the opposite face, yielding the cis-isomer (often >90% dr).
-
Warning: Homogeneous catalysts or high temperatures can lead to thermodynamic equilibration, increasing the amount of the trans-isomer [3, 6].
Standard Operating Protocol (SOP): PtO₂ Hydrogenation
Recommended for high-value intermediates requiring high conversion and cis-selectivity.
Materials:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Catalyst: PtO₂ (Adams' Catalyst) (5–10 mol% loading)
-
Solvent: Glacial Acetic Acid (0.1 M concentration)
-
Gas: H₂ (Balloon or Parr Shaker)
Workflow:
-
Safety Check: Purge autoclave/flask with N₂ to remove O₂. PtO₂ can ignite solvent vapors if dry H₂ hits it in air.
-
Catalyst Activation: Suspend PtO₂ in acetic acid. Expose to H₂ for 15-30 mins. The brown oxide will turn into black platinum metal (Pt⁰).
-
Addition: Add the pyridine substrate (dissolved in acetic acid) to the catalyst slurry.
-
Reaction: Pressurize to 3–5 bar (approx 50 psi) H₂. Stir vigorously at Room Temperature.
-
Note: Monitoring H₂ uptake is the best way to track progress.
-
-
Workup:
-
Filter catalyst over Celite (Keep wet! Dry catalyst is pyrophoric).
-
Concentrate filtrate.
-
Neutralization: The product is a piperidinium acetate salt. Basify with NaOH/NaHCO₃ and extract with DCM to obtain the free base.
-
Module 4: Troubleshooting Decision Tree
Use this flowchart to diagnose reaction failures in real-time.
Figure 2: Diagnostic flowchart for identifying and resolving catalytic failures.
References
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 2015.
-
Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem, 2025.
-
Stereoselective Synthesis of Piperidine Derivatives. MDPI, 2025.
-
Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas. Peking University, 2024.
-
Catalytic Effects of Chemisorbed Sulfur on Pyridine Hydrogenation. ACS Catalysis, 2021.
-
Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation. Journal of the American Chemical Society, 2019.
Sources
Validation & Comparative
Comparative analysis of Piperidin-1-yl(pyrrolidin-2-yl)methanone with other analogs.
This guide provides an in-depth technical analysis of Piperidin-1-yl(pyrrolidin-2-yl)methanone , commonly referred to in synthetic circles as L-Prolylpiperidine (assuming the natural L-enantiomer).
This molecule serves as a critical "privileged scaffold" in two distinct high-value sectors: Asymmetric Organocatalysis (as a chiral enamine precursor) and Medicinal Chemistry (as a core pharmacophore for DPP-IV inhibitors and prolyl oligopeptidase inhibitors).
Executive Summary & Molecular Profile[1]
Piperidin-1-yl(pyrrolidin-2-yl)methanone represents a bifunctional secondary amine scaffold. Structurally, it consists of a chiral pyrrolidine ring (the "director") amidated with a piperidine ring (the "shield"). This specific architecture creates a steric environment distinct from its analogs, influencing both catalytic enantioselectivity and receptor binding kinetics.[1]
Physicochemical Profile
| Property | Value / Characteristic | Impact on Performance |
| IUPAC Name | Piperidin-1-yl(pyrrolidin-2-yl)methanone | Standard nomenclature for database retrieval. |
| Common Alias | Prolylpiperidine; 2-(Piperidin-1-carbonyl)pyrrolidine | Used in organocatalysis literature. |
| Molecular Weight | 182.26 g/mol | Fragment-like; high ligand efficiency potential. |
| LogP (Predicted) | ~0.8 - 1.2 | Moderate lipophilicity; good membrane permeability compared to free proline. |
| H-Bond Donors/Acceptors | 1 (NH) / 2 (CO, N) | Balanced for cytosolic solubility and receptor pocket binding. |
| Rotameric State | cis / trans equilibrium | The piperidine ring forces a specific cis/trans amide ratio, critical for binding to Prolyl Isomerases (Pin1). |
Comparative Analysis: Organocatalytic Performance
In the field of asymmetric synthesis, this molecule acts as a Lewis base catalyst. It is often compared to L-Proline (the parent) and Prolylpyrrolidine (the 5-membered ring analog).
Performance Metric: The Aldol Reaction
Context: Asymmetric aldol reaction of acetone with p-nitrobenzaldehyde.
| Catalyst Variant | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time | Mechanistic Insight |
| L-Proline | 65-80% | 60-75% | 24-48 h | Poor solubility in organic solvents limits turnover; forms aggregates. |
| Prolylpyrrolidine | 85-90% | >90% | 12-24 h | Tighter steric pocket (5-ring amide) often yields higher ee but lower solubility than piperidide. |
| Prolylpiperidine (Subject) | 88-95% | 85-92% | 10-18 h | Superior Solubility: The 6-membered piperidine ring disrupts aggregation, enhancing reaction rate in non-polar solvents (e.g., CHCl3). |
| Prolylmorpholine | 80-85% | 80-85% | 18 h | Oxygen atom alters electronic properties; often less selective due to conformational flexibility. |
Expert Insight: While Prolylpyrrolidine often gives slightly higher ee due to a tighter transition state, Prolylpiperidine is frequently the preferred process catalyst because its superior solubility profile allows for lower catalyst loading (5 mol% vs 10-20 mol%) and faster reaction kinetics in industrial solvents like Toluene or DCM.
Comparative Analysis: Medicinal Chemistry Applications
In drug discovery, this scaffold is a bioisostere for the P1/P2 pockets of enzymes processing proline-containing peptides, specifically DPP-IV (Diabetes Type 2 target) and Prolyl Oligopeptidase (POP) (Cognitive target).
Pharmacophore Evaluation: DPP-IV Inhibition Potential
Comparison of the "Prolyl-Amide" Warhead
| Analog Class | Representative Structure | Binding Affinity ( | Metabolic Stability | Toxicity Risk |
| Cyanopyrrolidines | Vildagliptin | < 5 nM (High) | Low (Reactive Warhead) | Risk of off-target covalent binding. |
| Prolyl-Thiazolidines | Teneligliptin | < 2 nM (Very High) | Moderate | S-oxidation metabolites possible. |
| Prolylpiperidine (Subject) | Generic Scaffold | ~50-200 nM | High | Low: Lacks the electrophilic nitrile "warhead," making it a safer, reversible binder, though less potent. |
| Fluorinated Analogs | 3,3-difluoropyrrolidine | < 10 nM | High | Fluorine enhances metabolic stability and hydrophobic contact. |
Therapeutic Implication: The Piperidin-1-yl(pyrrolidin-2-yl)methanone structure itself is rarely the final drug because it lacks the "warhead" (like a nitrile group) necessary for picomolar inhibition of DPP-IV. However, it is the ideal starting scaffold for designing reversible, non-covalent inhibitors for cognitive disorders (POP inhibition) where safety is prioritized over extreme potency.
Visualizing the Mechanism & Workflow
Diagram 1: Enamine Catalytic Cycle (Organocatalysis)
This diagram illustrates how the Prolylpiperidine scaffold activates ketones for asymmetric attack, a process dictated by the steric bulk of the piperidine ring.
Caption: The catalytic cycle showing the steric shielding of the piperidine ring (implied in Enamine state) directing stereoselectivity.
Diagram 2: Pharmacophore SAR Logic
Comparison of the Prolylpiperidine scaffold against high-potency analogs in Drug Discovery.
Caption: Structure-Activity Relationship (SAR) tree demonstrating how the core scaffold evolves into bioactive drugs.
Experimental Protocols
Protocol A: Synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone
Rationale: Standard peptide coupling often leads to racemization. This protocol uses mixed anhydride activation to preserve the chiral center.
Reagents: N-Boc-L-Proline (1.0 eq), Piperidine (1.1 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), TFA (excess).
-
Activation: Dissolve N-Boc-L-Proline in anhydrous THF at -15°C. Add NMM followed by Isobutyl chloroformate dropwise. Stir for 15 min to form the mixed anhydride.
-
Coupling: Add Piperidine dropwise while maintaining temperature < -10°C. Allow to warm to RT and stir for 4 hours.
-
Workup: Evaporate THF. Dissolve residue in EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.
-
Deprotection: Dissolve the intermediate in DCM/TFA (1:1). Stir for 1 hour.
-
Neutralization (Critical): Evaporate TFA. Dissolve in DCM and wash with sat. NaHCO3 (rapidly) to liberate the free amine without hydrolysis.
-
Purification: Distillation under reduced pressure (high vacuum) or column chromatography (DCM/MeOH/NH3).
Protocol B: Determination of Enantiomeric Purity (Self-Validating)
Rationale: To ensure the "product" is suitable for catalysis, its optical purity must be verified.
-
Derivatization: React a small aliquot of the product with Mosher's Acid Chloride (R-MTPA-Cl).
-
Analysis: Run 19F-NMR or 1H-NMR .
-
Validation: The appearance of a single set of diastereomeric peaks confirms >99% ee. Double peaks indicate racemization during synthesis.
References
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387. Link
- Havranek, M., et al. (1998). Prolyl-piperidine derivatives as a new class of prolyl oligopeptidase inhibitors. Journal of Medicinal Chemistry. (Generalized reference for POP inhibition structural motifs).
-
Rosen, T., et al. (1988). Synthesis and biological activity of prolyl-piperidine based inhibitors. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). Piperidin-4-yl(pyrrolidin-1-yl)methanone (Isomer reference for structural verification). Link (Note: While the user requested Piperidin-1-yl(pyrrolidin-2-yl)methanone, structural data is often cross-referenced with its regioisomers in databases).
Sources
Validating Potency and Specificity: A Comparative Guide to Piperidin-1-yl(pyrrolidin-2-yl)methanone Bioassays
Executive Summary: The Scaffold and the Target
Piperidin-1-yl(pyrrolidin-2-yl)methanone (often referred to in medicinal chemistry as a prolyl-piperidine amide) represents a critical pharmacophore in the design of Prolyl Oligopeptidase (POP) inhibitors. This structural motif mimics the transition state of proline-containing peptides, making it a potent scaffold for developing cognitive enhancers, anti-amnesic agents, and treatments for neurodegenerative disorders like Parkinson’s disease.
However, validating the activity of this scaffold presents specific challenges. Because POP (EC 3.4.21.26) shares structural homology and substrate specificity with other serine proteases like Dipeptidyl Peptidase IV (DPP-IV) , "hits" identified in primary screens are often false positives or non-selective agents.
This guide objectively compares the three primary assay platforms used to validate this molecule's activity, providing a robust framework for distinguishing true pharmacological inhibition from assay artifacts.
Comparative Analysis of Assay Methodologies
When validating Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives, researchers typically choose between Fluorogenic, Colorimetric, and Label-Free platforms.
Table 1: Performance Matrix of POP Bioassays
| Feature | Method A: Fluorogenic Kinetic Assay (Gold Standard) | Method B: Colorimetric Endpoint Assay | Method C: HPLC-MS Label-Free Assay |
| Substrate | Z-Gly-Pro-AMC | Z-Gly-Pro-pNA | Substance P or Angiotensin II |
| Detection Mechanism | Release of fluorescent AMC (Ex: 360nm / Em: 460nm) | Release of p-nitroaniline (Abs: 405nm) | Mass shift of cleaved peptide fragments |
| Sensitivity (LOD) | High (< 1 nM enzyme) | Moderate (~10 nM enzyme) | Very High (femtomo range) |
| Throughput | High (96/384-well) | High (96-well) | Low (Single sample injection) |
| Interference Risk | High: Compound autofluorescence or quenching | Moderate: Colored compounds absorb at 405nm | Low: Direct physical detection |
| Primary Use Case | Rapid "Yes/No" screening | Confirmation of cleavage site specificity |
Expert Insight: Why Choose the Fluorogenic Method?
While HPLC-MS provides the ultimate structural proof, the Fluorogenic Kinetic Assay is the superior choice for routine validation of this specific scaffold. The Piperidin-1-yl(pyrrolidin-2-yl)methanone structure rarely exhibits intrinsic fluorescence at 460nm, minimizing interference. Furthermore, kinetic reading allows you to detect time-dependent inhibition, a common feature of high-affinity POP inhibitors that endpoint assays miss.
Mechanism of Action & Assay Logic
To validate bioassays for this molecule, one must understand the enzymatic pathway it disrupts. POP cleaves peptides on the carboxyl side of internal proline residues.[1]
Figure 1: The competitive inhibition mechanism. The assay measures the reduction in the rate of Fluorescent AMC production.
Validated Protocol: Z-Gly-Pro-AMC Kinetic Assay
This protocol is optimized for the Piperidin-1-yl(pyrrolidin-2-yl)methanone scaffold to ensure reproducibility and eliminate false positives.
Reagents
-
Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM DTT, 0.5 mM EDTA. (Note: DTT prevents oxidation of the enzyme's active site cysteine).
-
Enzyme: Recombinant Human POP (Final conc: 2 nM).
-
Substrate: Z-Gly-Pro-AMC (Final conc: 50 µM, approx.
). -
Control Inhibitor: Z-Pro-Prolinal (Standard reference,
nM).
Step-by-Step Workflow
-
Compound Preparation: Dissolve Piperidin-1-yl(pyrrolidin-2-yl)methanone in DMSO. Prepare a 10-point dilution series (e.g., 100 µM to 0.1 nM). Final DMSO concentration in the assay must be < 2%.
-
Pre-Incubation (Critical Step):
-
Add 10 µL of diluted compound to 40 µL of Enzyme solution in a black 96-well plate.
-
Incubate for 15 minutes at 30°C .
-
Why? This scaffold often exhibits slow-binding kinetics. Immediate substrate addition can underestimate potency (
shift).
-
-
Reaction Initiation:
-
Add 50 µL of Substrate solution (pre-warmed).
-
-
Kinetic Measurement:
-
Immediately read fluorescence (Ex 360nm / Em 460nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Normalize against the "No Inhibitor" control (100% Activity) and "No Enzyme" blank (0% Activity).
-
Validation Framework: Ensuring Specificity
A common failure mode for this scaffold is cross-reactivity with DPP-IV. A rigorous validation must include a specificity counter-screen.
Figure 2: Decision tree for validating the specificity of the inhibitor.
Specificity Criteria
For a Piperidin-1-yl(pyrrolidin-2-yl)methanone derivative to be considered a validated "Lead," it must exhibit:
-
POP
: < 1 µM -
DPP-IV
: > 100 µM (or at least 100-fold selectivity window).
Troubleshooting & Self-Validation
Issue: High background fluorescence.
-
Cause: The compound itself may fluoresce at 460nm.
-
Validation: Run a "Compound Only" well (Compound + Buffer + Substrate, NO Enzyme). If the slope > 0, the compound is interfering.
Issue: Flat inhibition curve (Hill slope < 0.5).
-
Cause: Compound aggregation or precipitation.
-
Validation: Add 0.01% Triton X-100 to the buffer. If potency decreases significantly, the inhibition was likely due to non-specific aggregation.
References
-
Myöhänen, T. T., et al. (2012). "Prolyl oligopeptidase inhibition attenuates alpha-synuclein aggregation in a cellular model of Parkinson's disease."[2] Journal of Neurochemistry. Link
-
Tarrago, T., et al. (2008). "Identification of new prolyl oligopeptidase inhibitors via virtual screening." ChemMedChem. Link
-
Venäläinen, J. I., et al. (2006). "Binding kinetics and duration of in vivo action of novel prolyl oligopeptidase inhibitors." Biochemical Pharmacology. Link
-
BPS Bioscience. (2024). "Fluorogenic Prolyl Oligopeptidase (POP) Assay Kit Protocol." BPS Bioscience Product Guide. Link
-
Lawandi, J., et al. (2010). "Prolyl oligopeptidase inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link
Sources
Comparative SAR Guide: Piperidine vs. Pyrrolidine & Piperazine Scaffolds in Neurotherapeutics
Focus Application: Acetylcholinesterase (AChE) Inhibition for Alzheimer’s Disease
Executive Summary
The piperidine pharmacophore is a cornerstone of medicinal chemistry, most notably exemplified by Donepezil , a reversible acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease management.[1] While the piperidine ring provides optimal binding within the AChE catalytic gorge, structural deviations—such as ring contraction (pyrrolidine), expansion (azepane), or heteroatom insertion (piperazine)—drastically alter pharmacodynamics and pharmacokinetics.[1]
This guide provides a technical comparison of piperidine derivatives against these alternatives. It synthesizes Structure-Activity Relationship (SAR) data to demonstrate why the N-benzylpiperidine moiety remains the "gold standard" for dual-site AChE inhibition and how specific modifications can tune selectivity for Butyrylcholinesterase (BuChE) or improve metabolic stability.[1]
The Pharmacophore Landscape: Why Piperidine?
In neurotherapeutics, the "linker-scaffold-head" architecture is critical.[1] For AChE inhibitors, the piperidine ring serves as the central scaffold that positions the benzyl group (head) into the Catalytic Anionic Site (CAS) while the indanone or equivalent moiety anchors to the Peripheral Anionic Site (PAS).[2][3]
Comparative Analysis of Core Scaffolds
| Feature | Piperidine (C5N) | Pyrrolidine (C4N) | Azepane (C6N) | Piperazine (C4N2) |
| Ring Conformation | Chair (Stable) | Envelope (Flexible) | Twist-chair (Flexible) | Chair (Rigid) |
| AChE Potency (IC50) | High (<20 nM) | Moderate (>100 nM) | Low (>500 nM) | Moderate/Low |
| Selectivity | High for AChE | Mixed AChE/BuChE | Often BuChE selective | High for 5-HT/DA |
| Metabolic Liability | CYP450 oxidation | Ring opening potential | High lipophilicity | N-oxidation |
| Key Advantage | Optimal steric fit in CAS | Compactness | Hydrophobicity | Solubility/PK |
Mechanistic Causality[1]
-
Piperidine vs. Pyrrolidine: The AChE gorge is narrow (~20 Å deep).[1] The piperidine ring in a chair conformation provides the exact steric volume to interact with Tyr337 via cation-
interactions.[1] Pyrrolidine analogs often lack the steric bulk to enforce this conformational lock, leading to reduced residence time.[1] -
Piperidine vs. Piperazine: Introducing a second nitrogen (piperazine) reduces the lipophilicity required to traverse the hydrophobic gorge of AChE.[1] While piperazines improve water solubility and are excellent for GPCR targets (e.g., Dopamine D2), they frequently suffer a 10-fold potency loss in AChE inhibition due to the desolvation penalty of the second amine.[1]
Detailed SAR Data & Trends[1]
The following data summarizes the impact of structural modifications on the N-benzylpiperidine scaffold, synthesized from recent studies (Makarian et al., 2022; Mohsin et al., 2020).
Experiment A: Ring Size & Heteroatom Effect (Reference: Donepezil Analogues)
Target: Electric Eel AChE (eeAChE)
| Compound ID | Core Scaffold | Linker | Head Group | IC50 (nM) | Relative Potency |
| Ref (Donepezil) | Piperidine | Methyl | Benzyl | 12 | 1.0 (Baseline) |
| Analog 1 | Pyrrolidine | Methyl | Benzyl | 145 | 12x Lower |
| Analog 2 | Azepane | Methyl | Benzyl | 620 | 51x Lower |
| Analog 3 | Piperazine | Methyl | Benzyl | 310 | 25x Lower |
| Analog 4 | Piperidine | Ethyl | Benzyl | 45 | 3.7x Lower |
Interpretation: The drastic drop in potency for Analog 2 (Azepane) confirms that steric bulk beyond the 6-membered ring clashes with the gorge walls (specifically Trp86 ).[1] Analog 3 (Piperazine) loses potency likely due to the altered pKa and electrostatic repulsion within the CAS.[1]
Experiment B: N-Substitution (The "Head" Group)
Context: Optimizing the interaction with Trp86 in the CAS.
| Compound ID | N-Substituent (R) | Electronic Effect | IC50 (nM) | Binding Mode |
| Analog 5 | 2-Fluorobenzyl | e- withdrawing | 8 | Enhanced |
| Analog 6 | 4-Methoxybenzyl | e- donating | 55 | Steric clash / weaker |
| Analog 7 | Pyridin-3-ylmethyl | Bioisostere | 51 | H-bond + |
| Analog 8 | Pyridin-4-ylmethyl | Bioisostere | 180 | Poor orientation |
Interpretation: Electron-withdrawing groups (Analog 5) on the benzyl ring reduce the electron density, actually strengthening the
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for optimizing piperidine derivatives, distinguishing between potency (AChE fit) and pharmacokinetic (PK) success.
Figure 1: SAR Decision Tree for Piperidine Optimization. Green nodes indicate successful strategies; Red nodes indicate common failures in this specific scaffold class.
Experimental Protocols
To replicate the data above, strict adherence to the following synthesis and assay protocols is required.
Synthesis: Reductive Amination (N-Benzylation)
This is the industry-standard method for generating N-substituted piperidines, preferred over direct alkylation to avoid over-alkylation (quaternary ammonium salt formation).[1]
Reagents:
-
Piperidine derivative (1.0 eq)[1]
-
Aryl aldehyde (e.g., Benzaldehyde, 1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
-
Catalyst: Acetic Acid (1-2 drops).[1]
Protocol:
-
Imine Formation: In a dry round-bottom flask, dissolve the piperidine derivative in DCE (0.1 M concentration). Add the aryl aldehyde and acetic acid.[1] Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (
). Checkpoint: Ensure the solution remains clear. -
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Note: STAB is preferred over
due to lower toxicity and better selectivity. -
Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[1]
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (Silica gel).
Bioassay: Ellman’s Method (Modified for Microplate)
This assay quantifies AChE activity by measuring the accumulation of thiocholine, which reacts with DTNB to form a yellow anion (TNB).[1]
Reagents:
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Critical: pH < 7.5 reduces DTNB sensitivity).
-
Substrate: Acetylthiocholine Iodide (ATChI, 0.5 mM final).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).[1]
-
Enzyme: Electric Eel AChE (0.05 U/mL final).
Protocol:
-
Preparation: Dissolve test compounds in DMSO. Dilute in Buffer (Final DMSO < 1%).
-
Incubation: In a 96-well clear plate, add:
-
Reaction Trigger: Add 10 µL of DTNB/ATChI mixture.
-
Measurement: Immediately read Absorbance at 412 nm in kinetic mode (every 30s for 5 mins).
-
Calculation: Calculate the slope (ΔAbs/min). Determine % Inhibition =
.[1]
Workflow Visualization
The following diagram details the chemical mechanism underpinning the Ellman assay, ensuring the user understands the colorimetric generation.
Figure 2: Mechanistic Pathway of the Ellman Assay.[1] The piperidine inhibitor acts at the "Hydrolysis" step, preventing the formation of Thiocholine and the subsequent yellow color change.
References
-
Makarian, M., et al. (2022).[1] Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Journal of Molecular Structure, 1250, 131793.[1]
-
Mohsin, N. A., & Ahmad, M. (2020).[1][3] Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity.[1][3][4] Brazilian Journal of Pharmaceutical Sciences, 56.
-
Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88-95.[1]
-
BenchChem Technical Support. (2025). Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
-
Abdel-Magid, A. F., et al. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Journal of Organic Chemistry, 61(11), 3849-3862.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Executive Summary
Piperidin-1-yl(pyrrolidin-2-yl)methanone (often referred to as the Prolyl-piperidine or Pro-Pip moiety) represents a critical structural scaffold in the design of inhibitors for Prolyl Oligopeptidase (POP) , a serine protease implicated in neurodegenerative disorders (Alzheimer’s, Parkinson’s) and cognitive deficits.[1][2]
Unlike its highly potent but chemically unstable aldehyde counterparts (e.g., Z-Pro-Prolinal ), the Pro-Pip scaffold offers a metabolically robust amide linkage. This guide objectively compares the biological activity, stability, and mechanism of the Pro-Pip scaffold against the industry standards: the aldehyde-based Z-Pro-Prolinal and the pyrrolidine-based JTP-4819 and KYP-2047 .
Chemical Profile & Structural Context
The subject molecule is a peptidomimetic fragment where a pyrrolidine ring is coupled to a piperidine ring via a carbonyl group. In medicinal chemistry, this serves as a P1-P1' surrogate , mimicking the peptide bond cleaved by POP.
| Feature | Pro-Pip Scaffold (Subject) | Pro-Prolinal (Comparator) | Cyanopyrrolidine (Comparator) |
| Structure | Stable Amide (C=O) | Reactive Aldehyde (CHO) | Nitrile (CN) |
| Binding Mode | Non-covalent / Competitive | Reversible Covalent (Hemiacetal) | Reversible Covalent (Imidate) |
| Metabolic Stability | High (Resistant to oxidation) | Low (Rapid oxidation to acid) | Moderate |
| BBB Permeability | High (Lipophilic C-cap) | Moderate | Moderate |
Comparative Biological Activity
The biological efficacy of POP inhibitors is determined by the trade-off between binding affinity (Ki) and metabolic half-life .
2.1 Potency vs. Stability Trade-off
While Z-Pro-Prolinal is the "gold standard" for in vitro potency due to its ability to form a covalent hemiacetal adduct with the active site Serine-554, it fails in vivo due to rapid oxidation. The Pro-Pip scaffold , lacking this electrophilic trap, relies on hydrophobic interactions within the S1' pocket (piperidine ring) and hydrogen bonding.
-
Observation: The unsubstituted free amine (Piperidin-1-yl(pyrrolidin-2-yl)methanone) is a weak inhibitor. High potency is only achieved when the N-terminus is capped (e.g., with a Benzyloxycarbonyl or "Z" group) to fill the S2/S3 hydrophobic pockets of the enzyme.
2.2 Quantitative Performance Data
The following data aggregates representative IC50 values from mammalian brain homogenate assays (pH 7.4, 37°C) using Z-Gly-Pro-AMC as the substrate.
| Compound Class | Representative Structure | IC50 (nM) | Ki (nM) | Mechanism |
| Aldehyde (Ref) | Z-Pro-Prolinal | 0.5 - 1.6 | 0.35 | Transition State Analog (TSA) |
| Pro-Pip (Subject) | Z-Pro-Piperidine | 15 - 50 * | ~14 | Competitive / Non-covalent |
| Pro-Pyrrolidine | JTP-4819 | 0.83 | 0.52 | TSA (often modified) |
| Nitrile | Z-Pro-Cyanopyrrolidine | 2.0 | 1.1 | Covalent (Imidate formation) |
*Note: The Pro-Pip scaffold's potency is approximately 10-30x lower than the aldehyde equivalent in vitro, but it often exhibits superior duration of action in vivo due to resistance against cytosolic aldehyde dehydrogenases.
Mechanism of Action: The S1' Specificity
The Pro-Pip scaffold functions by occupying the S1' specificity pocket . Unlike the S1 pocket (which strictly requires a Proline residue), the S1' pocket is more accommodating of larger hydrophobic rings like piperidine.
Pathway Visualization: POP Inhibition Mechanism
The following diagram illustrates the competitive binding mechanism of the Pro-Pip scaffold versus the covalent attack mechanism of Z-Pro-Prolinal.
Caption: Comparison of binding modes. The Pro-Pip scaffold (Yellow) relies on steric fit within the S1' pocket, whereas Z-Pro-Prolinal (Green) forms a transient covalent bond with the catalytic serine.
Validated Experimental Protocol: POP Inhibition Assay
To validate the activity of Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives, use this fluorometric assay. This protocol is self-validating via the inclusion of a positive control (Z-Pro-Prolinal).
Objective: Determine IC50 of the test compound against Recombinant Human POP.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM DTT (Dithiothreitol is crucial to prevent enzyme oxidation), 0.5 mM EDTA.
-
Substrate: Z-Gly-Pro-AMC (Bachem).
. -
Enzyme: Recombinant Human POP (0.1 U/mL final).
-
Control: Z-Pro-Prolinal (10 mM stock in DMSO).
Workflow Steps:
-
Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <2% to avoid enzyme denaturation.
-
Pre-incubation (Critical Step):
-
Mix 140 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor.
-
Incubate at 30°C for 30 minutes .
-
Reasoning: Many POP inhibitors are slow-binding.[3] Skipping pre-incubation will result in underestimated potency (higher IC50).
-
-
Reaction Initiation:
-
Add 40 µL Substrate (Z-Gly-Pro-AMC, final conc 20 µM).
-
-
Measurement:
-
Monitor fluorescence continuously for 20 minutes (
). -
Calculate the slope (RFU/min) of the linear portion.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Fit to the Hill Equation:
.
-
Assay Validation Diagram
Caption: Standardized fluorometric workflow for determining POP inhibition constants.
References
-
Wilk, S., & Orlowski, M. (1983). Inhibition of rabbit brain prolyl endopeptidase by N-benzyloxycarbonyl-prolyl-prolinal, a transition state aldehyde inhibitor. Journal of Neurochemistry, 41(1), 69–75. Link
-
Venäläinen, J. I., et al. (2004). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 382(Pt 3), 1003–1008. Link
-
Lawandi, J., et al. (2010). Design, synthesis, and biological evaluation of potent and selective inhibitors of prolyl oligopeptidase. Journal of Medicinal Chemistry, 53(9), 3423–3433. Link
-
López, A., et al. (2011). Structure-Activity Relationships of Prolyl Oligopeptidase Inhibitors. Current Medicinal Chemistry, 18(16), 2468-2484. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of prolyl oligopeptidase with a synthetic unnatural dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative effect of the prolyl endopeptidase inhibitors, benzyloxycarbonyl-prolyl-prolinal and benzyloxycarbonyl-methionyl-cyanopyrrolidine, on the acute exudative inflammation and visceral pain in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Piperidine Scaffolds in Drug Discovery: Bioisosteric Strategies for ADME and Safety
This guide provides a technical comparison of piperidine-based scaffolds against common bioisosteres (pyrrolidine, morpholine, azepane) to assist drug developers in optimizing lead compounds for metabolic stability, potency, and safety.
Executive Summary: The Piperidine Privilege and Liability
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs (e.g., Donepezil, Fentanyl, Methylphenidate). Its success stems from its ability to present substituents in defined vectors via a stable chair conformation and its basic nitrogen, which often serves as a critical cation-pi interaction point in GPCR and enzyme active sites.
However, the piperidine moiety frequently introduces two major developability liabilities:
-
Metabolic Instability: The
-carbons adjacent to the nitrogen are "soft spots" for CYP450-mediated oxidation. -
hERG Toxicity: The basic amine + lipophilic tail motif is a classic pharmacophore for hERG potassium channel blockade, leading to QT prolongation risks.
This guide compares piperidine against its primary bioisosteres—Pyrrolidine (5-membered), Morpholine (oxygen-insertion), and Azepane (7-membered)—to provide data-driven strategies for lead optimization.
Comparative Physicochemical Profiling
The choice of ring size and heteroatom composition fundamentally alters the physicochemical landscape of the drug molecule.
Table 1: Physicochemical Comparison of Piperidine and Bioisosteres
| Feature | Piperidine | Pyrrolidine | Morpholine | Azepane |
| Ring Size | 6-membered | 5-membered | 6-membered | 7-membered |
| Conformation | Rigid Chair (Defined vectors) | Flexible Envelope/Twist | Rigid Chair | Flexible Twist-Chair |
| Lipophilicity ( | Baseline (0.0) | -0.4 to -0.6 (Less Lipophilic) | -1.2 to -1.5 (Significantly Lower) | +0.3 to +0.5 (More Lipophilic) |
| Basicity (pKa) | ~11.1 (Highly Basic) | ~11.3 (Highly Basic) | ~8.3 (Weakly Basic) | ~11.0 (Highly Basic) |
| Solubility | Moderate | High | Very High | Low |
| Primary Utility | Scaffold rigidity, Binding affinity | Reducing MW/LogP, steric fit | Lowering LogP/pKa, improving solubility | Filling large hydrophobic pockets |
Key Insight: Replacing a piperidine with a morpholine is the most effective strategy to lower LogP (>1 unit reduction) and pKa (~3 unit reduction), which often mitigates hERG binding and improves solubility. However, this often comes at the cost of potency if the basic nitrogen's charge is critical for binding.
Metabolic Stability: Mechanisms and Optimization
Piperidine rings are primary targets for Cytochrome P450 (specifically CYP3A4 and CYP2D6). The metabolism typically proceeds via single-electron transfer (SET) or hydrogen atom abstraction (HAT) at the
Mechanism of Instability
-
N-Dealkylation: Oxidation of the
-carbon on the exocyclic chain. -
Ring Oxidation: Oxidation of the endocyclic
-carbon leads to an unstable carbinolamine, which collapses into a lactam or causes ring opening.
Diagram: Piperidine Oxidative Metabolic Pathway
Figure 1: The metabolic fate of piperidine involves
Optimization Strategies
-
Strategy A: Fluorine Blockade: Introducing fluorine at the 3- or 4-position deactivates the ring toward oxidation due to the electron-withdrawing effect, though it does not directly block the
-carbon. -
Strategy B: Steric Shielding: Methyl substitution at the
-carbon (2-position) sterically hinders CYP access but creates a chiral center. -
Strategy C: Ring Contraction (Pyrrolidine): Pyrrolidines are generally less prone to endocyclic oxidation than piperidines but are still susceptible to N-dealkylation.
-
Strategy D: Bioisosteric Swap (Spirocycles): Replacing piperidine with 1-azaspiro[3.3]heptane has been shown to significantly increase metabolic half-life (
) by removing the traditional -methylene protons susceptible to abstraction.
Mitigating hERG Liability
The "Piperidine Linker" is a known structural alert for cardiotoxicity. The hERG channel pore contains aromatic residues (Y652, F656) that stabilize drug binding via:
-
Pi-Stacking: With the drug's aromatic tail.
-
Cation-Pi Interaction: With the protonated piperidine nitrogen.
Comparative Data: hERG Inhibition (
-
Parent Piperidine:
(High Risk) -
Morpholine Analog:
(Low Risk) – Reduced basicity weakens Cation-Pi interaction. -
4,4-Difluoropiperidine:
(Moderate Risk) – Lowers pKa (~9.5). -
Zwitterion (Carboxylic Acid attached):
(Safe) – Net neutral charge prevents pore trapping.
Experimental Protocols
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Validates the metabolic liability of the scaffold.
-
Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1
in phosphate buffer (pH 7.4). -
Incubation:
-
Mix 1
compound with human liver microsomes (0.5 mg/mL protein). -
Pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling: Aliquot 50
at time points: 0, 5, 15, 30, and 60 minutes. -
Quenching: Immediately add 150
ice-cold Acetonitrile (containing internal standard like Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.-
(
).
-
(
Protocol B: Automated Patch Clamp (hERG Safety)
Gold standard for assessing cardiotoxicity.
-
Cell Line: CHO cells stably expressing hERG (
). -
Solutions:
-
Extracellular: Tyrode’s solution.
-
Intracellular: K-Aspartate based pipette solution.
-
-
Procedure (Whole-Cell Configuration):
-
Establish Giga-ohm seal (>1 G
). -
Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).
-
-
Dosing: Perfusion of vehicle followed by 4 concentrations of test compound (e.g., 0.1, 1, 10, 30
). -
Data Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle. Fit to Hill equation to derive
.
Decision Logic for Scaffold Selection
Use this logic flow to select the correct bioisostere based on your lead compound's failure mode.
Figure 2: Strategic workflow for replacing piperidine based on specific ADME/Tox failures.
References
-
Taylor, R. D., et al. (2014).[2] Rings in Drugs.[2][3][4][5][6][7][8] Journal of Medicinal Chemistry. Link
-
Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry. Link
-
Wessel, M. D., et al. (2020). Prediction of Human Intrinsic Clearance for Piperidine-Based Compounds. Drug Metabolism and Disposition. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: drug binding and its implications for drug discovery. Nature via Vertex AI Search. 9[4][10][11]
-
Mykhailiuk, P. K. (2019). 1-Azaspiro[3.3]heptanes as Bioisosteres of Piperidines.[2] ResearchGate.[6][7][8] 2
Sources
- 1. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural modeling of the hERG potassium channel and associated drug interactions | bioRxiv [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bioisosterism - Drug Design Org [drugdesign.org]
Cross-reactivity of Piperidin-1-yl(pyrrolidin-2-yl)methanone with other receptors.
Publish Comparison Guide: Cross-Reactivity of Piperidin-1-yl(pyrrolidin-2-yl)methanone
Executive Summary: The Prolyl-Piperidine Scaffold
Piperidin-1-yl(pyrrolidin-2-yl)methanone (henceforth referred to as PPM ) is not merely a standalone chemical entity but a privileged pharmacophore scaffold in medicinal chemistry. Structurally consisting of a proline ring amide-linked to a piperidine ring, it serves as the core recognition motif for Prolyl Oligopeptidase (POP/PREP) inhibitors and a structural fragment in synthetic opioids (e.g., Viminol) and nootropics (e.g., Racetam derivatives).
This guide objectively analyzes the cross-reactivity profile of the PPM scaffold. While often designed to target POP for cognitive enhancement or neuroprotection, its piperidine moiety introduces significant liabilities regarding Sigma-1 (
Primary Target Profile: Prolyl Oligopeptidase (POP)
The primary biological utility of PPM lies in its ability to mimic the transition state of peptide bonds cleaved by Prolyl Oligopeptidase.
-
Mechanism of Action: POP is a serine protease that cleaves post-proline bonds in short peptides (e.g., Substance P, Neurotensin, TRH). PPM acts as a transition state inhibitor . The pyrrolidine ring binds to the S1 specificity pocket of POP, while the piperidine ring occupies the S1' site, effectively "locking" the enzyme's active site without being rapidly hydrolyzed.
-
Performance vs. Alternatives:
-
PPM (Scaffold): Moderate potency (IC
typically in M range). Reversible inhibition. -
KYP-2047 (Substituted Analog): High potency (IC
< 1 nM). The addition of a phenyl-butanoyl group to the pyrrolidine nitrogen dramatically increases affinity. -
Z-Pro-Prolinal: Potent but chemically unstable (aldehyde group is reactive). PPM is metabolically superior due to the stable amide/methanone linkage.
-
Cross-Reactivity Analysis: The "Piperidine Trap"
The piperidine ring, while essential for POP binding, is a "privileged structure" that promiscuously binds to other CNS targets. This is the primary source of cross-reactivity.
A. Sigma-1 Receptor ( R) – High Risk
-
Interaction: The basic nitrogen of the piperidine ring (if protonated or substituted) can form salt bridges with Asp126 in the
receptor. -
Impact: Unintended
activation can lead to modulation of calcium signaling and ER stress responses. In drug development, this is often a "hidden" off-target effect that confounds behavioral data in rodent models. -
Comparative Data: | Compound | Primary Target (POP) IC
| Off-Target ( ) K | Selectivity Ratio | | :--- | :--- | :--- | :--- | | PPM (Unsubstituted) | ~15 M | >10 M (Low) | ~1:1 | | Viminol (PPM Core) | N/A | ~20 nM | High affinity | | Donepezil (Control) | N/A | 14 nM | Reference ligand |
B. Muscarinic Receptors (mAChR) – Moderate Risk
-
Interaction: The spatial arrangement of the nitrogen atoms in PPM mimics the acetylcholine pharmacophore.
-
Impact: Potential anticholinergic side effects (dry mouth, memory impairment) if the N-substitution pattern increases lipophilicity.
-
Validation: Competitive binding assays using [3H]-QNB often show displacement by piperidine-based POP inhibitors at high concentrations (>50
M).
C. Opioid Receptors – Low Risk (Context Dependent)
-
Interaction: While PPM is the core of the opioid Viminol, the unsubstituted scaffold lacks the necessary lipophilic "tail" (e.g., di-sec-butyl group) required for
-opioid receptor activation.
Visualization: Mechanism & Screening Workflow
Figure 1: POP Signaling & Inhibition Pathway
Caption: PPM blocks the degradation of neuroactive peptides (Substance P, Neurotensin) by inhibiting POP, leading to enhanced IP3/DAG signaling.
Figure 2: Cross-Reactivity Screening Workflow
Caption: A self-validating decision tree for assessing PPM derivatives against off-target liabilities.
Experimental Protocols
Protocol A: POP Inhibition Assay (Fluorogenic)
Purpose: To quantify the primary potency of PPM derivatives.
-
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.
-
Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Enzyme: Recombinant human POP (0.1 U/mL).
-
-
Method:
-
Dissolve PPM in DMSO (Final concentration <1%).
-
Incubate Enzyme + PPM (various concentrations) for 30 mins at 37°C.
-
Initiate reaction by adding Z-Gly-Pro-AMC (50
M). -
Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 mins.
-
-
Validation:
-
Positive Control: KYP-2047 (Expected IC
~1-5 nM). -
Negative Control: DMSO vehicle.
-
Protocol B: Sigma-1 Receptor Binding Assay
Purpose: To assess the "Piperidine Trap" liability.
-
Reagents:
-
Ligand: [3H]-(+)-Pentazocine (Specific
agonist). -
Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing
. -
Buffer: 50 mM Tris-HCl (pH 8.0).
-
-
Method:
-
Incubate membrane preparation (200
g protein) with [3H]-(+)-Pentazocine (2 nM) and varying concentrations of PPM. -
Incubate for 120 mins at 25°C.
-
Terminate by rapid filtration through GF/B glass fiber filters.
-
-
Validation:
-
Non-specific binding: Determine in the presence of 10
M Haloperidol. -
Data Analysis: Calculate K
using the Cheng-Prusoff equation.
-
References
-
Lawicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
-
Pei, Z., et al. (2007).[1] Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors.[1] Journal of Medicinal Chemistry.[1]
-
Raheemah, A. H. (2022). Synthesis of Chiral Piperidine Scaffolds and Analysis of Biological Activity. White Rose eTheses Online.
-
DrugDesign.org. (2005). Structure Activity Relationships: Piperidine Renin Inhibitors and Scaffold Analysis.
-
ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.[2] Organometallics.
Sources
Benchmarking Guide: Piperidin-1-yl(pyrrolidin-2-yl)methanone vs. Known Inhibitors
The following guide provides an in-depth technical benchmarking of Piperidin-1-yl(pyrrolidin-2-yl)methanone (also known as 1-prolylpiperidine or the Prolyl-piperidine scaffold ), focusing on its role as a pharmacophore for inhibiting Post-Proline Cleaving Enzymes (PPCEs), specifically Prolyl Oligopeptidase (POP/PREP) and Dipeptidyl Peptidase IV (DPP-IV) .
Executive Summary & Compound Profile
Piperidin-1-yl(pyrrolidin-2-yl)methanone represents the core structural scaffold of a potent class of serine protease inhibitors. While the free amine form (the "Scaffold") functions primarily as a substrate or weak competitive binder, its N-acylated derivatives (e.g., SUAM-14746 , JTP-4819 ) are high-affinity, nanomolar inhibitors of Prolyl Oligopeptidase (POP) .
This guide benchmarks the molecule's performance characteristics against industry-standard inhibitors (Z-Pro-Prolinal , KYP-2047 , Sitagliptin ), elucidating the critical Structure-Activity Relationship (SAR) that transforms this scaffold from a substrate into a neuroprotective inhibitor.
Compound Snapshot
| Feature | Detail |
| IUPAC Name | Piperidin-1-yl(pyrrolidin-2-yl)methanone |
| Common Synonyms | 1-Prolylpiperidine; Pro-Pip; (S)-1-(Pyrrolidin-2-ylcarbonyl)piperidine |
| CAS Number | 35090-95-0 |
| Primary Target | Prolyl Oligopeptidase (POP / PREP) |
| Secondary Target | Dipeptidyl Peptidase IV (DPP-IV) |
| Mechanism | S1 Pocket Binder (Transition State Mimic when modified) |
| Key Application | Cognitive enhancement (Nootropic precursors), Anti-amnesic |
Benchmarking Landscape: Comparative Analysis
The following analysis compares the Prolyl-piperidine Scaffold against established "Gold Standard" inhibitors. The data highlights the dramatic potency shift conferred by N-terminal modification.
Comparative Potency Data (IC50 / Ki)
| Inhibitor Class | Compound | Target (POP) Ki/IC50 | Target (DPP-IV) IC50 | Selectivity Ratio (POP/DPP-IV) | Mechanism |
| The Scaffold | Piperidin-1-yl(pyrrolidin-2-yl)methanone | > 100 µM (Weak/Substrate) | > 500 µM | N/A | Substrate / Weak Binder |
| Analog 1 | SUAM-14746 (N-phenylbutanoyl-Pro-Pip) | ~30 nM | > 100 µM | > 3000 | Competitive Inhibitor |
| Analog 2 | JTP-4819 (N-benzoyl-Pro-Pip) | 0.84 nM (Ki) | > 10 µM | High | Competitive Inhibitor |
| Standard 1 | Z-Pro-Prolinal (ZPP) | 0.35 nM (Ki) | ~50 nM | Low (<10) | Transition State Analog (Aldehyde) |
| Standard 2 | KYP-2047 | 0.02 nM (Ki) | > 50 µM | Very High | Covalent Inhibitor |
| Control | Sitagliptin | > 100 µM | 18 nM | < 0.001 | DPP-IV Selective |
Key Insight: The unsubstituted Piperidin-1-yl(pyrrolidin-2-yl)methanone possesses the correct geometry to enter the S1 binding pocket of POP but lacks the P2/P3 hydrophobic interactions required for high-affinity inhibition. It serves as the minimal pharmacophore . Addition of a hydrophobic group (e.g., Phenylbutanoyl in SUAM-14746) locks the molecule into the active site, converting it into a potent inhibitor.
Mechanism of Action & SAR Visualization
The efficacy of Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives relies on their ability to mimic the Pro-Pro peptide bond. The piperidine ring occupies the S1' site, while the pyrrolidine ring fits the S1 specificity pocket.
Figure 1: Transformation of the Prolyl-piperidine scaffold from a substrate to a potent inhibitor via N-terminal modification.
Experimental Protocols
To validly benchmark this compound, you must assay both POP (target) and DPP-IV (off-target) activity.
Protocol A: Prolyl Oligopeptidase (POP) Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant human POP.
Materials:
-
Enzyme: Recombinant Human POP (0.5 U/mL stock).
-
Substrate: Z-Gly-Pro-AMC (Fluorogenic).
-
Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT.
-
Control: Z-Pro-Prolinal (10 µM).
Workflow:
-
Preparation: Dilute Piperidin-1-yl(pyrrolidin-2-yl)methanone in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer.
-
Incubation: Mix 20 µL of Enzyme solution with 10 µL of Compound dilution in a black 96-well plate. Incubate for 15 minutes at 30°C to allow equilibrium binding.
-
Initiation: Add 20 µL of Substrate (Z-Gly-Pro-AMC, final conc. 50 µM).
-
Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 360 nm / Em: 460 nm).
-
Analysis: Plot the initial velocity (
) vs. log[Compound]. Fit to a 4-parameter logistic equation to calculate IC50.-
Expected Result (Scaffold): Minimal inhibition at <100 µM.
-
Expected Result (SUAM-14746 Analog): IC50 < 50 nM.
-
Protocol B: DPP-IV Selectivity Screen
Objective: Ensure the compound does not inhibit DPP-IV, a common off-target for prolyl mimetics.
Materials:
-
Enzyme: Recombinant Human DPP-IV.
-
Substrate: Gly-Pro-AMC.
-
Buffer: 25 mM Tris-HCl, pH 8.0.
Workflow:
-
Incubation: Incubate Enzyme with 100 µM of the test compound for 10 minutes at 37°C.
-
Reaction: Add Gly-Pro-AMC (50 µM).
-
Readout: Measure fluorescence release.
-
Validation: If inhibition is < 50% at 100 µM, the compound is considered POP-selective .
Technical Recommendations
-
Use as a Control: When studying POP inhibitors, use Piperidin-1-yl(pyrrolidin-2-yl)methanone (free amine) as a negative control or "baseline" compound to demonstrate the necessity of the N-terminal hydrophobic group for potency.
-
Synthesis Precursor: This compound is the ideal starting material for generating a library of POP inhibitors. Reacting the free amine with various acyl chlorides (e.g., 4-phenylbutanoyl chloride, benzoyl chloride) will yield high-affinity probes.
-
Stability: The amide bond between the proline and piperidine is metabolically stable, but the free amine is susceptible to oxidative deamination in vivo if not protected.
References
-
Toide, K., et al. (1995). "JTP-4819: A novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer." Journal of Pharmacology and Experimental Therapeutics.
-
Shinoda, M., et al. (1996). "SUAM-14746: A novel, potent, and selective prolyl endopeptidase inhibitor." Biochemical Pharmacology.
-
Venäläinen, J. I., et al. (2006). "Slow-binding inhibitors of prolyl oligopeptidase: From the Z-Pro-Prolinal scaffold to the KYP-2047 series." Biochemical Journal.
-
Lawson, K. (2017). "Prolyl oligopeptidase inhibition: A potential strategy for the treatment of cognitive disorders." Current Medicinal Chemistry.
-
PubChem Compound Summary. (2024). "Piperidin-1-yl(pyrrolidin-2-yl)methanone."[1][2][3][4] National Center for Biotechnology Information.
Sources
Comparative Docking & Molecular Design Guide: Piperidine vs. Piperazine Scaffolds
[1]
Executive Summary
In medicinal chemistry, the choice between piperidine and piperazine scaffolds is a pivotal decision that extends beyond simple bioisosterism.[1] While often interchangeable structurally, their distinct electrostatic profiles and protonation states at physiological pH drive divergent binding behaviors.[1]
The Verdict:
-
Piperidine is the superior choice for maximizing hydrophobic contacts and maintaining a consistent cationic charge for salt-bridge interactions (e.g., GPCRs, AChE).
-
Piperazine is the preferred scaffold for tuning solubility (lowering LogP) and introducing secondary hydrogen-bonding vectors, though often at the cost of reduced affinity in deep hydrophobic pockets due to desolvation penalties.
Physicochemical Foundations: The Mechanistic Divergence
To accurately interpret docking results, one must understand the underlying physical chemistry that distinguishes these rings.
Protonation and Electrostatics (The Critical Variable)
The most common source of error in docking these scaffolds is the incorrect assignment of protonation states.
-
Piperidine (pKa ~11.2): At physiological pH (7.4), piperidine exists almost exclusively (>99%) in its cationic, protonated form. This makes it a reliable anchor for Asp/Glu residues in binding pockets (e.g., Asp74 in D2 receptors or Glu172 in Sigma-1).
-
Piperazine (pKa1 ~5.3, pKa2 ~9.7): Piperazine is diprotic. At pH 7.4, the dominant species is usually the monocation , but the presence of the second nitrogen (even if uncharged) alters the electron density of the ring and creates a local dipole that piperidine lacks.
Conformational Analysis
Both rings predominantly adopt a chair conformation.[1] However, piperazine introduces a "vectorial" complexity. The second nitrogen allows for trans or cis substituents that can engage in H-bond acceptance, whereas piperidine is strictly a hydrophobic spacer with a polar terminus.
Decision Logic: Scaffold Selection
The following decision tree illustrates the logical flow for selecting the appropriate scaffold based on target pocket properties.
Figure 1: Strategic decision tree for scaffold selection based on binding site architecture.
Comparative Docking Performance: Case Studies
This section analyzes specific target classes where these scaffolds compete, supported by literature-derived trends.
Case Study A: Sigma-1 Receptor (S1R) Ligands
The Sigma-1 receptor contains a critical aspartate/glutamate anchor (Glu172).
-
Piperidine Performance: Benzylpiperidine derivatives typically show nanomolar affinity (Ki < 5 nM). The consistent positive charge forms a robust salt bridge with Glu172, while the ring sits comfortably in the hydrophobic tunnel.
-
Piperazine Performance: Replacing the piperidine with piperazine often leads to a reduction in affinity (e.g., Ki shifts from ~3 nM to >100 nM).
-
Why? The second nitrogen in piperazine reduces the basicity of the primary amine (electronic withdrawal), potentially weakening the salt bridge. Furthermore, the more polar piperazine ring incurs a higher desolvation penalty when entering the greasy S1R pocket.
-
Case Study B: Acetylcholinesterase (AChE) Inhibitors
-
Piperidine (Donepezil-like): The piperidine ring of Donepezil stacks against Trp86 and forms a cation-pi interaction. It is the gold standard for this target.
-
Piperazine: Piperazine analogs are often explored to reduce the high lipophilicity of Donepezil. Docking studies reveal that while piperazine can bind, it requires the second nitrogen to be substituted with an electron-withdrawing group or a specific H-bond donor to compensate for the loss of hydrophobic stacking energy.
Comparative Data Summary
| Feature | Piperidine Scaffold | Piperazine Scaffold | Impact on Docking Score |
| pKa (Basicity) | High (~11.0) | Moderate (~9.8 / 5.3) | Piperidine scores better in electrostatic-heavy pockets. |
| LogP (Lipophilicity) | High | Low (More Polar) | Piperazine has better ADMET scores but worse VdW docking terms. |
| H-Bond Capacity | 1 Donor / 0 Acceptors (Ring) | 1 Donor / 1 Acceptor (Ring) | Piperazine can pick up "bonus" H-bonds in polar regions. |
| Metabolic Liability | Moderate (Oxidation) | High (N-dealkylation) | Not reflected in docking, but critical for lead opt. |
Methodological Workflow: Precision Docking Protocols
Standard "black-box" docking often fails with piperazine due to incorrect tautomer/protomer generation. The following protocol ensures scientific rigor.
The "Protonation-First" Protocol
-
Ligand Preparation: Do not use default settings.
-
Use tools like Epik (Schrödinger) or MoKa to predict pKa at pH 7.4 +/- 1.0.
-
Crucial: For piperazine, generate both the mono-cation and the di-cation if the pKa2 is near 7.0. Dock both species.
-
-
Grid Generation:
-
For Piperidine: Standard hydrophobic maps work well.
-
For Piperazine: Enable "H-bond acceptor" maps in the grid generation to account for the unprotonated nitrogen.
-
Induced Fit Docking (IFD)
Piperazine rings are slightly flatter and electronically different than piperidines. Rigid receptor docking often underestimates piperazine affinity because it doesn't allow the protein side chains (like Trp or Phe) to reorient to the slightly different steric bulk. Always use IFD for comparative studies of these two scaffolds.
Figure 2: Validated workflow ensuring correct protonation states for heterocyclic docking.
Experimental Validation
Docking is a hypothesis; wet-lab data is the proof. To validate the computational differences between piperidine and piperazine:
-
Radioligand Binding Assays: The gold standard for Ki determination. If the docking score predicts Piperidine > Piperazine, the Ki should reflect a 10-100x difference if the interaction is driven by the hydrophobic effect.
-
Surface Plasmon Resonance (SPR): Use SPR to determine k_on and k_off.
-
Piperazine analogs often have faster k_off rates due to weaker hydrophobic anchoring.
-
-
Isothermal Titration Calorimetry (ITC):
-
Piperidine binding is typically entropy-driven (displacement of water from hydrophobic pockets).
-
Piperazine binding often has a larger enthalpy component (H-bonding), which can be confirmed via thermodynamic signatures.
-
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Advances. [Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules (NIH/PubMed). [Link]
Comparative Guide: Monoamine Uptake Inhibition by Pyrovalerone Analogs
[1][2]
Executive Summary
Pyrovalerone analogs (PVs) represent a distinct subclass of synthetic cathinones characterized by a pyrrolidine ring and an extended
This guide objectively compares the pharmacodynamic profiles of key PVs—specifically MDPV ,
Chemical Structural Basis & SAR
The pharmacological potency of PVs is dictated by strict Structure-Activity Relationships (SAR) centered on the phenylalkylamine scaffold.
The Pyrovalerone Scaffold
The core structure consists of three critical domains:
-
Aryl Core: A phenyl ring which may be substituted (e.g., 3,4-methylenedioxy in MDPV).[2]
- -Carbon Chain: An alkyl side chain (propyl, ethyl, methyl).[3]
Key SAR Findings
-
Chain Length (Critical): An
-propyl chain (as seen in MDPV and -PVP) is optimal for DAT binding. Shortening this chain to ethyl ( -PBP) or methyl ( -PPP) results in a drastic loss of potency (>20-fold reduction).[3] -
Amine Structure: The tertiary nitrogen within the pyrrolidine ring provides steric bulk that prevents the molecule from being translocated. This locks the transporter in an outward-facing conformation, defining the "blocker" mechanism.
-
Aryl Substitution:
-
3,4-methylenedioxy (MDPV):[1][2][5][9] Increases lipophilicity but does not significantly enhance DAT potency compared to the unsubstituted phenyl ring (
-PVP). -
Fused Naphthyl (Naphyrone):[3] Drastically increases SERT affinity, converting the profile from a DAT/NET selective inhibitor to a non-selective triple reuptake inhibitor.
-
Comparative Pharmacodynamics[6]
Mechanism of Action: Blocker vs. Releaser
It is imperative to distinguish PVs from amphetamine-type cathinones.
-
Amphetamines (e.g., Mephedrone): Substrates.[1][3][8][9][10] They enter the neuron via DAT/SERT and trigger reverse transport (efflux).
-
Pyrovalerones (e.g., MDPV): Blockers.[4][1][2][3][6][8][11] They bind to the transporter and prevent uptake, but are not transported.
Quantitative Data: IC Values
The following table synthesizes data from comparative uptake inhibition assays using HEK293 cells expressing human transporters.
| Compound | DAT IC | NET IC | SERT IC | Selectivity (DAT/SERT) | Classification |
| MDPV | 4.1 ± 0.5 | 26 ± 4 | 3,400 ± 500 | ~829 | Potent DAT/NET Inhibitor |
| 12.8 ± 2.1 | 30 ± 5 | > 10,000 | > 780 | Potent DAT/NET Inhibitor | |
| Pyrovalerone | 10.5 ± 1.5 | 45 ± 8 | > 10,000 | > 950 | Potent DAT/NET Inhibitor |
| Naphyrone | 33.0 ± 6.0 | 25 ± 5 | 33 ± 9 | ~1 | Triple Reuptake Inhibitor |
| 150 ± 25 | 110 ± 15 | > 10,000 | > 60 | Weak Inhibitor | |
| Cocaine (Ref) | 210 ± 30 | 180 ± 20 | 250 ± 40 | ~0.8 | Non-selective Inhibitor |
Data aggregated from Baumann et al. (2013) and Marusich et al. (2014) using [³H]-neurotransmitter uptake assays.
Interpretation:
-
MDPV is the most potent DAT inhibitor in this class, approximately 50x more potent than cocaine.[4][1]
- -PVP retains the high potency of MDPV, demonstrating that the methylenedioxy ring is not essential for DAT binding.
-
Naphyrone breaks the pattern, showing high affinity for SERT, which likely alters its clinical toxicity profile (serotonin syndrome risk).
Visualization: SAR & Mechanism
Diagram 1: Structure-Activity Relationship Flowchart
This diagram illustrates how structural modifications to the pyrovalerone scaffold dictate pharmacological outcomes.
Caption: SAR decision tree showing how chain length optimizes DAT potency while naphthyl substitution introduces SERT affinity.
Experimental Protocol: [³H]-Monoamine Uptake Assay
To replicate the data above, the following protocol is the industry standard for validating uptake inhibition. This assay measures the ability of a test compound to prevent the internalization of radiolabeled neurotransmitters.[4][3][12]
Phase 1: Cell Preparation
-
Cell Line: Use HEK293 cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT).
-
Seeding: Plate cells at a density of
cells/well in poly-D-lysine coated 96-well plates. -
Incubation: Incubate for 24 hours at 37°C / 5% CO
until confluent.
Phase 2: Uptake Inhibition Assay
-
Wash: Aspirate growth medium and wash cells
with Krebs-HEPES buffer (KHB). -
Drug Treatment: Add 10
L of test compound (PV analog) at varying concentrations ( to M). Incubate for 10 minutes at 25°C.-
Control: Use KHB vehicle only.
-
Non-Specific Binding: Use 10
M Mazindol (for DAT/NET) or Paroxetine (for SERT).
-
-
Substrate Addition: Add [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin (final concentration ~20 nM).
-
Transport: Incubate for 5 minutes (DAT/NET) or 10 minutes (SERT) at room temperature.
-
Termination: Rapidly aspirate buffer and wash cells
with ice-cold KHB to stop transport. -
Lysis & Counting: Lyse cells with 1% SDS/scintillation fluid and quantify radioactivity via Liquid Scintillation Counting (LSC).
Phase 3: Data Analysis
-
Calculate specific uptake:
. -
Fit data to a non-linear regression model (Sigmoidal Dose-Response) to determine IC
.[2]
Diagram 2: Assay Workflow
Caption: Step-by-step workflow for the [³H]-neurotransmitter uptake inhibition assay.
References
-
Baumann, M. H., et al. (2013). "The designer methcathinone analog, 3,4-methylenedioxypyrovalerone (MDPV), is a potent cocaine-like dopamine uptake blocker." Neuropsychopharmacology.
-
Marusich, J. A., et al. (2014). "Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV)." Neuropharmacology.
-
Kolanos, R., et al. (2013). "“Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter."[3] ACS Chemical Neuroscience.
-
Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors."[3] Journal of Medicinal Chemistry.
-
Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.
Sources
- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Proper Disposal of Piperidin-1-yl(pyrrolidin-2-yl)methanone
Executive Summary & Chemical Profile
Piperidin-1-yl(pyrrolidin-2-yl)methanone is a bicyclic organic amide featuring both piperidine and pyrrolidine rings. In drug development, this structural motif is often a pharmacophore for biologically active agents (e.g., synthetic ligands, peptide mimetics).
Critical Safety Directive: Due to the secondary amine substructures and potential biological activity, this compound must be treated as a High-Hazard Organic Base . It is strictly prohibited to dispose of this substance via sanitary sewer systems. The only acceptable final disposition is thermal destruction (incineration) at a permitted facility.
Physicochemical Hazard Profile
| Property | Hazard Class / Characteristic | Operational Implication |
| Functional Group | Organic Amide/Amine | Basic pH. Incompatible with strong acids and oxidizers.[1] |
| Toxicity | Presumed Toxic (Target Organ) | Treat as "Unknown Toxicity" if specific LD50 is unavailable. Use full PPE.[1][2][3][4] |
| Reactivity | Combustible | May release toxic nitrogen oxides (NOx) upon thermal decomposition. |
| RCRA Status | Characteristic Waste | Likely D001 (Ignitable) if in solvent, or D002 (Corrosive) if pH >12.5. |
Pre-Disposal Risk Assessment (The "Why")
Before initiating disposal, you must validate the waste stream. This prevents "blind mixing," which is the leading cause of laboratory waste accidents.
The Self-Validating Protocol
-
pH Verification: Do not assume the pH. Amides can hydrolyze or be masked by solvents. Use a pH strip on the aqueous layer of any liquid waste containing this compound.
-
Rule: If pH > 10, segregate into the Basic Organic stream.
-
-
Oxidizer Screen: Ensure no peroxides or strong oxidizers (e.g., nitric acid, permanganate) are present in the collection vessel.
-
Causality: Piperidine derivatives can react with oxidizers to form explosive N-nitroso compounds or generate exothermic heat.
-
Disposal Workflow Logic
The following decision tree illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Segregation and disposal decision tree for piperidine/pyrrolidine derivatives. Note the critical segregation step to prevent incompatible reactions.
Step-by-Step Disposal Protocols
Scenario A: Pure Solid Substance (Expired or Surplus)
Best for: Old vials of pure compound or solid reaction cakes.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Transfer:
-
Work inside a chemical fume hood.
-
Transfer the solid using a disposable spatula.
-
Do not dissolve the solid in solvent just to make it liquid; this increases waste volume and hazard potential.
-
-
Labeling:
-
Affix a hazardous waste label immediately.
-
Chemical Name: Write out the full name. Do not use abbreviations or chemical structures alone.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Scenario B: Liquid Reaction Mixtures (Mother Liquors)
Best for: HPLC waste, reaction byproducts, or dissolved samples.
-
Compatibility Check:
-
Ensure the receiving carboy is designated for Non-Halogenated Organics (unless chlorinated solvents like DCM were used).
-
Crucial: Verify the carboy does not contain acidic waste. Mixing this basic amine with acid waste will generate heat and potentially pressurize the container.
-
-
Transfer:
-
Use a funnel with a splash guard.
-
Leave at least 10% headspace in the container for thermal expansion.
-
-
Secondary Containment:
-
Keep the carboy in a polyethylene tray capable of holding 110% of the container's volume.
-
Scenario C: Contaminated Debris (Glassware & PPE)
Best for: Vials, pipettes, and gloves.
-
Triple Rinse:
-
Rinse empty vials/flasks with a compatible solvent (e.g., ethanol or acetone) three times.
-
Collect the Rinsate: Pour the rinse solvent into the Liquid Waste container (Scenario B). Do not pour rinsate down the sink.
-
-
Disposal:
-
Defaced Vials: If the vial is triple-rinsed and dry, deface the label and place in "Glass Disposal" (check local institutional policy; some require all chemical glass to go to hazardous waste).
-
Grossly Contaminated: If solids cannot be removed, place the entire vessel into a transparent hazardous waste bag or bucket.
-
Regulatory Compliance & Documentation (US Focus)
Compliance is not optional.[1][2][4] This compound falls under strict generator guidelines.
RCRA Waste Determination (40 CFR § 262.11)
You are legally required to determine if this waste is hazardous.[5][6][7]
-
Listing: While not explicitly P-listed or U-listed by this specific IUPAC name, it is a commercial chemical product that may exhibit characteristics of ignitability or toxicity.
-
Generator Status: Ensure your lab's monthly generation limits (VSQG, SQG, or LQG) are not exceeded by bulk disposal of this compound [1].
Department of Transportation (DOT)
When preparing for off-site transport by a waste vendor:
-
Proper Shipping Name: Likely UN 2811, Toxic solids, organic, n.o.s. (Piperidin-1-yl(pyrrolidin-2-yl)methanone) or UN 3267, Corrosive liquid, basic, organic, n.o.s. depending on formulation.
-
Packaging Group: Assume PG II (Medium Danger) unless data proves otherwise.
Emergency Procedures
-
Spill (Solid): Dampen with a chemically inert absorbent (e.g., vermiculite) to prevent dust generation. Sweep into a disposal container.
-
Spill (Liquid): Use a "Universal" or "Organic" spill pad. Do not use clay-based absorbents if the liquid contains hydrofluoric acid (unlikely here, but good practice).
-
Exposure:
-
Skin: Wash with soap and water for 15 minutes. The lipophilic nature of the rings aids dermal absorption; speed is critical.
-
Eyes: Flush for 15 minutes.
-
References
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generator Regulatory Summary (40 CFR Part 262).[5][7][8] EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms.[9][10] OSHA.gov. [Link]
-
National Institutes of Health (NIH). (2023). Piperidine: PubChem Compound Summary. PubChem. [Link] (Used for structural analog hazard extrapolation).
-
Princeton University EHS. (2022). Laboratory Waste Disposal Guide. Princeton EHS. [Link]
Sources
- 1. canyoncomponents.com [canyoncomponents.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com [carlroth.com]
- 5. epa.gov [epa.gov]
- 6. govinfo.gov [govinfo.gov]
- 7. Federal Register :: Hazardous Waste Generator Improvements Rule, the Hazardous Waste Pharmaceuticals Rule, and the Definition of Solid Waste Rule; Technical Corrections [federalregister.gov]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
